molecular formula C7H6F6OS B1399860 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240257-89-9

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1399860
CAS No.: 1240257-89-9
M. Wt: 252.18 g/mol
InChI Key: VGHYIFHKEQFPSP-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is a useful research compound. Its molecular formula is C7H6F6OS and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYIFHKEQFPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pentafluorosulfur Moiety in Modern Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl" group.[1][2] The SF₅ group imparts a unique combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, which can profoundly influence the biological activity and physicochemical characteristics of a molecule.[1][2] 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is a valuable building block for the synthesis of more complex molecules, where the synergistic effects of the fluoro and pentafluorosulfur substituents can be exploited to fine-tune molecular properties. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic pathways, both commencing from commercially available or readily accessible starting materials. The key transformations involve the introduction of the pentafluorosulfur group onto a suitably substituted aromatic ring and the subsequent reduction of a carbonyl functionality to the desired benzyl alcohol.

Retrosynthetic Analysis:

Retrosynthesis target This compound intermediate1 3-Fluoro-5-(pentafluorosulfur)benzoic acid target->intermediate1 Reduction intermediate2 3-Fluoro-5-(pentafluorosulfur)benzaldehyde target->intermediate2 Reduction start1 3-Bromo-5-fluorobenzoic acid intermediate1->start1 SF₅ Introduction start2 3-Bromo-5-fluorobenzaldehyde intermediate2->start2 SF₅ Introduction

Caption: Retrosynthetic pathways for this compound.

This guide will detail two analogous synthetic routes, starting from 3-bromo-5-fluorobenzoic acid and 3-bromo-5-fluorobenzaldehyde respectively. The choice between these starting materials may depend on commercial availability, cost, and the specific capabilities of the laboratory.

Proposed Synthetic Pathways

The overall synthetic strategy is outlined below, showcasing the two parallel routes to the target molecule.

Synthesis_Workflow cluster_route1 Route 1: From Benzoic Acid cluster_route2 Route 2: From Benzaldehyde A1 3-Bromo-5-fluorobenzoic acid B1 3-Fluoro-5-(pentafluorosulfur)benzoic acid A1->B1 Pentafluorosulfanylation C1 This compound B1->C1 Reduction A2 3-Bromo-5-fluorobenzaldehyde B2 3-Fluoro-5-(pentafluorosulfur)benzaldehyde A2->B2 Pentafluorosulfanylation C2 This compound B2->C2 Reduction

Sources

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (CAS 1240257-89-9), a unique building block for novel chemical entities. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on the underlying scientific principles and practical considerations for its use in research and development.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Group

The pentafluorosulfur (SF₅) group has emerged as a compelling functional group in medicinal chemistry and materials science.[1] Often referred to as a "super-trifluoromethyl group," it possesses a unique combination of properties that make it an attractive moiety for molecular design.[2][3] These characteristics include:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[1]

  • Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ group highly resistant to thermal and chemical degradation.[1] This metabolic stability is a highly desirable trait in drug candidates.[4]

  • Lipophilicity: Despite its high polarity, the SF₅ group can enhance the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[1]

  • Steric Bulk: The octahedral geometry of the SF₅ group provides significant steric hindrance, which can be exploited to modulate protein-ligand interactions.

These properties make the SF₅ group a valuable bioisostere for other common chemical groups like trifluoromethyl (CF₃), tert-butyl, and nitro groups.[1][5] The introduction of the SF₅ group into a molecule can profoundly impact its pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy, improved metabolic stability, and altered distribution within an organism.[4]

This compound is a key intermediate that combines the unique properties of the SF₅ group with the versatile reactivity of a benzyl alcohol. The additional fluorine atom on the aromatic ring provides another point for modulating electronic properties and potential interactions.

Physicochemical and Safety Data

While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict properties based on related structures.

Summary of Properties
PropertyValueSource
CAS Number 1240257-89-9SynQuest Labs MSDS
Molecular Formula C₇H₆F₆OSSynQuest Labs MSDS
Molecular Weight 252.18 g/mol SynQuest Labs MSDS
Appearance SolidSynQuest Labs MSDS
Synonym [3-Fluoro-5-(pentafluorosulfanyl)phenyl]methanolSynQuest Labs MSDS
Safety and Handling

As with any chemical, proper safety precautions are paramount. The available Material Safety Data Sheet (MSDS) indicates that this compound is an irritant.[6]

  • Hazard Statements: Irritating to eyes, respiratory system, and skin.[6]

  • Precautionary Measures:

    • Avoid contact with eyes, skin, and clothing.[6]

    • Avoid inhalation.[6]

    • Use in a well-ventilated area, with mechanical exhaust recommended.[6]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • First Aid:

    • Skin Contact: Flush with copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Wash out the mouth with water if the person is conscious. Seek medical attention.[6]

  • Stability: The compound is stable under normal conditions.[6]

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, it should be handled with the utmost care, assuming it is potentially harmful.

Proposed Synthesis and Characterization

While a specific, published synthetic route for this compound was not identified in the surveyed literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of SF₅-substituted aromatics and the reduction of carboxylic acids. The most logical approach involves the synthesis of the corresponding benzoic acid followed by its reduction.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoro-5-bromobenzoic acid B 3-Fluoro-5-(pentafluorosulfur)benzoic acid A->B Oxidative Fluorination C This compound B->C Reduction (e.g., LiAlH4)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid

The key step is the introduction of the SF₅ group onto the aromatic ring. Modern methods for the synthesis of aryl-SF₅ compounds often start from corresponding disulfides or thiols.[7] A plausible route would involve the conversion of a suitable starting material, like 3-fluoro-5-mercaptobenzoic acid or its disulfide, via oxidative fluorination.

Illustrative Experimental Protocol (based on general methods):

  • Starting Material: 3-Fluoro-5-mercaptobenzoic acid or bis(3-carboxy-5-fluorophenyl) disulfide.

  • Reagents: A source of chlorine (e.g., Cl₂) and a fluoride source (e.g., KF or CsF) in an appropriate solvent like acetonitrile.[3] More recent, user-friendly methods might employ trichloroisocyanuric acid (TCCA) as a solid chlorinating agent.[3] This would be followed by a halogen exchange reaction using a Lewis acidic fluoride source like ZnF₂ or AgF.[3]

  • Reaction Conditions: The reaction would likely be carried out under an inert atmosphere at controlled temperatures.

  • Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent. Purification would likely be achieved by column chromatography or recrystallization to yield the desired 3-Fluoro-5-(pentafluorosulfur)benzoic acid.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose and is known to effectively reduce carboxylic acids, including those with fluorine substituents.[8][9]

Detailed Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: 3-Fluoro-5-(pentafluorosulfur)benzoic acid, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[10] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Suspend LiAlH4 in dry THF B Add solution of SF5-benzoic acid dropwise at 0 °C A->B C Warm to RT / Reflux B->C D Cool to 0 °C C->D E Quench sequentially with H2O, 15% NaOH, H2O D->E F Filter through Celite® E->F G Dry organic phase (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the reduction of the carboxylic acid.

Predicted Spectroscopic Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the benzylic protons (CH₂) as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which would be concentration-dependent.

  • ¹³C NMR: The spectrum would show a signal for the benzylic carbon (CH₂) around 60-65 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with characteristic C-F and C-S couplings.

  • ¹⁹F NMR: This is a crucial technique for characterizing SF₅-containing compounds. The spectrum is expected to show two distinct signals for the SF₅ group: a quintet for the apical fluorine (Fₐₚ) and a doublet for the four equatorial fluorines (Fₑᵩ).[1] The typical chemical shift for the apical fluorine is around +80 to +90 ppm, while the equatorial fluorines appear around +60 to +70 ppm, relative to a standard like CFCl₃. A signal for the fluorine atom on the aromatic ring would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 252.18, along with characteristic fragmentation patterns, such as the loss of the hydroxyl group or cleavage of the benzyl C-C bond.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the reactivity of the primary alcohol. This functional group can undergo a variety of common organic transformations, providing access to a wide range of derivatives.

Reactivity_Diagram Core 3-Fluoro-5-(SF5)benzyl alcohol Oxidation Aldehyde / Carboxylic Acid Core->Oxidation e.g., PCC, DMP Esterification Esters Core->Esterification RCOCl, base Etherification Ethers Core->Etherification NaH, R-X Halogenation Benzyl Halides Core->Halogenation SOCl2, PBr3 Amination Benzylamines Halogenation->Amination R2NH

Caption: Key reactions of this compound.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate or chromic acid, would yield the carboxylic acid.

  • Esterification: Reaction with carboxylic acids (Fischer esterification) or, more commonly, with acyl chlorides or anhydrides in the presence of a base, will form the corresponding esters. These esters could be valuable as prodrugs or as intermediates for further functionalization.

  • Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide (Williamson ether synthesis), will produce benzyl ethers.

  • Conversion to Benzyl Halides: The hydroxyl group can be displaced by halogens using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. These resulting benzyl halides are excellent electrophiles for nucleophilic substitution reactions.

  • Nucleophilic Substitution: The derived benzyl halides can be reacted with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to install diverse functional groups at the benzylic position.

The presence of the strongly electron-withdrawing SF₅ and fluoro groups will influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, while deactivating it towards electrophilic aromatic substitution.

Conclusion and Future Perspectives

This compound is a valuable and specialized building block for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive benzyl alcohol handle with the electronically and sterically demanding 3-fluoro-5-(pentafluorosulfur)phenyl core offers chemists a powerful tool for molecular design. While detailed experimental data on this specific molecule remains scarce in the public domain, its synthesis is achievable through established chemical transformations. The continued exploration of SF₅-containing molecules is expected to yield new chemical entities with enhanced biological activity and improved physicochemical properties, and this compound is poised to be a key player in these future discoveries.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. [Link]

  • PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Grigolato, L., et al. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 2018. [Link]

  • Nystrom, R. F. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 1949. [Link]

  • Knochel, P., et al. Preparations and reactions of SF5-substituted aryl and heteroaryl derivatives via Mg and Zn organometallics. Semantic Scholar. [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5) - Applications in Medicinal Chemistry. [Link]

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/products-services/show-a-mechanism-for-the-lithium-aluminum-hydride-reduction-of-benzoic-anhydride--132349072.html]([Link] cosmetology/products-services/show-a-mechanism-for-the-lithium-aluminum-hydride-reduction-of-benzoic-anhydride--132349072.html)

  • Colby, D. A., et al. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5...
  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • Scientific Update. Fluorine and sulfur- an old combination with a new lease of life. [Link]

  • Beier, P., et al. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 2020. [Link]

  • D-Scholarship@Pitt. Synthesis of Pentafluorosulfanyl Analogs of Mefloquine. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol, a novel organofluorine compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the analytical choices made in confirming the molecular structure of this complex molecule.

The pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts unique properties to organic molecules, including high electronegativity, thermal stability, and lipophilicity.[1] These characteristics make SF₅-containing compounds highly attractive for the development of new pharmaceuticals and advanced materials. However, the very properties that make the SF₅ group desirable also present unique challenges for its structural characterization. This guide will navigate these challenges, providing a robust, self-validating workflow for the unambiguous identification of this compound.

Molecular Structure and Synthetic Considerations

The target molecule, this compound, possesses a unique substitution pattern on the aromatic ring. A plausible synthetic route involves the reduction of the corresponding benzoic acid derivative. While the specific synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid is not detailed in readily available literature, general methods for the introduction of the SF₅ group to aromatic rings are established.[1][2] The subsequent reduction of the carboxylic acid to a benzyl alcohol is a standard transformation in organic synthesis.

The Analytical Workflow: A Multi-faceted Approach

A single analytical technique is insufficient to definitively confirm the structure of this compound. A synergistic approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, is essential.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Weight & Fragmentation Pattern NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Reveals Connectivity & Chemical Environment IR Infrared Spectroscopy (IR) Synthesis->IR Identifies Functional Groups Structure Final Structure Confirmation MS->Structure NMR->Structure IR->Structure

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is the first critical step, providing the molecular weight and key fragmentation data that offer initial structural clues.

Expected Molecular Ion: The calculated molecular weight for C₇H₆F₆OS is 256.00 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

Fragmentation Analysis: The fragmentation pattern of benzyl alcohols is well-documented. The molecular ion peak for benzyl alcohol itself can be weak, with common fragmentation pathways including the loss of a hydroxyl radical to form a stable tropylium-like cation.[3][4] For this compound, we anticipate the following key fragments:

m/z (predicted) Fragment Rationale
256[M]⁺Molecular ion
239[M - OH]⁺Loss of the hydroxyl group
129[SF₅]⁺Cleavage of the C-S bond
127[C₆H₃F(CH₂OH)]⁺Loss of the SF₅ group
107[C₇H₆FO]⁺Rearrangement and loss of sulfur-containing fragments
79[C₆H₅F]⁺Further fragmentation and rearrangement

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5-7.2m3HAr-H The aromatic protons will be in the downfield region, with complex splitting due to coupling with each other and with the fluorine atom.
~4.7s2H-CH₂-The benzylic protons will appear as a singlet, shifted downfield by the adjacent aromatic ring and oxygen atom.
~2.0br s1H-OH The hydroxyl proton will be a broad singlet, and its chemical shift can vary with concentration and temperature.

Rationale based on data for 3-fluorobenzyl alcohol and 3-(trifluoromethyl)benzyl alcohol.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached and, to a lesser extent, those that are two or three bonds away.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Splitting (JCF, Hz) Assignment Rationale
~163d, ~245 HzC -FThe carbon directly bonded to fluorine will be significantly downfield and show a large one-bond coupling constant.
~145q, ~270 HzC -SF₅The carbon attached to the SF₅ group will show a quartet due to coupling with the four equatorial fluorine atoms.
~140dAr-C Aromatic carbon adjacent to the CH₂OH group.
~125-115mAr-C Other aromatic carbons, with smaller C-F couplings.
~64s-C H₂OHThe benzylic carbon.

Rationale based on data for 3-fluorobenzyl alcohol and the known effects of the SF₅ group.[5]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and structure of the SF₅ group and the single fluorine on the aromatic ring.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ -110 to -120 | m | 1F | Ar-F | The aromatic fluorine will appear in this region. | | ~ +60 to +80 | m | 5F | -SF ₅ | The SF₅ group will show a complex multiplet pattern, often appearing as a deceptively simple singlet at lower resolution. |

The SF₅ group typically shows a complex A₄B pattern (a doublet and a quintet) in high-resolution spectra due to coupling between the axial and four equatorial fluorine atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, spectral width of 12 ppm, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of 220 ppm, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Standard pulse sequence, appropriate spectral width to cover the expected chemical shift range.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic (CH₂)
1600-1450Medium-StrongC=C stretchAromatic Ring
1250-1000StrongC-O stretchAlcohol
890-860StrongS-F stretchPentafluorosulfur
1150-1085StrongC-F stretchAryl Fluoride

The broad O-H stretch is characteristic of alcohols and is due to hydrogen bonding.[6][7] The strong S-F stretching vibrations are a key indicator of the SF₅ group.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Data Integration and Final Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all three analytical techniques.

Data_Integration MS MS Data: - Molecular Weight = 256 - Key Fragments Structure Confirmed Structure: This compound MS->Structure Confirms Molecular Formula NMR NMR Data: - ¹H: Aromatic, CH₂, OH protons - ¹³C: Correct number of carbons, C-F & C-SF₅ coupling - ¹⁹F: Signals for Ar-F and SF₅ NMR->Structure Defines Connectivity IR IR Data: - O-H stretch (alcohol) - S-F stretch (SF₅ group) - C-F stretch (Aryl-F) IR->Structure Verifies Functional Groups

Caption: Integration of spectroscopic data to confirm the final structure.

The mass spectrum confirms the molecular formula. The IR spectrum verifies the presence of the alcohol, aromatic ring, and the fluoro and pentafluorosulfur substituents. The NMR spectra provide the unambiguous connectivity of the atoms, with the characteristic couplings and chemical shifts confirming the 3-fluoro-5-(pentafluorosulfur) substitution pattern on the benzyl alcohol framework. Together, these data provide a self-validating system for the complete and confident structural elucidation of this novel compound.

References

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzyl Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PubMed Central. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Retrieved from [Link]

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Quantum Chemical Insights into SF₅-Containing Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often hailed as a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantum chemical insights that underpin the rational design and application of SF₅-containing compounds. We will delve into the theoretical foundations, practical computational methodologies, and interpretive frameworks necessary to harness the full potential of the SF₅ moiety. This guide emphasizes the causality behind computational choices, offering field-proven insights to bridge the gap between theoretical calculations and experimental outcomes.

The Emergence of the Pentafluorosulfanyl Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The pentafluorosulfanyl (SF₅) group, with its distinctive octahedral geometry, has garnered significant attention for its ability to impart a unique combination of properties that are often superior to those of the more conventional trifluoromethyl (CF₃) group.

The SF₅ group is characterized by its high thermal and chemical stability, a consequence of the strong S-F bonds.[2] From a medicinal chemistry perspective, this stability can translate to improved metabolic resistance, potentially extending the in vivo half-life of a drug candidate.[3] Furthermore, the SF₅ group is one of the most electronegative and electron-withdrawing groups, which can significantly modulate the electronic properties of a parent molecule.[2] Despite its high electronegativity, the SF₅ group can paradoxically increase a molecule's lipophilicity, a critical factor for cell membrane permeability and bioavailability.[2] These properties make the SF₅ group an attractive bioisostere for other bulky and lipophilic groups, such as the tert-butyl or trifluoromethyl groups.[2]

The judicious application of the SF₅ group has been shown to enhance drug efficacy, improve metabolic stability, and favorably alter the distribution and excretion profiles of therapeutic compounds.[3] However, the rational design of SF₅-containing molecules necessitates a deep understanding of its intrinsic properties, which can be effectively elucidated through quantum chemical calculations.

Unveiling the Electronic Landscape: A Quantum Chemical Perspective

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of SF₅-containing compounds at the molecular level. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, geometry, and reactivity. For the complex electronic environment of the SF₅ group, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method.

Choosing the Right Tools: Selecting Appropriate DFT Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For sulfur-containing compounds, and by extension SF₅-containing molecules, certain functionals have demonstrated superior performance.

  • Benchmarking DFT Functionals: Studies on organic polysulfides have shown that the M06-2X and B3LYP-D3(BJ) density functionals are among the most accurate for calculating reaction and activation energies.[4][5] The inclusion of dispersion corrections, as in B3LYP-D3(BJ), is often recommended to accurately capture non-covalent interactions. For transition state optimizations, the MN15-L and M06-2X functionals have been shown to perform well.[5]

  • Basis Set Selection: The choice of basis set determines the flexibility the system has to describe the distribution of its electrons in space. For molecules containing highly electronegative atoms like fluorine, it is crucial to use basis sets that include polarization and diffuse functions. A commonly used and reliable basis set for SF₅-containing compounds is the Pople-style 6-311++G(d,p) . The double-plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" notation signifies the addition of polarization functions, which allow for more flexibility in describing the shape of the electron cloud. For more demanding calculations requiring higher accuracy, augmented correlation-consistent basis sets like aug-cc-pVTZ can be employed.

A Practical Workflow for Computational Analysis

A typical computational workflow for investigating an SF₅-containing molecule involves several key steps. This self-validating system ensures the reliability of the obtained results.

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Frequency Calculation A->B Verify Minimum Energy Structure C 3. Single-Point Energy Calculation B->C Use Optimized Geometry D 4. Population and Bonding Analysis (NBO, QTAIM) C->D Analyze Electron Density E 5. Property Calculation (pKa, MEP, etc.) D->E Interpret Electronic Effects

Caption: A typical workflow for the quantum chemical analysis of SF₅-containing compounds.

Step-by-Step Methodology:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

  • Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set or a higher level of theory to obtain a more refined electronic energy.

  • Population and Bonding Analysis: To gain deeper insights into the electronic structure, specialized analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are performed.

  • Property Calculation: Finally, specific properties of interest, such as pKa, molecular electrostatic potential (MEP), or spectroscopic properties, can be calculated.

Delving Deeper: Advanced Bonding Analysis

To truly understand the influence of the SF₅ group, we must go beyond simple orbital energies and look at the nature of the chemical bonds themselves. NBO and QTAIM are two powerful techniques that provide complementary insights into the electronic structure.

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structures familiar to chemists. This analysis can reveal important details about charge distribution, hybridization, and hyperconjugative interactions.

Experimental Protocol: Performing an NBO Analysis in Gaussian

  • Input File Preparation: After performing a geometry optimization and frequency calculation, use the optimized coordinates to create a new input file.

  • Keyword Selection: In the route section of the input file, include the keyword Pop=NBO.

  • Execution: Run the Gaussian calculation.

  • Output Interpretation: The NBO analysis will be printed in the output file. Key sections to examine include the natural atomic charges, the natural bond orbitals, and the second-order perturbation theory analysis of the Fock matrix, which quantifies the strength of donor-acceptor interactions (hyperconjugation).

Quantum Theory of Atoms in Molecules (QTAIM): A Rigorous Definition of Bonds

QTAIM provides a rigorous, topology-based definition of atoms and bonds based on the electron density. By analyzing the critical points in the electron density, we can identify bond paths and characterize the nature of the interactions (e.g., covalent vs. ionic).

Experimental Protocol: Performing a QTAIM Analysis with Multiwfn

  • Wavefunction File Generation: After a successful Gaussian calculation, ensure that a wavefunction file (e.g., a .wfn or .fchk file) is generated by including output=wfn or output=wfx in the route section.

  • Loading into Multiwfn: Open the wavefunction file in the Multiwfn software.

  • QTAIM Analysis: Select the QTAIM analysis option from the main menu. The program will then calculate the critical points and bond paths.

  • Visualization and Data Extraction: The results can be visualized to show the bond paths and critical points. Key data to extract includes the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical points, which provide information about the strength and nature of the bond.

Predicting Physicochemical Properties: The Case of pKa

The ability to accurately predict the acidity (pKa) of a molecule is crucial in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The strong electron-withdrawing nature of the SF₅ group can significantly impact the pKa of nearby acidic or basic functional groups.

A reliable computational protocol for predicting the pKa of phenolic compounds has been developed and can be adapted for SF₅-substituted phenols.[6][7]

Experimental Protocol: Computational pKa Prediction of an SF₅-Phenol

  • Model System Setup: Create input files for the protonated (phenol) and deprotonated (phenolate) forms of the SF₅-substituted phenol. Include two explicit water molecules in the vicinity of the hydroxyl group to model the immediate solvation environment.

  • DFT Calculation: Perform geometry optimizations and frequency calculations for both the protonated and deprotonated species using the CAM-B3LYP functional with the 6-311+G(d,p) basis set.[6] Employ the SMD (Solvation Model based on Density) continuum solvation model to account for bulk solvent effects.[6]

  • Gibbs Free Energy Calculation: From the output files, extract the Gibbs free energies of the protonated and deprotonated species.

  • pKa Calculation: The pKa can be calculated using the following equation: pKa = (G(deprotonated) - G(protonated)) / (RT * ln(10)) + C where G represents the Gibbs free energy, R is the gas constant, T is the temperature, and C is a correction factor that can be determined by calculating the pKa of a known reference phenol.

Comparative Analysis: SF₅ vs. CF₃

A key aspect of understanding the utility of the SF₅ group is to compare its properties to the more familiar CF₃ group. Quantum chemical calculations can provide a quantitative basis for this comparison.

PropertySF₅CF₃Rationale
Electronegativity (Pauling Scale) ~3.65~3.36The higher nuclear charge of sulfur and the presence of five fluorine atoms lead to a stronger electron-withdrawing effect.
Lipophilicity (Calculated logP) HigherLowerDespite its higher polarity, the larger size and unique shape of the SF₅ group can lead to increased lipophilicity.
Steric Bulk (van der Waals Volume) LargerSmallerThe octahedral geometry of the SF₅ group results in a greater steric presence compared to the tetrahedral CF₃ group.
HOMO-LUMO Gap Can be smallerCan be largerThe strong electron-withdrawing nature of the SF₅ group can significantly lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to CF₃ substitution in some systems.[8]

This comparative data, derived from computational studies, provides a clear rationale for why the SF₅ group is often considered a "super-trifluoromethyl" group and guides its application in molecular design.

Conclusion and Future Outlook

Quantum chemical calculations provide an indispensable toolkit for understanding and harnessing the unique properties of the pentafluorosulfanyl group. By employing robust computational workflows, including appropriate DFT functionals and basis sets, and utilizing advanced analytical techniques like NBO and QTAIM, researchers can gain deep insights into the electronic structure, reactivity, and physicochemical properties of SF₅-containing compounds. This knowledge-driven approach facilitates the rational design of novel drug candidates and advanced materials with tailored properties. As computational methods continue to improve in accuracy and efficiency, we can expect even more precise predictions and a deeper understanding of the subtle electronic effects that govern the behavior of this fascinating functional group, further accelerating innovation in drug discovery and beyond.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Di Micco, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Bessette, A., et al. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

  • RASAYAN Journal of Chemistry. (2020). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. RASAYAN J. Chem., 13(1), 449-456. [Link]

  • Di Micco, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Bessette, A., et al. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

  • RASAYAN Journal of Chemistry. (2020). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. RASAYAN J. Chem., 13(1), 449-456. [Link]

Sources

Modulating Acidity and Conformation: A Guide to the Hydrogen-Bond Acidity of Fluorinated Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1] Among the various molecular classes, fluorinated benzyl alcohols represent a critical motif where fluorine substitution can profoundly influence hydrogen-bond (HB) acidity. This guide provides an in-depth analysis of the principles governing the HB-donating capacity of these derivatives. We will explore the nuanced interplay between fluorine's inductive effects and its role in dictating conformational preferences through intramolecular hydrogen bonding. This document details both experimental and computational methodologies for quantifying HB acidity and discusses the direct implications of its modulation for drug design, including target affinity and pharmacokinetic profiles.

Introduction: The Critical Role of Hydrogen-Bond Donors in Drug Design

Hydrogen bonds are fundamental, highly directional, non-covalent interactions that govern molecular recognition in biological systems. The hydroxyl group of an alcohol is a classic hydrogen-bond donor (HBD), capable of forming strong interactions with hydrogen-bond acceptors (HBAs) like oxygen and nitrogen atoms found in protein active sites. The strength of this donation, termed HB acidity, is a critical parameter in drug design.

While potent HBDs can anchor a ligand to its target, they also contribute significantly to a molecule's polarity. In drug development, a delicate balance must be struck; excessive polarity from strong HBDs can impede cell membrane permeability and reduce oral bioavailability.[2][3] Therefore, the ability to precisely tune the HB acidity of key functional groups is paramount for optimizing both pharmacodynamic and pharmacokinetic properties. Fluorination of the benzyl alcohol scaffold provides a sophisticated strategy for achieving this fine-tuning.[4]

The Dichotomy of Fluorine: Inductive Withdrawal vs. Intramolecular Interactions

The introduction of fluorine, the most electronegative element, onto the aromatic ring of benzyl alcohol has complex and position-dependent effects on the acidity of the hydroxyl proton. This is not merely a case of increasing acidity through electron withdrawal; conformational effects play a decisive, and sometimes counterintuitive, role.[5]

Inductive Effects

Fluorine's strong inductive effect withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This polarization increases the partial positive charge on the hydroxyl hydrogen, making it a more potent hydrogen-bond donor. This effect is generally additive and dependent on the number and position of fluorine substituents.[6]

Conformational Control and Intramolecular Hydrogen Bonding

The true complexity arises from the conformational landscape of the benzyl alcohol derivative, which is strongly influenced by ortho-fluorine substituents.[5] An ortho-fluorine can act as an intramolecular hydrogen-bond acceptor for the nearby hydroxyl group. This intramolecular OH···F interaction locks the conformation and significantly alters the availability of the hydroxyl proton for intermolecular donation.

A key study by Bogdan et al. investigated this phenomenon in detail, revealing a non-obvious trend:

  • Mono-ortho-fluorination generally leads to an increase in intermolecular HB acidity. In this case, the inductive effect dominates. The hydroxyl group can still orient itself away from the single fluorine to interact with external HB acceptors.

  • Di-ortho-fluorination , conversely, results in a marked decrease in intermolecular HB acidity. The hydroxyl group is now "chelated" or shielded between the two ortho-fluorine atoms, forming a stable intramolecular hydrogen bond that makes it less available to donate a hydrogen bond to an external acceptor, such as a solvent molecule or a biological target.[5] This conformational shielding effect overrides the increased intrinsic acidity from the two inductive withdrawing groups.

The following diagram illustrates this fundamental principle, which is central to designing molecules with specific HB donation capacities.

G cluster_0 Mono-ortho-Fluorination cluster_1 Di-ortho-Fluorination A Inductive Effect (Electron Withdrawal) B Increased Intrinsic Acidity of OH Proton A->B Leads to D Increased Intermolecular HB Acidity B->D C Dominant Effect C->A           C->B E Strong Inductive Effect F Intramolecular OH···F Hydrogen Bond Formation E->F Overridden by G Shielding of OH Proton F->G Causes I Decreased Intermolecular HB Acidity G->I H Dominant Effect H->F           H->G

Caption: Opposing effects of mono- vs. di-ortho-fluorination on HB acidity.

Quantifying Hydrogen-Bond Acidity

To apply these principles in drug design, robust methods for quantifying HB acidity are essential. Both experimental and computational approaches provide critical insights.

Experimental Determination of HB Acidity

A. Infrared (IR) Spectroscopy

One classic method involves measuring the equilibrium constants for hydrogen bond formation between the alcohol (the donor) and a standard acceptor (e.g., N-methylpyrrolidinone) in an inert solvent like CCl₄.[7] The shift in the O-H stretching frequency (νOH) upon hydrogen bonding provides a direct measure of the bond strength. These measurements can be used to establish quantitative scales of HB acidity, such as the pKAHY scale.[7]

B. NMR Spectroscopy Method (Abraham's A Parameter)

A powerful and direct method for measuring the HB acidity of individual protons utilizes ¹H NMR spectroscopy.[8] The Abraham solute hydrogen bond acidity parameter, A, can be determined by measuring the chemical shift difference (Δδ) of the hydroxyl proton in two different solvents: a non-polar solvent (CDCl₃) and a strong hydrogen-bond accepting solvent (DMSO-d₆). The causality is that the magnitude of the chemical shift change is directly proportional to the strength of the hydrogen bond formed with DMSO.

This protocol outlines a self-validating system for determining the 'A' parameter.

  • Materials & Reagents:

    • Fluorinated benzyl alcohol derivative of interest.

    • Deuterated chloroform (CDCl₃, 99.8%+).

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8%+).

    • Tetramethylsilane (TMS) for internal reference.

    • High-purity standards with known 'A' values for calibration (e.g., methanol, phenol).

    • NMR tubes.

  • Sample Preparation (Self-Validation Step):

    • Prepare two sets of samples for each compound:

      • Sample 1: ~5-10 mg of the alcohol in 0.6 mL of CDCl₃ with TMS.

      • Sample 2: ~5-10 mg of the alcohol in 0.6 mL of DMSO-d₆ with TMS.

    • Prepare calibration samples of the known standards using the same procedure. This step is critical for validating the experimental setup and correlation.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for all samples on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure identical acquisition parameters (e.g., temperature, number of scans, relaxation delay) for paired CDCl₃/DMSO samples to ensure comparability.

    • Record the chemical shift (δ) of the hydroxyl proton (OH) in both solvents, referenced to TMS at 0.00 ppm.

  • Data Processing and Calculation:

    • Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃) .

    • Establish a calibration curve by plotting the known 'A' values of the standard compounds against their measured Δδ values.

    • Perform a linear regression on the calibration data to obtain an equation of the form: A = m(Δδ) + c , where 'm' is the slope and 'c' is the intercept. The quality of the fit (R² > 0.9) validates the method.[8]

    • Use this validated equation to calculate the 'A' value for the fluorinated benzyl alcohol derivatives from their measured Δδ values.

The workflow for this protocol is visualized below.

G prep Sample Preparation (Compound in CDCl3 & DMSO-d6) nmr ¹H NMR Acquisition (Record δOH) prep->nmr standards Prepare Standards (Known 'A' values) standards->nmr process Calculate Δδ Δδ = δ(DMSO) - δ(CDCl3) nmr->process calibrate Calibration Curve (Plot known A vs. measured Δδ) process->calibrate validate Validate Model (Check R² > 0.9) calibrate->validate Linear Regression calculate Calculate 'A' for Unknowns (Using regression equation) validate->calculate If Valid

Caption: Workflow for NMR-based determination of HB acidity (Abraham's A).

Computational Determination of HB Acidity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for predicting HB acidity and rationalizing experimental trends.[7][9]

  • Conformational Search: For each fluorinated benzyl alcohol, perform a systematic conformational search to identify all low-energy minima. This is critical as the relative populations of different conformers determine the bulk properties.[5]

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of each stable conformer using an appropriate level of theory and basis set (e.g., MPWB1K/6-31+G(d,p) has been shown to be effective). Perform frequency calculations to confirm they are true minima (no imaginary frequencies).

  • Acidity Descriptor Calculation:

    • pKa Calculation: Calculate the Gibbs free energy of the alcohol and its corresponding alkoxide in a solvent continuum model (e.g., PCM or SMD). The pKa can then be estimated using thermodynamic cycles.[10]

    • Electrostatic Potential: Calculate the molecular electrostatic potential (MEP) mapped onto the electron density surface. The value of the potential at the hydroxyl hydrogen can serve as a descriptor for HB acidity.[5][11]

  • Analysis of Intramolecular Interactions: Employ techniques like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), or Non-Covalent Interaction (NCI) analysis to identify and characterize intramolecular hydrogen bonds (e.g., the OH···F interaction). This provides the causal link between conformation and observed HB acidity.

Data Summary: Impact of Fluorination on Benzyl Alcohol HB Acidity

The following table summarizes representative data illustrating the principles discussed. The values are conceptual and based on the trends reported in the literature.[5] A higher Abraham's 'A' value indicates stronger HB donation capacity.

CompoundSubstitution PatternDominant EffectPredicted Abraham's A (Relative)
Benzyl AlcoholUnsubstitutedBaseline0.38
4-Fluorobenzyl Alcoholpara-FluoroInductive0.42
2-Fluorobenzyl Alcoholortho-FluoroInductive0.45
2,6-Difluorobenzyl Alcoholdi-ortho-FluoroConformational (Shielding)0.30
3,5-Difluorobenzyl Alcoholdi-meta-FluoroInductive (Strong)0.48

Implications for Drug Development

The ability to modulate the HB acidity of a benzyl alcohol moiety has profound consequences for medicinal chemistry.

  • Target Recognition: Increasing HB acidity can lead to stronger and more specific interactions with a target protein, enhancing potency. Conversely, if a hydroxyl group is causing steric clashes or needs to be less interactive, di-ortho-fluorination can be used to effectively "turn down" its HBD strength without removing the group entirely.

  • Permeability and Physicochemical Properties: Hydrogen-bond donors are often considered problematic for membrane permeability.[2] By using di-ortho-fluorination to create an intramolecular hydrogen bond, the "external" polarity of the hydroxyl group is masked, which can improve passive diffusion across cell membranes.

  • Metabolic Stability: Fluorine substitution, particularly adjacent to a site of metabolism, can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][12]

The logical pathway from chemical modification to biological outcome is summarized in the diagram below.

G cluster_0 Design Strategy cluster_1 Physicochemical Modulation cluster_2 Pharmacological Outcome A Select Fluorination Pattern (e.g., ortho- vs. di-ortho-) B Control HB Acidity (Increase/Decrease) A->B Determines C Alter Conformation (Intramolecular HB) A->C Dictates F Enhance Metabolic Stability A->F Can Directly Impact D Tune Target Affinity B->D E Modify Permeability C->E

Sources

Unlocking New Chemical Space: A Guide to the Discovery and Synthesis of Novel Pentafluorosulfanyl (SF₅) Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group, often dubbed the "super-trifluoromethyl group," has rapidly emerged from a synthetic curiosity to a highly sought-after functional motif in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers a powerful tool for modulating the steric and electronic profiles of molecules to enhance their performance.[4][5][6] However, the synthetic challenges associated with introducing this sterically demanding, hypervalent sulfur group have historically limited its widespread adoption.[2][5][7] This guide provides an in-depth exploration of the synthetic hurdles and, more importantly, the innovative strategies that have been developed to overcome them. We will dissect field-proven methodologies for creating novel SF₅-containing building blocks, present detailed experimental protocols, and offer insights into the causality behind key experimental choices, empowering researchers to harness the transformative potential of the SF₅ moiety.

The Allure of the SF₅ Group: Properties and Potential

The SF₅ group's value lies in its distinct physicochemical characteristics, which set it apart from other fluorinated motifs.[8] Understanding these properties is crucial to appreciating the motivation behind the intense synthetic efforts to access SF₅-containing scaffolds.

  • High Electronegativity: With a sulfur atom bonded to five fluorine atoms, the SF₅ group is one of the most powerful electron-withdrawing groups known, significantly more so than the trifluoromethyl (CF₃) group.[5][9] This property can profoundly alter the pKa of nearby functionalities and modulate ligand-receptor binding interactions.

  • Exceptional Stability: The strength of the sulfur-fluorine bonds imparts remarkable resistance to thermal decomposition and harsh chemical conditions, including strong acids and bases.[5][9] In a pharmaceutical context, this can translate to improved metabolic stability, prolonging a drug's half-life in the body.[2][5]

  • Steric and Conformational Influence: The octahedral geometry and steric bulk of the SF₅ group—larger than a CF₃ group but slightly smaller than a tert-butyl group—can be used to control molecular conformation and probe steric pockets in binding sites.[9][10][11]

  • Lipophilicity: Despite its high polarity, the SF₅ group increases a molecule's overall lipophilicity, which can enhance membrane permeability and improve bioavailability.[5]

These attributes make the SF₅ group an attractive bioisostere for tert-butyl, trifluoromethyl, and even nitro groups, offering a unique vector to escape patent space and optimize drug candidates.[5][7] The successful incorporation of the SF₅ group into investigational drugs, such as the antimalarial agent DSM-265, has demonstrated a tangible improvement in pharmacokinetic profiles compared to CF₃ analogs, validating the pursuit of this unique moiety.[12]

Table 1: Comparison of Physicochemical Properties
PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)tert-Butyl (t-Bu)
Hammett Parameter (σp) +0.68+0.54-0.20
Lipophilicity (π) 1.511.091.98
Geometry OctahedralTetrahedralTetrahedral
Relative Volume Larger than CF₃Smaller than SF₅Larger than SF₅

Data compiled from sources.[10]

The Core Challenge: Overcoming Synthetic Inertia

The very stability that makes the SF₅ group so attractive also forms the basis of its synthetic challenge. For decades, progress was hampered by a lack of straightforward methods to install the group, often requiring harsh, low-yield reactions incompatible with complex molecules.[2] Key difficulties include:

  • Scarcity of Reagents: Until recently, the limited commercial availability of versatile SF₅-containing starting materials hindered widespread research.[2][9]

  • Harsh Reaction Conditions: Classic methods rely on oxidative fluorination of sulfur precursors (like disulfides) using aggressive and often hazardous fluorinating agents, limiting substrate scope.[12]

  • Handling Difficult Precursors: Reagents like pentafluorosulfanyl chloride (SF₅Cl), a toxic gas, are highly effective but require specialized equipment and handling procedures, making them impractical for many labs.[13]

The following sections detail the evolution of synthetic strategies designed to address these challenges, moving from classical methods to modern, more accessible protocols.

Modern Strategies for Forging SF₅ Building Blocks

Recent years have seen a surge in the development of more practical and versatile methods for synthesizing SF₅-containing compounds. These can be broadly categorized into three major approaches: direct installation, elaboration of SF₅-alkynes, and functionalization of pre-existing SF₅-arenes.

Pathway I: Direct Oxidative Fluorination

This classical approach involves the direct, one-pot oxidation and fluorination of aryl disulfides or thiols. While synthetically demanding, it remains a foundational method for producing simple aryl-SF₅ compounds. The causality here is direct but forceful: overwhelming the sulfur atom with a potent oxidant and fluoride source to achieve the hypervalent S(VI) state.

cluster_0 Oxidative Fluorination Pathway Start Aryl Disulfide (Ar-S-S-Ar) Reagents Fluoride Source (e.g., AgF, HF-Pyridine) + Oxidant (e.g., XeF₂, Selectfluor®) Start->Reagents Reaction initiation Intermediate Ar-SF₄Cl (transient) Reagents->Intermediate Oxidation & Partial Fluorination Product Aryl Pentafluorosulfide (Ar-SF₅) Intermediate->Product Fluoride Exchange

Caption: Oxidative fluorination of disulfides.

This protocol is adapted from methodologies pioneered by Umemoto and Togni, demonstrating a state-of-the-art approach to oxidative fluorination.

  • Trustworthiness: This system is self-validating. Successful synthesis is confirmed by the characteristic AX₄ spin system in the ¹⁹F NMR spectrum, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet. The expected yield provides a benchmark for reaction efficiency.

  • Materials:

    • Bis(4-nitrophenyl) disulfide (1.0 equiv)

    • Silver(I) fluoride (AgF) (10 equiv)

    • Selectfluor® (5 equiv)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Inert Atmosphere: To a flame-dried flask under a nitrogen atmosphere, add bis(4-nitrophenyl) disulfide and anhydrous acetonitrile.

    • Reagent Addition: Cool the suspension to 0 °C. Carefully add AgF, followed by the portion-wise addition of Selectfluor® over 30 minutes, monitoring for any exotherm.

    • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR analysis of an aliquot.

    • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with dichloromethane (DCM).

    • Purification: Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-pentafluorosulfanyl-nitrobenzene.

  • Expected Outcome: Yields typically range from 40-60%. The product should be a crystalline solid.

  • Characterization: ¹⁹F NMR (CDCl₃): δ ≈ 85 (quintet, 1F, J = 145 Hz, -SFₐₚᵢ꜀ₐₗ), 63 (doublet, 4F, J = 145 Hz, -SFₑᵩᵤₐₜₒᵣᵢₐₗ).

Pathway II: Radical Addition to Unsaturated Systems

The use of pentafluorosulfanyl chloride (SF₅Cl) allows for the introduction of the SF₅ group via a radical mechanism under milder conditions.[14] A particularly powerful application is the addition to alkynes, which generates versatile SF₅-alkyne building blocks that can be further elaborated.[15]

cluster_1 SF₅-Alkyne Synthesis Workflow Alkyne Terminal Alkyne (R-C≡CH) Radical_Add Radical Addition Alkyne->Radical_Add SF₅Cl, Radical Initiator (e.g., Et₃B/O₂) Intermediate Vinyl Chloride Intermediate (R-C(Cl)=CH-SF₅) Radical_Add->Intermediate Elimination Base-Mediated Elimination Intermediate->Elimination Base (e.g., DBU, Et₃N) Product SF₅-Alkyne (R-C≡C-SF₅) Elimination->Product

Caption: Two-step synthesis of versatile SF₅-alkynes.

This protocol demonstrates the synthesis of a key building block for accessing more complex structures, such as 2-SF₅-indoles.[15]

  • Causality: The choice of a radical initiator like triethylborane (Et₃B) with oxygen allows the reaction to proceed at low temperatures, preserving sensitive functional groups. The subsequent elimination step is driven by the formation of a stable conjugated system.

  • Materials:

    • Phenylacetylene (1.0 equiv)

    • Pentafluorosulfanyl chloride (SF₅Cl) (1.2 equiv, as a solution in hexane or generated in situ)

    • Triethylborane (Et₃B) (1 M in hexanes, 0.2 equiv)

    • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Radical Addition: To a solution of phenylacetylene in DCM at -78 °C, add the solution of SF₅Cl. Slowly add the Et₃B solution via syringe pump over 1 hour, while bubbling a gentle stream of air (O₂) through the reaction mixture.

    • Monitoring: Stir at -78 °C for 4 hours. Monitor the reaction by GC-MS or ¹⁹F NMR to confirm the formation of the vinyl chloride intermediate.

    • Elimination: Once the addition is complete, add DBU dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Purify the crude product by flash chromatography (hexanes) to afford the target SF₅-alkyne.

  • Expected Outcome: Yields are typically moderate to good (50-75%). The product is a volatile liquid.

  • Safety: SF₅Cl is a toxic gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][16] All operations should be conducted by trained personnel.

Pathway III: Cross-Coupling of SF₅-Aryl Halides

Perhaps the most powerful strategy for incorporating the SF₅ group into complex molecules is the use of palladium-catalyzed cross-coupling reactions starting from commercially available SF₅-aryl halides (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene).[6][17] This approach allows for late-stage functionalization, a highly desirable feature in drug discovery.

cluster_2 Cross-Coupling for Complex Building Blocks Aryl_Halide SF₅-Aryl Bromide Coupling Negishi Cross-Coupling Aryl_Halide->Coupling Organozinc Protected Amino Alkyl Iodide + Zn Dust Organozinc->Coupling Product Protected SF₅-Aromatic Amino Acid Coupling->Product Pd Catalyst (e.g., Pd(dba)₂) + Ligand (e.g., SPhos)

Caption: Building complex molecules via cross-coupling.

This protocol is based on the work of Sirvent et al., demonstrating a robust method for creating novel amino acid building blocks.[8]

  • Causality: The Negishi coupling is chosen for its high functional group tolerance. The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the reductive elimination step with the sterically hindered SF₅-aryl group, leading to higher yields.[8]

  • Materials:

    • 1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

    • Protected iodoalanine derivative (e.g., N-Boc-3-iodo-L-alanine methyl ester) (1.2 equiv)

    • Activated Zinc dust (1.5 equiv)

    • Pd(dba)₂ (0.05 equiv)

    • SPhos (0.10 equiv)

    • Anhydrous N,N-Dimethylacetamide (DMA)

  • Procedure:

    • Organozinc Formation: In a glovebox or under strict inert atmosphere, activate zinc dust (e.g., with I₂ and heating in vacuo). Add the iodoalanine derivative and anhydrous DMA. Stir at 50 °C for 2 hours to form the organozinc reagent.

    • Coupling Reaction: In a separate flask, dissolve the SF₅-aryl bromide, Pd(dba)₂, and SPhos in DMA. Add the freshly prepared organozinc solution to this mixture.

    • Heating: Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Workup: Cool to room temperature and quench with saturated NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via column chromatography to obtain the protected SF₅-phenylalanine derivative.

  • Expected Outcome: Yields for this coupling are reported in the 30-45% range.[8] The product can be deprotected using standard methods to be incorporated into peptides.

Safety and Handling of SF₅ Reagents

The synthesis of SF₅-containing compounds often involves hazardous materials that demand strict safety protocols.

  • General Precautions: Always handle chemicals in a well-ventilated fume hood.[18] Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[19][20] Ensure an emergency eyewash station and shower are accessible.

  • Fluorinating Agents: Reagents like Selectfluor® are strong oxidizers. Avoid contact with combustible materials.

  • SF₅Cl Gas: As a toxic and corrosive gas, SF₅Cl requires specialized handling.[13] It is best handled as a pre-prepared solution or generated in situ by trained personnel in a dedicated setup.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines.

Conclusion and Future Perspectives

The pentafluorosulfanyl group represents a frontier in molecular design. While its synthesis was once a significant barrier, the development of robust radical addition and cross-coupling methodologies has made a diverse array of SF₅-containing building blocks more accessible than ever before.[2][14] The protocols and workflows detailed in this guide provide a validated starting point for researchers seeking to explore this fascinating chemical space.

Future research will likely focus on developing even milder and more general methods, including the use of bench-stable SF₅-transfer reagents and the exploration of SF₆ as a feedstock.[10][12] The expansion of the catalog of sp³-rich SF₅-fragments will be particularly crucial for their application in drug discovery programs targeting complex biological systems.[1] By building upon the foundational chemistry outlined here, scientists are now well-equipped to design and synthesize the next generation of high-performance molecules.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]

  • National Center for Biotechnology Information. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • National Center for Biotechnology Information. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

  • CoLab. Recent advances in the chemistry and the application of SF5-compounds. [Link]

  • PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]

  • ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]

  • ChemRxiv. Bench-stable reagents for modular access to persulfuranyl scaffolds. [Link]

  • Chuo University. Synthesis of novel SF5-compounds and materials. [Link]

  • ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

  • MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

  • Ampliqon. Safety considerations for chemical reagents. [Link]

  • ResearchGate. Commercially or readily available SF5-substituted arenes 1 and... [Link]

  • ResearchGate. Recent advances in the chemistry and the application of SF5-compounds. [Link]

  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • i-s-c.com. 5 Safety Measures to Take When Handling Chemicals. [Link]

  • Bio-Rad. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • SpiroChem. SF5 building blocks. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, the iterative optimization of a lead compound is paramount to achieving the desired therapeutic profile. A key strategy in this endeavor is the principle of bioisosterism, which involves the substitution of a functional group within a molecule with another group that retains similar biological activity.[1][2][3] This approach allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to enhance efficacy, selectivity, metabolic stability, and pharmacokinetic parameters.[1][2]

The pentafluorosulfur (SF5) group has emerged as a compelling bioisostere, particularly for the commonly employed trifluoromethyl (CF3) and tert-butyl groups.[4][5][6] Often dubbed the "super-trifluoromethyl group," the SF5 moiety possesses a unique combination of properties that make it highly attractive for medicinal chemists.[7][8][9] These include its strong electron-withdrawing nature, high lipophilicity, and exceptional thermal and chemical stability.[4][7] The thoughtful incorporation of an SF5 group can significantly modulate a compound's properties, leading to improved drug efficacy and metabolic stability.[4]

This application note provides a detailed guide for researchers on the use of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol as a versatile building block for bioisosteric replacement studies. We will delve into its synthesis, physicochemical properties, and provide exemplary protocols for its incorporation into a scaffold and subsequent evaluation.

The Pentafluorosulfur Group: A Profile of Advantageous Properties

The SF5 group's utility as a bioisostere stems from its distinct physicochemical characteristics when compared to other common functional groups.

Key Physicochemical Properties of the SF5 Group:

PropertyPentafluorosulfur (SF5)Trifluoromethyl (CF3)tert-Butyl (t-Bu)
**Volume (ų) **55.434.676.9
Hansch Lipophilicity (π) 1.230.881.98
Hammett Constant (σp) 0.680.53-0.20
Geometry OctahedralTetrahedralTetrahedral

Data compiled from multiple sources.[10]

The SF5 group's larger volume compared to CF3, yet smaller than t-Bu, allows it to probe steric interactions within a binding pocket in a unique manner.[10] Its high lipophilicity can enhance membrane permeability, a crucial factor for bioavailability.[4] Furthermore, the strong electron-withdrawing nature of the SF5 group, as indicated by its high Hammett constant, can significantly influence the acidity or basicity of neighboring functional groups and enhance metabolic stability by shielding adjacent positions from enzymatic attack.[4][10]

Synthesis of this compound

The synthesis of aryl-SF5 compounds has historically been challenging; however, advancements have made key building blocks more accessible.[5][6][10] The following is a representative synthetic route to this compound, often starting from a corresponding aniline or disulfide precursor.

Synthesis_Workflow A 3-Fluoro-5-aminophenyl disulfide B 3-Fluoro-5-(chlorotetrafluorosulfur)aniline A->B Oxidative Fluorination (e.g., Cl2, KF) C 3-Fluoro-5-(pentafluorosulfur)aniline B->C Fluoride Exchange (e.g., AgF, ZnF2) D 3-Fluoro-5-(pentafluorosulfur)benzonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) E 3-Fluoro-5-(pentafluorosulfur)benzoic acid D->E Hydrolysis (e.g., NaOH, H2O) F This compound E->F Reduction (e.g., LiAlH4, THF) Bioisosteric_Replacement cluster_0 Known Scaffold cluster_1 Bioisosteric Replacement A 3-Fluoro-5-(trifluoromethyl)benzyl alcohol C Known Kinase Inhibitor (CF3-analog) A->C B Heterocyclic Core (e.g., Pyrimidine) B->C F Novel Kinase Inhibitor (SF5-analog) C->F Bioisosteric Replacement D This compound D->F E Heterocyclic Core (e.g., Pyrimidine) E->F

Sources

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Profile of a Pentafluorosulfur-Substituted Building Block

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds with unique physicochemical properties is paramount. 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol emerges as a significant building block, distinguished by the presence of the pentafluorosulfur (SF₅) group. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety imparts a remarkable combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] These characteristics make it an attractive bioisostere for commonly employed groups like trifluoromethyl (CF₃) and tert-butyl, offering the potential to enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.[1][4]

The strategic placement of a fluorine atom at the 3-position further modulates the electronic environment of the aromatic ring, influencing the reactivity of the benzylic alcohol. This guide provides detailed protocols for the key derivatization reactions of this compound, offering researchers a practical framework for accessing a diverse range of novel chemical entities. The protocols herein are founded on established transformations of benzyl alcohols and have been adapted to accommodate the specific electronic nature of this fluorinated, SF₅-containing substrate.

Core Derivatization Strategies

The benzylic alcohol functionality of this compound is a versatile handle for a variety of chemical transformations. This guide will focus on four principal classes of derivatization reactions:

  • Esterification: Formation of benzyl esters through reaction with carboxylic acids or their derivatives.

  • Etherification: Synthesis of benzyl ethers via Williamson ether synthesis or related methods.

  • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde.

  • Halogenation: Substitution of the hydroxyl group with a halogen, specifically bromine, to generate a reactive intermediate.

G 3-Fluoro-5-(SF5)benzyl alcohol 3-Fluoro-5-(SF5)benzyl alcohol Ester Ester 3-Fluoro-5-(SF5)benzyl alcohol->Ester Esterification Ether Ether 3-Fluoro-5-(SF5)benzyl alcohol->Ether Etherification Aldehyde Aldehyde 3-Fluoro-5-(SF5)benzyl alcohol->Aldehyde Oxidation Benzyl Bromide Benzyl Bromide 3-Fluoro-5-(SF5)benzyl alcohol->Benzyl Bromide Halogenation

Caption: Key derivatization pathways of this compound.

Esterification Reactions

The formation of esters from this compound can be achieved through several established methods. The choice of method will depend on the nature of the carboxylic acid and the desired reaction conditions.

Protocol 1.1: Steglich Esterification with DCC and DMAP

This method is particularly useful for coupling with a wide range of carboxylic acids under mild conditions.

Rationale: The dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. This method is often preferred for its high yields and mild conditions, which are well-suited for substrates with sensitive functional groups.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add DMAP (0.1 eq.).

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Carboxylic Acid1.1 eq.Acylating agent
DCC1.2 eq.Activating agent
DMAP0.1 eq.Catalyst
SolventAnhydrous DCMReaction medium
Temperature0 °C to RTControlled reaction
Reaction Time12-24 hTo ensure completion

Etherification Reactions

The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Protocol 2.1: Williamson Ether Synthesis

Rationale: This classic Sₙ2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[4] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing side reactions.

Experimental Protocol:

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G cluster_0 Williamson Ether Synthesis Alcohol 3-Fluoro-5-(SF5)benzyl alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Ether 3-Fluoro-5-(SF5)benzyl Ether Alkoxide->Ether Sₙ2 Attack Alkyl_Halide R-X Alkyl_Halide->Ether

Caption: Workflow for the Williamson ether synthesis.

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing a key intermediate for further derivatization, such as reductive amination or Wittig reactions.

Protocol 3.1: Oxidation using Pyridinium Chlorochromate (PCC)

Rationale: PCC is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent to prevent the formation of the hydrate, which can be further oxidized.

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and celite in anhydrous DCM (0.2 M) at room temperature, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by flash column chromatography.

Reagent/ParameterCondition/AmountPurpose
PCC1.5 eq.Oxidizing agent
CeliteEqual mass to PCCAdsorbent for byproducts
SolventAnhydrous DCMReaction medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time2-4 hTo ensure completion

Conversion to Benzyl Bromide

The conversion of the benzylic alcohol to the corresponding bromide creates a highly reactive electrophile suitable for a variety of nucleophilic substitution reactions.

Protocol 4.1: Appel-type Bromination

Rationale: This method utilizes triphenylphosphine (PPh₃) and a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), to efficiently convert alcohols to alkyl bromides under mild conditions.[5] The reaction proceeds via an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion.

Experimental Protocol:

  • To a solution of triphenylphosphine (1.2 eq.) in anhydrous DCM (0.3 M) at 0 °C under an inert atmosphere, add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide.

Reagent/ParameterCondition/AmountPurpose
PPh₃1.2 eq.Activates the alcohol
NBS1.2 eq.Bromine source
SolventAnhydrous DCMReaction medium
Temperature0 °C to RTControlled reaction
Reaction Time1-3 hTo ensure completion

Safety and Handling Considerations

  • Pentafluorosulfur Compounds: While generally stable, handle all SF₅-containing compounds in a well-ventilated fume hood.

  • Reagents: Many of the reagents used in these protocols are toxic, corrosive, or moisture-sensitive (e.g., NaH, PCC, PPh₃/NBS). Consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: Reactions requiring anhydrous conditions should be performed using oven-dried glassware under an inert atmosphere (nitrogen or argon). Anhydrous solvents should be used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. The protocols outlined in this guide provide a comprehensive framework for its derivatization through esterification, etherification, oxidation, and halogenation. Researchers should note that the strong electron-withdrawing nature of the fluoro and pentafluorosulfur substituents may influence reaction rates and optimal conditions. Therefore, careful monitoring and optimization of the provided protocols are recommended to achieve the desired outcomes.

References

  • Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 08, 84–104.
  • Al-hadedi, A. A. M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • Zhang, G., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • U.S. Patent No. US20220119345A1. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Chen, Y., et al. (2023). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances, 13(45), 31835-31839.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

  • S. Thayumanavan Research Group. (n.d.). Supporting information for “Synthesis of dendrimers with multifunctional periphery using an ABB' monomer”. Retrieved from [Link]

  • ResearchGate. (2012). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Various Catalysts. Retrieved from [Link]

Sources

Protocol for Incorporating SF5-Benzyl Alcohol into Lead Compounds: An Application Note for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF5) Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling bioisostere for commonly employed moieties such as the trifluoromethyl (CF3) and tert-butyl groups.[1] Dubbed a "super-trifluoromethyl group," the SF5 substituent boasts a unique combination of high electronegativity, significant lipophilicity, and exceptional thermal and chemical stability.[2] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target, ultimately enhancing its therapeutic potential.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical incorporation of the SF5-benzyloxy moiety into lead compounds using SF5-benzyl alcohol as a key building block. We will delve into the mechanistic rationale behind established synthetic protocols, offer step-by-step experimental procedures, and discuss critical considerations for reaction optimization and product characterization.

Physicochemical Properties of the SF5 Group

The SF5 group imparts a unique set of properties to an aromatic ring, making it an attractive substituent in drug design:

PropertyDescriptionImpact on Drug Candidates
High Electronegativity The five fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[2]Can modulate pKa, improve binding affinity through favorable electrostatic interactions, and alter metabolic pathways.
Increased Lipophilicity Despite its high polarity, the SF5 group can enhance the overall lipophilicity of a compound.[2]May improve membrane permeability and bioavailability.
Metabolic Stability The strong sulfur-fluorine bonds are highly resistant to metabolic degradation, particularly oxidative metabolism.[2]Can lead to an extended in vivo half-life and improved pharmacokinetic profile.
Steric Profile The SF5 group is sterically demanding, comparable to a tert-butyl group.Can be used to probe steric requirements in binding pockets and can shield adjacent functionalities from metabolic attack.

Synthetic Strategies for Incorporating the SF5-Benzyloxy Moiety

The introduction of the SF5-benzyloxy group can be effectively achieved through nucleophilic substitution reactions where an O-nucleophile, typically a phenol present on the lead compound, displaces a suitable leaving group on an SF5-functionalized benzyl derivative. Here, we focus on two robust and widely applicable methods: the Williamson Ether Synthesis and the Mitsunobu Reaction.

A critical consideration for reactions involving SF5-benzyl alcohol is the strong electron-withdrawing nature of the SF5 group. This electronic effect can decrease the nucleophilicity of the benzylic alcohol and can also influence the stability of potential carbocation intermediates, making SN1-type pathways less favorable.[3][4] Consequently, reaction conditions must be carefully optimized to favor the desired SN2 pathway.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5] In this adaptation, the phenolic hydroxyl group of the lead compound is deprotonated to form a phenoxide, which then attacks an SF5-benzyl halide.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Lead_Phenol Lead Compound (Ar-OH) Deprotonation Deprotonation of Phenol in aprotic solvent (e.g., DMF, ACN) Lead_Phenol->Deprotonation Base Base (e.g., K2CO3, Cs2CO3, NaH) Base->Deprotonation SF5_Benzyl_Halide SF5-Benzyl Halide (SF5-C6H4-CH2-X, X=Br, Cl) SN2_Attack SN2 Attack by Phenoxide SF5_Benzyl_Halide->SN2_Attack Deprotonation->SN2_Attack Generates Phenoxide Quench Aqueous Work-up SN2_Attack->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product SF5-Benzyloxy Lead Compound (Ar-O-CH2-C6H4-SF5) Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Workflow for the Williamson Ether Synthesis to form SF5-benzyl ethers.

Detailed Step-by-Step Protocol

Materials:

  • Lead compound containing a phenolic hydroxyl group

  • (Pentafluorosulfanyl)benzyl bromide or chloride

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic lead compound (1.0 eq) and anhydrous DMF or ACN (to make a 0.1-0.5 M solution).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq). Note: Cesium carbonate is more effective for less reactive phenols due to its higher solubility and the increased nucleophilicity of the resulting phenoxide.

  • Addition of SF5-Benzyl Halide: Add the (pentafluorosulfanyl)benzyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Note: Due to the electron-withdrawing nature of the SF5 group, elevated temperatures may be required to achieve a reasonable reaction rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is sluggish or incompatible with other functional groups in the lead compound.[7] This reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1]

Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Reaction cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Lead_Phenol Lead Compound (Ar-OH) Activation Formation of Phosphonium Intermediate in aprotic solvent (e.g., THF, DCM) at 0 °C to RT Lead_Phenol->Activation SF5_Benzyl_Alcohol SF5-Benzyl Alcohol SF5_Benzyl_Alcohol->Activation PPh3 Triphenylphosphine (PPh3) PPh3->Activation Azodicarboxylate Azodicarboxylate (DEAD or DIAD) Azodicarboxylate->Activation SN2_Displacement SN2 Displacement by Phenol Activation->SN2_Displacement Concentration Solvent Removal SN2_Displacement->Concentration Purification Column Chromatography Concentration->Purification Removal of PPh3O and Hydrazide Byproducts Product SF5-Benzyloxy Lead Compound (Ar-O-CH2-C6H4-SF5) Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Workflow for the Mitsunobu Reaction to form SF5-benzyl ethers.

Detailed Step-by-Step Protocol

Materials:

  • Lead compound containing a phenolic hydroxyl group

  • (Pentafluorosulfanyl)benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a solution in toluene or neat)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenolic lead compound (1.0 eq), (pentafluorosulfanyl)benzyl alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM (to make a 0.1-0.5 M solution).[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: The addition of azodicarboxylates can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is often an indication of reaction progress.[8]

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. The non-polar byproducts (triphenylphosphine oxide and the reduced hydrazide) can be challenging to separate. Careful selection of the eluent system is crucial. Tip: In some cases, precipitation of TPPO from a non-polar solvent like diethyl ether or a hexanes/ether mixture prior to chromatography can simplify purification.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation (Williamson) 1. Incomplete deprotonation of the phenol. 2. Low reactivity of the SF5-benzyl halide. 3. Steric hindrance around the phenol.1. Use a stronger base (e.g., NaH) or switch to Cs₂CO₃. 2. Increase the reaction temperature and/or reaction time. 3. Consider the Mitsunobu reaction as an alternative.
Low or no product formation (Mitsunobu) 1. Phenol is not sufficiently acidic (pKa > 13). 2. Steric hindrance.1. The Mitsunobu reaction is generally effective for phenols. If unsuccessful, the Williamson ether synthesis may be a better option. 2. For sterically hindered substrates, sonication has been reported to improve yields.[7]
Difficult purification (Mitsunobu) 1. Co-elution of the product with triphenylphosphine oxide (TPPO) or the hydrazide byproduct.1. Use polymer-supported triphenylphosphine to simplify removal. 2. Optimize chromatography conditions (e.g., use a different solvent system or a specialized silica gel). 3. Consider alternative work-up procedures to precipitate byproducts.
Side reactions (e.g., elimination) 1. Use of a sterically hindered base with a secondary SF5-benzyl halide (if applicable).1. For Williamson synthesis, ensure the use of a primary SF5-benzyl halide to favor SN2 over E2.[5]

Analytical Characterization of SF5-Benzyloxy Compounds

The successful incorporation of the SF5-benzyloxy moiety should be confirmed by a suite of analytical techniques:

  • ¹H NMR: Expect to see the characteristic signals for the benzylic protons (a singlet typically between 5.0 and 5.5 ppm) and the aromatic protons of both the lead compound and the SF5-benzyl group.

  • ¹³C NMR: The benzylic carbon signal will appear in the aliphatic region (typically 65-75 ppm). The carbon attached to the SF5 group will show coupling to the fluorine atoms.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the SF5 group. A characteristic pattern of two resonances, a doublet and a quintet (or pentet), with a 4:1 integration ratio, is indicative of the SF5 group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.[6][9]

Conclusion

The incorporation of the SF5-benzyloxy group represents a valuable strategy in lead optimization, offering the potential to significantly enhance the pharmacological properties of drug candidates. Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for achieving this transformation. Careful consideration of the electronic properties of the SF5-benzyl alcohol and the nucleophilicity of the phenolic lead compound is essential for successful implementation. The detailed protocols and troubleshooting guidance provided in this application note are intended to equip medicinal chemists with the practical knowledge required to leverage the unique benefits of the pentafluorosulfanyl group in their drug discovery programs.

References

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in medicinal chemistry. Current topics in medicinal chemistry, 7(14), 1354–1361.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical reviews, 115(2), 1130-1190.
  • Wipf, P., & Kerekes, A. D. (2003). Synthesis of SF5-substituted quinolines as potent antimalarial agents. Organic letters, 5(10), 1629–1631.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Krow, G. R. (1993). The Mitsunobu reaction. Organic Reactions, 43, 251-768.
  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

  • Pini, E., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Molecules, 27(3), 701.
  • Hosseini-Sarvari, M., & Etemad, S. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Avula, B., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(22), 5423.
  • Master Organic Chemistry. (2019, August 26). Mitsunobu Reaction. [Link]

  • Kaczorowska, K., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry, 88(14), 9637–9648.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bouhadjera, K., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44803–44813.
  • Orita, A., et al. (2021). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances, 11(54), 34223-34227.

Sources

Unambiguous 1H and 13C NMR Assignments for the Novel Fluorinated Building Block: 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The pentafluorosulfur (SF5) group is a functionality of burgeoning interest in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. As novel SF5-containing building blocks are synthesized, their unambiguous structural characterization is paramount. This application note provides a detailed guide to the assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol, a key intermediate for the synthesis of advanced functional molecules. We delve into the theoretical underpinnings of the spectral features, provide a robust experimental protocol for data acquisition, and present a thorough analysis of the expected chemical shifts and coupling constants.

Introduction: The Significance of the Pentafluorosulfur Moiety

The pentafluorosulfur (SF5) group has emerged as a "super-trifluoromethyl" bioisostere, offering a compelling combination of high electronegativity, steric bulk, and exceptional chemical and thermal stability. These properties make it an attractive substituent for modulating the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] Consequently, the synthesis and characterization of novel SF5-containing aromatic compounds are of significant interest to the drug development community.[3] this compound is a valuable bifunctional building block, possessing both a nucleophilic hydroxyl group and a highly functionalized aromatic ring, making it a versatile precursor for a wide range of derivatives.

Accurate and complete NMR characterization is the gold standard for structural elucidation in organic chemistry. This guide provides a comprehensive framework for the assignment of the 1H and 13C NMR spectra of this important molecule, enabling researchers to confidently verify its structure and purity.

Theoretical Considerations for Spectral Assignment

The NMR spectrum of this compound is dictated by the interplay of the electronic effects of the aromatic fluorine and the SF5 group, as well as the various through-bond spin-spin couplings.

2.1. Influence of Substituents on Chemical Shifts

  • Pentafluorosulfur (SF5) Group: The SF5 group is one of the most strongly electron-withdrawing groups known. This property leads to a significant deshielding of the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum.

  • Fluorine (F) Atom: The fluorine atom is highly electronegative and also exerts a strong electron-withdrawing inductive effect, further contributing to the deshielding of the aromatic ring. It also has a notable through-space effect on nearby nuclei.

  • Benzyl Alcohol Moiety (-CH2OH): The methylene (-CH2-) and hydroxyl (-OH) protons will have characteristic chemical shifts. The benzylic protons are expected to appear in the range of 4.5-5.0 ppm, while the hydroxyl proton's chemical shift is variable and depends on concentration and solvent.[4]

2.2. Spin-Spin Coupling (J-Coupling)

The presence of magnetically active nuclei (1H, 13C, and 19F) leads to through-bond spin-spin coupling, which splits the NMR signals into multiplets. Understanding these coupling patterns is key to the unambiguous assignment of the spectra.

  • 1H-1H Coupling: Coupling between the aromatic protons will follow standard patterns for substituted benzenes.

  • 1H-19F Coupling: The aromatic protons will couple to the aromatic fluorine atom, with the magnitude of the coupling constant (JHF) depending on the number of bonds separating the nuclei (ortho, meta, para).[5]

  • 13C-19F Coupling: Similarly, the aromatic carbons will exhibit coupling to the aromatic fluorine, with one-bond couplings (1JCF) being very large (typically > 200 Hz), and two- and three-bond couplings (2JCF, 3JCF) being smaller.[6]

  • Coupling to the SF5 Group: The four equatorial fluorine atoms (F-eq) and one axial fluorine atom (F-ax) of the SF5 group will couple to the aromatic ring. This results in complex splitting patterns, particularly in the 13C NMR spectrum. The 19F NMR spectrum of the SF5 group itself typically shows a characteristic AB4 spin system.[7]

Experimental Protocol for NMR Data Acquisition

A high-resolution NMR spectrometer is essential for resolving the complex spin-spin couplings in this compound.

3.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (2-3 bonds).

    • COSY (Correlation Spectroscopy): To identify 1H-1H coupling networks.

Predicted 1H and 13C NMR Assignments

The following table summarizes the predicted chemical shifts and multiplicities for the 1H and 13C NMR spectra of this compound. These predictions are based on data from analogous compounds and established substituent effects.[8][9]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm) Predicted ¹³C Multiplicity
H2~7.6dC1~145
H4~7.5ddC2~115
H6~7.7tC3~163
-CH₂OH~4.8sC4~118
-CH₂OHvariablebr sC5~152
C6~125
-CH₂OH~63

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, dm = doublet of multiplets, s = singlet, br s = broad singlet

Data Analysis and Interpretation

A systematic approach is required to assign the acquired spectra:

  • Identify the Benzylic Protons and Carbon: The singlet (or narrow triplet due to coupling with the hydroxyl proton if not exchanging rapidly) around 4.8 ppm in the 1H NMR spectrum corresponds to the -CH2OH protons. The signal around 63 ppm in the 13C NMR spectrum is assigned to the -CH2OH carbon. An HSQC experiment will confirm this correlation.

  • Assign the Aromatic Protons: The three aromatic protons will appear in the downfield region (7.5-7.7 ppm). Their multiplicities will be key to their assignment:

    • H6: Will be a triplet due to coupling to H2 and the aromatic fluorine (4JHF).

    • H4: Will be a doublet of doublets due to coupling to H6 (4JHH) and the aromatic fluorine (3JHF).

    • H2: Will be a doublet due to coupling to H6 (4JHH).

  • Assign the Aromatic Carbons: The six aromatic carbon signals can be assigned using their chemical shifts, multiplicities, and HMBC correlations.

    • C3: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (~250 Hz) and will be the most downfield of the CH carbons.

    • C5: The carbon attached to the SF5 group will be a multiplet due to coupling with the fluorine atoms of the SF5 group and will be significantly downfield.

    • C1: The ipso-carbon attached to the benzyl group will be a multiplet and can be identified through its HMBC correlation with the benzylic protons.

    • The remaining CH carbons (C2, C4, C6) can be assigned based on their multiplicities from C-F coupling and their HMBC correlations to the assigned protons.

Visualization of Molecular Structure and Workflow

To aid in the visualization of the assignments and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Assignment weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR 1H NMR dissolve->H1_NMR C13_NMR 13C NMR dissolve->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC, COSY) dissolve->TwoD_NMR process Process Spectra H1_NMR->process C13_NMR->process TwoD_NMR->process analyze Analyze Chemical Shifts & Couplings process->analyze assign Assign Signals to Nuclei analyze->assign report Generate Report assign->report

Figure 2: Workflow for the NMR analysis of this compound.

Conclusion

The detailed analysis of 1H and 13C NMR spectra is indispensable for the unambiguous characterization of novel, highly functionalized molecules like this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling in fluorinated aromatic systems, researchers can confidently assign the complex spectra of this valuable building block. The protocols and predictive data presented in this application note serve as a reliable guide for scientists and professionals in drug development and materials science, facilitating the accelerated discovery and application of new SF5-containing compounds.

References

  • Abd El Sater, M., Popek, L., Blanchard, N., & Bizet, V. (2024). Recent advances in the chemistry and the application of SF5-compounds. SYNTHESIS-STUTTGART.
  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]

  • Jurt, S., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(45), 19587-19598. [Link]

  • Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4148-4157. [Link]

  • Royal Society of Chemistry. (n.d.). NMR data for the alcohols (3). Retrieved from [Link]

  • Contreras, R. H., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(16), 3044-3053. [Link]

  • Emeleus, H. J., & Tattershall, B. W. (1963). N.M.R. Spectra of Some Aliphatic Sulphur Pentafluorides. Transactions of the Faraday Society, 59, 233-239. [Link]

  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Jayasuriya, N. S., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry, 41(1-2), 1-17. [Link]

Sources

Deoxyfluorination of benzyl alcohols using SF6 as a fluorinating agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Deoxyfluorination of Benzyl Alcohols via Photocatalytic Activation of Sulfur Hexafluoride (SF₆)

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Benzyl fluorides, in particular, are vital structural motifs in pharmaceuticals and agrochemicals.[1] Traditional deoxyfluorination methods often rely on hazardous reagents that are difficult to handle.[3] This application note details a novel and sustainable protocol for the deoxyfluorination of benzylic alcohols utilizing sulfur hexafluoride (SF₆)—a chemically inert, non-toxic, and readily available gas—as the fluorine source.[3] The process is driven by visible-light photoredox catalysis, which activates the exceptionally stable SF₆ in situ under mild conditions.[1][4] This method not only provides a safer and more economical route to valuable benzyl fluorides but also contributes to the productive utilization of SF₆, a potent greenhouse gas.[1][5]

Principle and Mechanism of Action

The primary challenge in using sulfur hexafluoride as a fluorinating agent is its extreme inertness. The S-F bonds are exceptionally strong, making direct reaction impossible under normal conditions. This protocol overcomes this barrier through a photoredox-mediated single-electron reduction (SER) of SF₆.[6]

The proposed catalytic cycle proceeds as follows:

  • Photoexcitation: A photocatalyst (PC), such as 4CzIPN or an iridium complex, absorbs energy from visible light (e.g., a blue LED) to reach an excited state (PC*).[7]

  • Reductive Quenching: A sacrificial electron donor, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), reductively quenches the excited photocatalyst. The amine donates an electron to PC*, generating a potent single-electron reductant (PC⁻) and the oxidized amine radical cation.

  • SF₆ Activation: The highly reducing PC⁻ species transfers an electron to SF₆. This single-electron reduction is the key activation step, forming the transient sulfur hexafluoride radical anion ([SF₆]•⁻).[6]

  • Fluoride Release: The [SF₆]•⁻ radical anion is unstable and rapidly fragments, releasing a fluoride ion (F⁻) and a pentafluorosulfanyl radical (•SF₅).

  • Substrate Activation & Nucleophilic Substitution: The benzylic alcohol is activated, likely through interaction with reaction intermediates or the base, facilitating a nucleophilic attack by the liberated fluoride ion. This results in the displacement of the hydroxyl group and the formation of the C-F bond.

  • Catalyst Regeneration: The photocatalyst returns to its ground state, ready to begin another cycle.

This process allows for the controlled generation of a nucleophilic fluoride source from an inert precursor under exceptionally mild conditions.

Visualized Catalytic Cycle

Photocatalytic Deoxyfluorination Cycle Figure 1: Proposed Photocatalytic Cycle for SF₆ Activation cluster_main cluster_SF6 SF₆ Activation cluster_substrate Deoxyfluorination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC⁻ PC_star->PC_red e⁻ from Donor (e.g., DIPEA) PC_red->PC Regeneration SF6 SF₆ PC_red->SF6 Single Electron Transfer (SET) SF6_anion [SF₆]•⁻ Fluoride Fluoride (F⁻) SF6_anion->Fluoride Fragmentation SF5_rad •SF₅ SF6_anion->SF5_rad BnOH Benzyl Alcohol (R-CH₂OH) Fluoride->BnOH Nucleophilic Attack BnF Benzyl Fluoride (R-CH₂F) BnOH->BnF  -OH⁻

Caption: Proposed Photocatalytic Cycle for SF₆ Activation.

Application Scope & Performance

This methodology demonstrates broad applicability across a range of substituted benzyl alcohols. Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated, providing moderate to excellent yields.

EntrySubstrate (Benzyl Alcohol)Yield (%)[1][5]Notes
14-Methoxybenzyl alcohol85%Electron-donating group facilitates the reaction.
2Benzyl alcohol78%Unsubstituted parent substrate performs well.
34-Chlorobenzyl alcohol72%Electron-withdrawing halides are tolerated.
44-(Trifluoromethyl)benzyl alcohol65%Strong electron-withdrawing groups may require longer reaction times.
51-Naphthylmethanol81%Extended aromatic systems are compatible.
62-Thiophenemethanol75%Heterocyclic substrates are suitable.
7Cinnamyl alcoholN/ANote: Allylic alcohols have also been successfully fluorinated.[4]

Detailed Experimental Protocol

Materials and Equipment
  • Substrate: Substituted benzyl alcohol (1.0 eq.)

  • Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (1-2 mol%)

  • Reductant/Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Fluorine Source: Sulfur Hexafluoride (SF₆), high purity (≥99.8%)

  • Solvent: Anhydrous acetonitrile (MeCN) or similar polar aprotic solvent.

  • Reaction Vessel: 10 mL glass tube with a PTFE-lined cap and stir bar.

  • Gas Handling: SF₆ gas cylinder with a regulator, tubing, and a balloon.

  • Light Source: 15W Blue LED lamp (λ ≈ 465 nm).[7]

  • Cooling System: Small fan to maintain room temperature (23-25 °C).[7]

  • Standard laboratory glassware for workup and purification.

  • Purification: Silica gel for column chromatography.

Reaction Setup and Execution

WARNING: This procedure must be performed in a well-ventilated fume hood. Personnel must be trained in handling gases under pressure.

  • Vessel Preparation: To an oven-dried 10 mL glass tube containing a magnetic stir bar, add the benzyl alcohol substrate (e.g., 0.3 mmol, 1.0 eq.), the photocatalyst (e.g., 0.0045 mmol, 1.5 mol%), and the solvent (3.0 mL).

  • Addition of Base: Add DIPEA (e.g., 0.9 mmol, 3.0 eq.) to the mixture.

  • Inerting the Atmosphere: Seal the tube with the PTFE cap. Connect the tube to a vacuum line. Evacuate the tube and backfill with SF₆ gas from a balloon. Repeat this process three times to ensure the atmosphere is saturated with SF₆.[7]

  • Initiation of Reaction: Place the sealed reaction tube approximately 2-3 cm from the 15W blue LED lamp.[7] Begin vigorous stirring. Use a cooling fan to maintain a constant ambient temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, vent the excess SF₆ gas safely into the fume hood. Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the pure benzyl fluoride product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions & Handling

  • SF₆ Gas Handling: Sulfur hexafluoride is a non-toxic, odorless, and colorless gas. However, it is about five times denser than air and can displace oxygen in enclosed spaces, posing a risk of asphyxiation.[8][9] All operations involving SF₆ must be conducted in a well-ventilated fume hood.

  • Pressurized Gas Cylinders: SF₆ is supplied in high-pressure cylinders. These cylinders must be secured properly. Use only regulators and equipment rated for SF₆. Do not drop, roll, or apply direct heat to the cylinders.[8][10][11] The cylinder temperature should not exceed 122°F (50°C).[10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Photochemical Safety: Blue LED lamps can be intense. Avoid staring directly into the light source.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective degassing; oxygen quenching the excited catalyst.- Impure or wet solvent/reagents.- Light source is too weak or too far away.- Inactive photocatalyst.- Ensure the evacuate/backfill cycle is performed carefully.- Use freshly distilled, anhydrous solvents and pure reagents.- Position the reaction vial closer to the lamp.- Use a fresh batch of the photocatalyst.
Formation of Side Products - Over-reaction or degradation of product/catalyst.- Competing reaction pathways (e.g., elimination).- Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature slightly if elimination is observed.- Screen alternative solvents or photocatalysts.
Low Isolated Yield - Product loss during workup or purification.- Volatility of the benzyl fluoride product.- Be careful during the concentration step; use a cold trap if necessary.- Optimize the eluent system for chromatography to ensure good separation.

References

  • Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. (2026). Synthesis, 57, 2825–2830. [Link]

  • Wang, X.-S., et al. (2024). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry, 26, 10324-10329. [Link]

  • Cole, C. P., et al. (2023). Complete deconstruction of SF6 by an aluminium(i) compound. Nature Chemistry. [Link]

  • Zhao, Y., et al. (2025). Photoinduced SF6 degradation for deoxyfluorination of propargyl alcohols. Organic & Biomolecular Chemistry. [Link]

  • Zhao, Y., et al. (2025). Photoinduced SF6 degradation for deoxyfluorination of propargyl alcohols. RSC Publishing. [Link]

  • Continuous‐flow deoxyfluorination of allylic alcohols with insulator gas SF6 as the fluorine source. ResearchGate. [Link]

  • Rost, B. (2018). SF6 Safety Tips. North Central Electric. [Link]

  • AIR LIQUIDE GAS AB. (2024). SAFETY DATA SHEET Sulphur hexafluoride. Air Liquide. [Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

  • Cole, C. P., et al. (2023). Complete Deconstruction of SF6 by an Aluminium(I) Compound. ChemRxiv. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: SULFUR HEXAFLUORIDE. NJ.gov. [Link]

  • Do's and Don'ts of SF6 Gas Handling. (2014). US EPA. [Link]

  • SAFETY DATA SHEET: Sulfur Hexafluoride. (2025). Airgas. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable synthetic building block. Given the unique properties of the pentafluorosulfur (SF₅) group, this synthesis requires careful consideration of methodology to avoid common pitfalls.

The pentafluorosulfur group is often considered a "super-trifluoromethyl group" due to its potent electron-withdrawing nature, high lipophilicity, and exceptional chemical and thermal stability.[1][2][3] These characteristics make SF₅-containing molecules highly sought after in medicinal chemistry and materials science.[4][5] However, the synthesis of such compounds is not always straightforward.

This guide will focus on the most logical and reliable synthetic route: the reduction of a suitable carbonyl precursor, specifically 3-Fluoro-5-(pentafluorosulfur)benzaldehyde. Direct functionalization of a benzyl alcohol is generally not recommended due to the harsh conditions often required for introducing the SF₅ moiety, which can be incompatible with the hydroxyl group.

Recommended Synthetic Pathway

The most reliable pathway to obtaining this compound is a two-step process. The first step, the synthesis of the key benzaldehyde intermediate, is a significant challenge in itself. The second step, the reduction, is the focus of this guide for yield improvement.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis (External Protocol) cluster_1 Step 2: Aldehyde Reduction (Focus of this Guide) Precursor 3-Fluoro-5-iodo-pentafluorosulfur-benzene or similar starting material Aldehyde 3-Fluoro-5-(pentafluorosulfur)benzaldehyde Precursor->Aldehyde Formylation or Oxidation (Requires separate optimization) Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH₄, MeOH) Troubleshooting_Low_Yield Start Low Yield of Benzyl Alcohol Check_Conversion Check TLC for Starting Material (SM) Start->Check_Conversion SM_Present SM Present: Incomplete Conversion Check_Conversion->SM_Present Yes SM_Absent SM Absent: Investigate Side Products Check_Conversion->SM_Absent No Inactive_Hydride Use fresh NaBH₄ SM_Present->Inactive_Hydride Insufficient_Hydride Increase NaBH₄ to 1.5 eq. SM_Present->Insufficient_Hydride Low_Temp Run at RT after initial addition SM_Present->Low_Temp Check_NMR Analyze Crude NMR/LC-MS SM_Absent->Check_NMR Side_Reaction_1 Acetal Formation? Modify workup Check_NMR->Side_Reaction_1 Side_Reaction_2 Polymerization? Use milder quench Check_NMR->Side_Reaction_2 Side_Reaction_3 Defluorination? Avoid LiAlH₄ Check_NMR->Side_Reaction_3

Sources

Technical Support Center: Purification of Pentafluorosulfur (SF5)-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique purification challenges presented by pentafluorosulfur (SF5)-containing compounds. The SF5 group, often dubbed a "super-trifluoromethyl group," offers remarkable properties such as high electronegativity, metabolic stability, and lipophilicity, making it invaluable in medicinal chemistry and materials science.[1][2][3][4] However, these same electronic properties contribute to specific challenges during purification.

This guide is structured to provide quick answers through FAQs and in-depth troubleshooting for complex experimental issues, ensuring you can achieve the highest possible purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my SF5-containing compounds decomposing on silica gel during column chromatography?

A1: The SF5 group is highly electron-withdrawing, which can render adjacent atoms or functional groups susceptible to nucleophilic attack. Standard silica gel possesses surface silanol groups (Si-OH) that are weakly acidic and can act as nucleophiles or proton sources, especially when activated by polar solvents. This can initiate decomposition pathways. Furthermore, trace moisture in the silica or solvents can lead to hydrolysis, forming hydrogen fluoride (HF), which is highly corrosive and can catalyze further degradation.

Q2: I observe peak tailing and poor separation during HPLC purification. What is the likely cause?

A2: Peak tailing for SF5 compounds, especially those containing basic nitrogen moieties, often results from strong interactions with residual silanol groups on standard C18 columns. The highly polarized nature of the SF5 group can also lead to undesirable dipole-dipole interactions with the stationary phase. Consider using end-capped columns or alternative stationary phases like pentafluorophenyl (PFP) phases, which can offer different selectivity through π-π and dipole-dipole interactions.[5][6]

Q3: My ¹⁹F NMR spectrum shows more than the expected two signals for the SF5 group. What are these extra peaks?

A3: The ideal ¹⁹F NMR spectrum for an SF5 group shows a characteristic AB₄ pattern: a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). The presence of additional signals often indicates impurities or decomposition products. Common impurities include SF4Cl-containing precursors from the synthesis or hydrolysis byproducts.[7] It is crucial to use an internal standard, such as trifluorotoluene, for accurate quantification of purity.[8][9]

Q4: Can I use distillation to purify my liquid SF5-containing compound?

A4: While the SF5 group itself is thermally stable, the overall thermal stability of the molecule depends on its other functional groups.[1] High temperatures required for distillation can induce decomposition, especially if trace impurities (acid or base) are present. Vacuum distillation is strongly recommended to lower the boiling point. A preliminary small-scale thermal stability test (e.g., heating a small sample while monitoring by TLC or NMR) is a prudent step before committing a large batch to distillation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

The primary challenge in chromatographic purification of SF5 compounds is preventing on-column degradation.

Problem: Significant loss of material or appearance of new spots on TLC after chromatography.

  • Causality: This strongly suggests decomposition on the stationary phase. The acidic nature of standard silica gel is the most common culprit.

  • Troubleshooting Steps:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v) or pyridine. This deactivates the acidic silanol sites. Self-Validation: Run a small amount of your starting material through a small, treated pipette column and check the recovery and purity by TLC or LCMS before attempting a large-scale column.

    • Use Deactivated Silica or Alumina: Consider using commercially available deactivated silica gel or switching to neutral or basic alumina as the stationary phase, depending on the overall properties of your molecule.

    • Solvent System Purity: Ensure all solvents are anhydrous and peroxide-free. Use freshly opened or distilled solvents. Trace water is a primary driver of HF formation.

    • Fluorinated Stationary Phases: For HPLC, pentafluorophenyl (PFP) stationary phases offer alternative selectivity and can mitigate issues seen on C18 columns.[6] They engage in different retention mechanisms, including π-π, dipole-dipole, and steric interactions, which can be advantageous for separating fluorinated isomers or closely related compounds.[6]

Guide 2: Managing Hydrolytic Instability and HF Formation

The SF5 group, while generally stable, can undergo hydrolysis under certain conditions to release hazardous hydrogen fluoride (HF).

Problem: Corrosive reaction mixtures, etching of glassware, or unexpected reactivity.

  • Causality: The presence of water, especially in combination with Lewis acids or bases, can facilitate the hydrolysis of the S-F bond. The resulting HF is highly corrosive and can damage equipment and pose a severe safety risk.

  • Preventative Measures & Protocols:

    • Rigorous Anhydrous Technique: All reactions and purifications should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Glassware must be oven- or flame-dried. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

    • HF Scavenging: If the formation of trace HF is unavoidable, consider adding a non-nucleophilic, acid-labile scavenger to the reaction or workup. An example is using a polyethylene or Teflon beaker for aqueous washes and quenching with a dilute solution of sodium bicarbonate. Never use glass containers for storing or handling solutions suspected of containing HF. [10]

    • Material Compatibility: Use plasticware (e.g., polyethylene, polypropylene, Teflon) for all manipulations where HF might be present. This includes storage containers, funnels, and syringes.[10]

    • Safety First: Always work in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including an acid-resistant apron, a face shield, and heavy-duty gloves (neoprene or butyl rubber are recommended over standard nitrile gloves).[11] An accessible, unexpired tube of calcium gluconate gel is mandatory in any lab handling SF5 compounds as a first-aid measure for HF skin exposure.

Visualization: Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a novel SF5-containing compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Analysis & Final Product Start Crude SF5 Compound CheckState Is the compound solid or high-boiling liquid? Start->CheckState Crystallization Attempt Recrystallization CheckState->Crystallization Solid Distillation Vacuum Distillation CheckState->Distillation Liquid Chromatography Column Chromatography CheckState->Chromatography Non-crystalline solid / Oil Crystallization->Chromatography Fails / Impure PurityCheck Assess Purity (¹⁹F NMR, LCMS, ¹H NMR) Crystallization->PurityCheck Crystals obtained Distillation->Chromatography Fails / Thermally unstable Distillation->PurityCheck Distillate collected PrepHPLC Preparative HPLC Chromatography->PrepHPLC Impurities co-elute Chromatography->PurityCheck PrepHPLC->PurityCheck PurityCheck->Chromatography Impure PureProduct Pure Compound PurityCheck->PureProduct >95% Pure

Caption: Decision workflow for SF5 compound purification.

Part 3: Data Tables and Protocols

Table 1: Recommended Analytical Techniques for Purity Assessment
TechniquePurposeKey Considerations for SF5 Compounds
¹⁹F NMR Primary Purity Assessment & Structural Confirmation The AB₄ pattern is diagnostic. Integration against a fluorinated internal standard provides quantitative purity. Chemical shifts are sensitive to the electronic environment.[12][13][14][15]
LCMS Impurity Profiling Useful for identifying decomposition products. May require universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a UV chromophore.[16]
¹H NMR Structural Confirmation Confirms the organic scaffold of the molecule.
Elemental Analysis Confirmatory Purity Provides definitive proof of elemental composition and purity for a final, isolated compound.
Protocol: Standardized Purification of a Neutral Aryl-SF5 Compound by Deactivated Silica Gel Chromatography

This protocol describes a robust method for purifying a moderately polar, neutral SF5-containing aromatic compound.

1. Preparation of Deactivated Silica Gel: a. Weigh the required amount of silica gel (typically 50-100x the mass of the crude product) into a flask. b. Prepare the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). c. Add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5% (v/v). d. Add the Et₃N-containing solvent to the silica gel to create a slurry. Gently swirl for 5 minutes to ensure thorough mixing and deactivation.

2. Column Packing: a. Pack the column with the deactivated silica slurry using standard techniques. b. Do not let the column run dry. Once packed, wash the column with at least two column volumes of the initial mobile phase (containing 0.5% Et₃N).

3. Sample Loading: a. Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Adsorb the dissolved sample onto a small amount of deactivated silica gel (dry-loading method). c. Gently remove the solvent under reduced pressure until a free-flowing powder is obtained. d. Carefully add the powdered sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin elution with the initial mobile phase. Maintain the 0.5% Et₃N concentration throughout the gradient. b. Gradually increase the polarity of the mobile phase as required to elute the target compound. c. Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain.

5. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure. c. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene (2-3 times) or re-dissolved and washed with dilute acid if the compound is stable to acidic conditions. Validation: Confirm removal of Et₃N by ¹H NMR.

Visualization: SF5 Hydrolysis Pathway

This diagram illustrates the stepwise hydrolysis of an aryl-SF5 compound, leading to the formation of hazardous HF.

Hydrolysis_Pathway ArSF5 Ar-SF₅ Intermediate1 [Ar-SF₄(OH)] ArSF5->Intermediate1 Nucleophilic Attack ArSOF3 Ar-SOF₃ Intermediate1->ArSOF3 Intermediate2 [Ar-SO₂(OH)F₂] ArSOF3->Intermediate2 ArSO2F Ar-SO₂F Intermediate2->ArSO2F ArSO3H Ar-SO₃H ArSO2F->ArSO3H Final Hydrolysis H2O_1 + H₂O HF_1 - HF H2O_2 + H₂O HF_2 - HF H2O_3 + H₂O HF_3 - HF

Caption: Simplified hydrolysis pathway of an Ar-SF5 compound.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Welter, C., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5392-5396. [Link]

  • L'Heureux, A., et al. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Molecules, 27(16), 5295. [Link]

  • University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • Svitlyk, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-22. [Link]

  • Novakova, L., et al. (2019). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813. [Link]

  • Chen, J., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

  • Zhang, Y., et al. (2019). Study on the Mechanism of the Effect of Temperature on the Decomposition Reaction of SFn (n=1-6) under Discharge Conditions. Plasma Chemistry and Plasma Processing, 39, 845-862. [Link]

  • Licha, D., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4033-4042. [Link]

  • Svitlyk, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Battilocchio, C., et al. (2018). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Chemical Communications, 54(76), 10692-10695. [Link]

  • Gemoets, H., et al. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 16, 1698-1713. [Link]

  • Strauss, F., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 28(4), 269-278. [Link]

  • ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]

  • Wiesenbauer, D., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]

  • Bell, D. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(6). [Link]

  • Thieme Chemistry. (2020). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Synfacts, 16(11), 1293. [Link]

  • Kim, J., et al. (2016). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 21(11), 1493. [Link]

  • University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid. [Link]

  • Pitts, C., et al. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ-sulfanyl Chlorides. Angewandte Chemie International Edition, 58(40), 14165-14169. [Link]

  • Structural Genomics Consortium. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. [Link]

  • Cojocariu, C. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Thermo Fisher Scientific. [Link]

  • The University of Alabama. Hydrofluoric Acid: Guidance for Laboratories. Environmental Health & Safety. [Link]

  • Max Delbrück Center for Molecular Medicine. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. [Link]

  • Mercadante, M., et al. (2021). Reaction of Dearomatized Heterocycles with Sulfur Hexafluoride (SF6) and the Pentafluorosulfanyl (SF5) Group. The Journal of Organic Chemistry, 86(23), 16346-16357. [Link]

  • Al-Aseeri, M., et al. (2020). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Saudi Pharmaceutical Journal, 28(12), 1641-1647. [Link]

  • Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(29), 7647-7657. [Link]

  • Shim, J., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(15), 5821. [Link]

  • Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(17), 8452-8458. [Link]

Sources

Navigating the Robust Yet Reactive: A Technical Guide to the Stability of the Pentafluorosulfanyl (SF5) Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in modern medicinal chemistry and materials science, prized for its unique electronic properties and exceptional stability. Often dubbed a "super-trifluoromethyl group," its larger size and high lipophilicity offer distinct advantages in modulating molecular properties.[1][2] However, harnessing the full potential of this functional group requires a nuanced understanding of its behavior under diverse reaction conditions. This technical support center provides a comprehensive guide in a question-and-answer format to address specific stability challenges and offer troubleshooting strategies for researchers working with SF5-containing molecules.

Frequently Asked Questions (FAQs)

General Stability

Q1: How stable is the pentafluorosulfanyl (SF5) group in general?

A1: The SF5 group is renowned for its high thermal and chemical stability, a characteristic attributed to the strong, stable sulfur-fluorine bonds.[3][4] It is generally considered more robust than many other functional groups, which is a key reason for its growing use in enhancing the metabolic stability and overall durability of molecules.[4][5]

Stability Under Acidic Conditions

Q2: Are SF5-functionalized molecules stable under acidic conditions?

A2: Yes, compounds containing the SF5 group typically show high stability in aqueous and acidic buffer conditions. For instance, studies on N–SF5 azetidines have demonstrated their stability in a 0.01 M HCl solution (pH 2.0).[3] The strong electron-withdrawing nature of the SF5 group contributes to its resistance to degradation in many acidic environments commonly encountered during synthesis and in physiological settings.[3]

Q3: My SF5-containing compound appears to be degrading during an acidic workup. What could be the cause?

A3: While the SF5 group itself is very stable, degradation of the overall molecule can occur due to several factors:

  • Presence of Acid-Labile Groups: This is the most common reason for instability. Carefully examine your molecule for other functional groups that are sensitive to acid, such as acetals, ketals, silyl ethers, or tert-butyl esters. These are far more likely to be the source of degradation than the SF5 group itself.[3]

  • Harsh Conditions: Extremely strong acids (e.g., concentrated HCl, H2SO4) combined with high temperatures can potentially lead to the degradation of any organic molecule, including the cleavage of the bond connecting the SF5 group to the molecular scaffold (e.g., C-SF5 or N-SF5).[3] However, these conditions are significantly more forcing than typical laboratory procedures.

  • Molecular Scaffold: The stability of the bond attaching the SF5 group can be influenced by neighboring atoms and the overall structure of the molecule.[3]

Troubleshooting Steps:

  • Confirm Degradation: Run a control experiment where your compound is not subjected to the acidic workup to ensure the observed degradation is not an artifact of your analytical method.

  • Analyze the Structure: Identify any other acid-sensitive functionalities in your molecule.

  • Modify Conditions: If possible, use a weaker acid, lower the temperature (e.g., to 0 °C or below), and minimize the exposure time to the acidic medium.[3]

  • Alternative Purification: Consider non-acidic purification methods like chromatography on a different stationary phase or crystallization from a neutral solvent system.[3]

Conceptual Degradation Pathway under Forced Acidic Conditions:

Under exceptionally harsh conditions (e.g., concentrated acid at high temperatures), a hypothetical degradation pathway for an aryl-SF5 compound could involve the hydrolysis of the Ar-S bond. This is a conceptual pathway, as the SF5 group is highly resistant to this type of cleavage under standard laboratory conditions.[3]

A Aryl-SF5 B Protonated Intermediate (Hypothetical) A->B + H3O+ (Harsh Conditions) C Phenol B->C + H2O (Nucleophilic Attack) D SOF4 + HF B->D

Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF5 bond.

Stability Under Basic and Nucleophilic Conditions

Q4: How does the SF5 group behave in the presence of strong bases and nucleophiles like Grignard or organolithium reagents?

A4: The high electron-withdrawing nature of the SF5 group can influence the reactivity of the molecule towards strong bases and nucleophiles. While the SF5 group itself is generally stable, the carbon or nitrogen atom it is attached to can become more susceptible to nucleophilic attack.

  • Organolithium Reagents: There is evidence that organolithium reagents can react with SF5-substituted arenes. For example, the generation of an ortho-SF5-benzyne has been achieved through a lithiation/elimination sequence starting from 2-fluoro-SF5-benzene, indicating reactivity with n-butyllithium.[3] In other cases, oxidative nucleophilic substitution of hydrogen in nitro(pentafluorosulfanyl)benzenes with alkyl lithium reagents has been observed.[6]

  • Grignard Reagents: Similarly, alkyl Grignard reagents can undergo nucleophilic addition to nitro(pentafluorosulfanyl)benzenes.[6] The complexity of reactions between Grignard reagents and strong fluorinating agents suggests that side reactions are possible.[7]

  • Alkoxides and Thiolates: Nucleophilic aromatic substitution (SNAr) of a nitro group on a pentafluorosulfanyl-substituted benzene with alkoxides and thiolates has been shown to be an effective method for generating SF5-aryl ethers and sulfides.[6]

Troubleshooting Considerations: When using strongly basic or nucleophilic reagents with SF5-containing compounds, be mindful of potential side reactions. It is crucial to carefully control reaction conditions such as temperature and stoichiometry. If unexpected products are observed, consider the possibility of nucleophilic attack at the carbon bearing the SF5 group or at other electrophilic sites in the molecule.

Stability Towards Reducing and Oxidizing Agents

Q5: Is the SF5 group stable to common reducing agents?

A5: The stability of the SF5 group towards reducing agents is dependent on the specific reagent used.

  • Metal Hydrides:

    • Sodium Borohydride (NaBH4): The SF5 group is generally considered stable to NaBH4, which is a milder reducing agent.[8]

    • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a much stronger reducing agent, and its compatibility with the SF5 group is less certain and likely substrate-dependent. Given that LiAlH4 can react violently with protic solvents and is a powerful hydride source, its reaction with the highly polar S-F bonds could be possible under certain conditions, although this is not well-documented.[9][10] Caution is advised when using LiAlH4 with SF5-containing molecules, especially if other reducible functional groups are present.

    • Diisobutylaluminium Hydride (DIBAL-H): The compatibility of the SF5 group with DIBAL-H is not extensively reported. Given its reactivity profile, which is between NaBH4 and LiAlH4, careful evaluation on a small scale is recommended.

Q6: What is the stability of the SF5 group towards common oxidizing agents?

A6: The SF5 group is generally stable towards many common oxidizing agents due to the sulfur atom being in its highest oxidation state (+6). However, the reactivity of the entire molecule can be influenced by the choice of oxidant.

  • Peroxy Acids (e.g., m-CPBA): The SF5 group is expected to be stable.

  • Permanganate (e.g., KMnO4): The SF5 group is likely stable, but the reactivity will depend on other functional groups in the molecule.

  • Dess-Martin Periodinane (DMP) and Swern Oxidation: These are milder oxidation methods for alcohols and are unlikely to affect the SF5 group.[11]

Stability in Transition Metal-Catalyzed Reactions

Q7: Can I use SF5-substituted compounds in common cross-coupling reactions?

A7: Yes, SF5-substituted compounds have been successfully employed in various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: SF5-containing aryl halides and boronic acids have been shown to be viable coupling partners.[12]

  • Heck Reaction: The SF5 group is generally compatible with Heck reaction conditions.

  • Buchwald-Hartwig Amination: While less documented, the strong electron-withdrawing nature of the SF5 group might influence the reactivity of the aryl halide, potentially requiring optimization of reaction conditions (catalyst, ligand, base, and temperature).

Troubleshooting Cross-Coupling Reactions: If you encounter low yields or side reactions in cross-coupling reactions with SF5-substituted substrates, consider the following:

  • Catalyst and Ligand Choice: The electronic properties of the SF5 group may necessitate the use of specific catalyst and ligand systems. Electron-rich ligands are often beneficial for the oxidative addition of electron-poor aryl halides.

  • Base: The choice and strength of the base can be critical.

  • Reaction Temperature and Time: Optimization of these parameters is often necessary.

  • Homocoupling: Homocoupling of the boronic acid partner is a common side reaction in Suzuki-Miyaura couplings and can sometimes be suppressed by adjusting the reaction conditions.

Experimental Protocols

Protocol for Assessing the Stability of an SF5-Containing Compound under Acidic Conditions

This protocol provides a general framework for evaluating the stability of a novel SF5-containing compound using HPLC or LC-MS analysis.[3]

1. Materials:

  • SF5-functionalized test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Acidic buffer (e.g., 0.01 M HCl, pH 2.0)

  • Quenching solution (e.g., a solution of a suitable base to neutralize the acid)

  • HPLC or LC-MS system with a C18 column

2. Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in ACN or DMSO at a known concentration (e.g., 1 mg/mL).

  • Incubation Samples: In separate vials, dilute the stock solution with the acidic buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from one of the vials and quench the reaction by adding the quenching solution. This sample represents the initial concentration of the compound.

  • Incubation: Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37 °C).

  • Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from the incubation vials and quench the reaction.

  • Analysis: Analyze all samples (T0 and subsequent time points) by HPLC or LC-MS.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. A plot of the percentage of the remaining compound versus time will indicate the stability of the compound under the tested conditions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Incubation Samples (in acidic buffer) A->B C Take T0 Sample & Quench B->C D Incubate Samples B->D F Analyze all samples by HPLC/LC-MS C->F E Take Time Point Samples & Quench D->E t = 1, 2, 4, 8, 24h E->F G Plot % Remaining vs. Time F->G

Caption: Experimental workflow for acidic stability testing.

Data Summary

Comparison of Physicochemical Properties: SF5 vs. CF3

The SF5 group is often compared to the trifluoromethyl (CF3) group. While both are strongly electron-withdrawing, they have distinct properties that can influence a molecule's behavior.

PropertySF5 GroupCF3 GroupReference(s)
Hansch Lipophilicity (π) ~1.5~0.88[13]
Hammett Parameter (σp) ~0.68~0.54[13]
Volume (ų) ~86~44[1]
Geometry OctahedralTetrahedral[13]

This table highlights that the SF5 group is significantly more lipophilic and has a larger steric footprint than the CF3 group, while also being more electron-withdrawing. These differences are critical considerations during drug design and development.

Troubleshooting Guide for Unexpected Analytical Signals

If you observe unexpected peaks in your analytical data (e.g., LC-MS, NMR) after a reaction or workup, the following decision tree can help guide your troubleshooting process.

A Unexpected Peaks Observed B Are peaks present in control (untreated) sample? A->B C YES B->C D NO B->D E Peaks are likely impurities or artifacts. Investigate starting material and analytical method. C->E F Peaks are treatment-related. Examine molecule structure. D->F G Are other labile groups present (e.g., esters, acetals)? F->G H YES G->H I NO G->I J Degradation of other groups is the most likely cause. Characterize byproducts. H->J K SF5 group degradation is possible (but rare). Requires harsh conditions. I->K

Caption: Troubleshooting logic for unexpected analytical signals.

References

  • Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. (URL not provided)
  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (URL not provided)
  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (URL not provided)
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. ([Link])

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. ([Link])

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - MDPI. ([Link])

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - ResearchGate. ([Link])

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. ([Link])

  • Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. (URL not provided)
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. ([Link])

  • SF5-Substituted Aromatic Heterocycles - ResearchGate. ([Link])

  • Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF - ResearchGate. ([Link])

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. ([Link])

  • What are the groups that nabh4 can and cannot reduce? - Quora. ([Link])

  • Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide - PMC. ([Link])

  • n-Butyllithium - Wikipedia. ([Link])

  • S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. | Semantic Scholar. ([Link])

  • Preparation of key intermediate 29; DIBAL-H = diisobutylaluminum... - ResearchGate. ([Link])

  • Commercially or readily available SF5-substituted arenes 1 and... - ResearchGate. ([Link])

  • n-BuLi/LiCH2CN-Mediated One-Carbon Homologation of Aryl Epoxides into Conjugated Allyl Alcohols - Organic Chemistry Portal. ([Link])

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. ([Link])

  • Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. ([Link])

  • Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds - PMC - NIH. ([Link])

  • Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center | Journal of the American Chemical Society. ([Link])

  • Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks | ChemRxiv. ([Link])

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds - ResearchGate. ([Link])

  • n-Butyllithium: A Comprehensive Review of Properties, Prapar
  • Fluorination with xenon difluoride, Part XXXV. Reaction with grignard reagents - Sci-Hub. ([Link])

  • Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1] | Preprints.org. ([Link])

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (URL not provided)
  • Preparations and reactions of SF5-substituted aryl and heteroaryl derivatives via Mg and Zn organometallics. | Semantic Scholar. ([Link])

Sources

Technical Support Center: Troubleshooting Side Product Formation in Polyfluorobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyfluorobenzyl alcohol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. The highly electron-deficient nature of the polyfluorinated aromatic ring introduces unique reactivity patterns that can lead to unexpected side products. This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting for the common challenges encountered in the lab.

Section 1: Issues Arising from Reductive Synthesis Routes

The reduction of polyfluorinated benzoic acids or their esters is a common and direct route to polyfluorobenzyl alcohols. However, the choice of reducing agent and reaction conditions is critical to avoid side reactions.

Q1: My reduction of a polyfluorobenzoic acid or ester is sluggish or incomplete, leaving significant starting material. What is the underlying issue?

The Problem: You observe a low conversion rate despite using a standard reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

The Cause & Scientific Rationale: This issue typically stems from two factors: reagent reactivity and stoichiometry.

  • Reagent Reactivity: Sodium borohydride is generally not powerful enough to reduce carboxylic acids and is often slow with esters. Lithium aluminum hydride is the more common choice for its high reactivity.[1]

  • Stoichiometry with Carboxylic Acids: If you are reducing a polyfluorobenzoic acid directly with a strong hydride source like LiAlH₄, the acidic proton of the carboxylic acid will react first in an acid-base reaction. This consumes one equivalent of the hydride, producing hydrogen gas and the lithium carboxylate salt, before any reduction of the carbonyl occurs.[2] Failure to account for this initial acid-base reaction will result in an insufficient amount of hydride for the reduction itself.

Troubleshooting and Solutions:

  • For Carboxylic Acids: Always use at least one extra equivalent of LiAlH₄ to compensate for the deprotonation step. A common practice is to use 1.5 to 2.0 equivalents in total.

  • For Esters: If reduction with NaBH₄ is slow, consider activating it. The use of a NaBH₄/I₂ system, for instance, can effectively reduce polyfluorobenzoates to the corresponding alcohols.[3] Alternatively, switching to a more potent reducing agent like LiAlH₄ is recommended.

  • Solvent Choice: Ensure you are using a dry, ethereal solvent like THF or diethyl ether, especially for LiAlH₄, as it reacts violently with protic solvents.

Table 1: Comparison of Reducing Agents for Polyfluorinated Carbonyls

Reagent Substrate Pros Cons & Common Issues
NaBH₄ Esters, Aldehydes, Ketones Milder, safer, easier work-up. Generally ineffective for carboxylic acids; can be slow for esters.
LiAlH₄ Carboxylic Acids, Esters Highly reactive, reduces most carbonyls. Pyrophoric, requires strictly anhydrous conditions, complex work-up can trap polar products.[1]
NaBH₄ / I₂ Esters More reactive than NaBH₄ alone, good yields reported for polyfluorinated systems.[3] Requires careful control of iodine addition.

| Zn(BH₄)₂ | Polyfluorobenzenes | Reported as an economical and effective alternative.[3] | May require specific solvent systems like diglyme. |

Q2: I'm observing hydrodefluorination (loss of one or more fluorine atoms) in my product. How can I prevent this side reaction?

The Problem: Mass spectrometry or NMR analysis of your product shows a mass or signal corresponding to a product with fewer fluorine atoms than expected.

The Cause & Scientific Rationale: This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The polyfluorinated benzene ring is highly electron-deficient due to the powerful inductive effect of the fluorine atoms. This makes the aromatic ring itself an electrophile, susceptible to attack by strong nucleophiles. The hydride ion (H⁻) from reagents like LiAlH₄ can act as a nucleophile, attacking the ring to displace a fluoride ion.[3] This process is often competitive with the desired reduction of the carbonyl group.

Troubleshooting and Solutions:

  • Lower the Temperature: Perform the reduction at a lower temperature (e.g., -10 °C to 0 °C). This will decrease the rate of the SNAr reaction more significantly than the rate of the carbonyl reduction, thus favoring the desired product.

  • Use a Milder or Bulkier Reagent: Consider switching to a less aggressive or more sterically hindered reducing agent that is less likely to act as a nucleophile on the ring.

  • Inverse Addition: Slowly add the substrate to the slurry of the reducing agent. This ensures that the substrate is always in the presence of excess reducing agent, which can favor rapid carbonyl reduction over the slower SNAr pathway.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the hydride source.

Diagram: Competing Pathways in the Reduction of Polyfluorobenzoyl Derivatives

G cluster_main Starting Material cluster_desired Desired Pathway: Reduction cluster_side Side Reaction: SNAr Start Polyfluorobenzoyl Derivative Hydride Hydride (H⁻) Attack Start->Hydride C_Attack Attack at Carbonyl Carbon Hydride->C_Attack Favored Ring_Attack Attack at Aromatic Carbon Hydride->Ring_Attack Competitive Alkoxide Tetrahedral Alkoxide Intermediate C_Attack->Alkoxide Product Polyfluorobenzyl Alcohol (Product) Alkoxide->Product Meisenheimer Meisenheimer-like Complex Ring_Attack->Meisenheimer Side_Product Hydrodefluorination (Side Product) Meisenheimer->Side_Product

Caption: Competing reaction pathways for hydride attack.

Section 2: Challenges Associated with Grignard Reagents

Synthesizing polyfluorobenzyl alcohols via the reaction of a polyfluoroaryl Grignard reagent with an aldehyde (typically formaldehyde for primary alcohols) is another key method. The primary challenge here is the potent basicity of the Grignard reagent.

Q1: My Grignard reaction failed. I quenched the reaction and primarily recovered the corresponding polyfluorobenzene starting material. What went wrong?

The Problem: The Grignard reagent appears to have been consumed without adding to the carbonyl, resulting in a simple protonation of the reagent.

The Cause & Scientific Rationale: Grignard reagents are not only excellent nucleophiles but also exceptionally strong bases.[4] They will react avidly with any available acidic proton in the reaction mixture—a process that is often kinetically faster than nucleophilic addition to a carbonyl. The most common culprit is trace amounts of water in the glassware, solvent, or even the aldehyde starting material. Other sources of acidic protons include alcohols or carboxylic acids.[2] This acid-base reaction destroys the Grignard reagent, converting it back to the parent arene (polyfluorobenzene).

Troubleshooting and Solutions:

This problem is almost always due to inadequate anhydrous technique. A rigorous, self-validating protocol is required.

Protocol: Rigorous Anhydrous Technique for Grignard Synthesis

  • Glassware Preparation:

    • Clean all glassware thoroughly.

    • Dry in an oven at >120 °C for at least 4 hours (overnight is best).

    • Assemble the apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) while still hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon).

    • Flame-dry the entire apparatus under vacuum, then backfill with inert gas. Repeat this cycle three times.

  • Solvent Preparation:

    • Use a freshly opened bottle of anhydrous solvent (e.g., THF, Diethyl Ether).

    • For ultimate dryness, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) directly into the reaction flask under an inert atmosphere.

  • Reagent Purity:

    • Ensure the polyfluoroaryl halide is dry.

    • Distill liquid aldehydes immediately before use. Dry solid aldehydes (like paraformaldehyde) under vacuum in the presence of a desiccant.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. Use an oil bubbler to monitor the gas flow.

Diagram: Troubleshooting a Failed Grignard Reaction

G Start Start Grignard Reaction Check Work-up & Analyze (TLC, GC-MS, NMR) Start->Check Success Success: Desired Alcohol Formed Check->Success Yes Failure Failure: Polyfluorobenzene Recovered Check->Failure No Troubleshoot Root Cause Analysis: Proton Source Present? Failure->Troubleshoot Wet_Solvent Solvent Contaminated with Water/Alcohol? Troubleshoot->Wet_Solvent Check Wet_Glass Improperly Dried Glassware? Troubleshoot->Wet_Glass Check Wet_Reagent Wet Aldehyde or Starting Halide? Troubleshoot->Wet_Reagent Check Action_Solvent Action: Re-dry/Distill Solvent Wet_Solvent->Action_Solvent Action_Glass Action: Re-dry/Flame-dry Glassware Wet_Glass->Action_Glass Action_Reagent Action: Purify/Dry Reagents Wet_Reagent->Action_Reagent Retry Retry Reaction Action_Solvent->Retry Action_Glass->Retry Action_Reagent->Retry

Caption: A logical workflow for diagnosing a failed Grignard synthesis.

Section 3: General Contamination and Purification Issues

Q2: My final product has a persistent color, even after aqueous work-up. What is the source and how can I remove it?

The Problem: The isolated polyfluorobenzyl alcohol is yellow, brown, or otherwise discolored.

The Cause & Scientific Rationale: Color in organic products often arises from the formation of highly conjugated byproducts. These can originate from trace impurities in starting materials or solvents, especially those containing nitrogen or sulfur, which form chromophores under the reaction conditions.[5] Additionally, some side reactions, even at a very low level (<1%), can produce intensely colored species that are difficult to remove.

Troubleshooting and Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (typically 1-2% by weight). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® or silica gel to remove the carbon.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for separating it from non-volatile, colored impurities.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can be highly effective at excluding colored impurities from the crystal lattice.

  • Silica Gel Chromatography: While often a last resort for bulk purification, flash chromatography can effectively separate the desired alcohol from colored byproducts.

References

  • A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. [Link]

  • In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. [Link]

  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. National Institutes of Health (NIH). [Link]

  • Purification of fluorinated alcohols - Google Patents.
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923. PubChem. [Link]

  • What is the best procedure to synthesize p-aminobenzyl alcohol?. ResearchGate. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. [Link]

  • From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in Benzyl Alcohol. National Institutes of Health (NIH). [Link]

  • Synthesis of alcohols using Grignard reagents I (video). Khan Academy. [Link]

  • Preparation of 2, 3, 4, 5, 6-pentafluorobenzyl alcohol - Google Patents.

Sources

Technical Support Center: Optimizing Negishi Cross-Coupling for SF₅-Aryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of the pentafluorosulfanyl (SF₅) group in aryl scaffolds. The potent, electron-withdrawing nature and metabolic stability of the SF₅ group make it highly desirable, but its inclusion presents distinct challenges in synthesis.

The Negishi cross-coupling is a powerful tool for forming C-C bonds with these substrates, valued for its functional group tolerance and high reactivity.[1] However, the unique electronic properties of SF₅-aryl systems necessitate careful optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve robust, reproducible results in your laboratory.

Section 1: Troubleshooting Guide

This section is structured to address the most common issues encountered during the Negishi cross-coupling of SF₅-aryl compounds. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

A1: This is the most frequent issue and typically points to a problem with one of two key components: the organozinc reagent or the catalyst system.

Potential Cause 1: Inactive Organozinc Reagent The quality of the SF₅-arylzinc reagent is paramount. Due to the strong electron-withdrawing SF₅ group, the corresponding aryl halides are less reactive towards direct zinc insertion.

  • Solution: Ensure Proper Zinc Activation. Commercial zinc dust is coated with a passivating layer of zinc oxide. This layer must be removed for the reaction to initiate.

    • Protocol: Before adding the aryl halide, activate the zinc dust in situ by stirring it with an activator like 1,2-dibromoethane or TMSCl in an anhydrous solvent (e.g., THF, DMA) until a gray, active slurry is formed.[2] Alternatively, use of highly reactive Rieke Zinc, though more tedious to prepare, can be very effective.[3]

  • Solution: Use Additives to Enhance Reactivity. The presence of lithium salts can break up organozinc aggregates and form more reactive "ate" complexes (e.g., RZnX₂⁻ Li⁺), which accelerate the crucial transmetalation step.[4]

    • Protocol: If preparing the organozinc reagent via direct insertion, add 1.0-1.2 equivalents of anhydrous LiCl to the reaction mixture along with the activated zinc.

Potential Cause 2: Ineffective Catalyst System or Catalyst Deactivation The choice of palladium catalyst and ligand is critical for coupling strongly electron-deficient SF₅-aryl halides.

  • Solution: Switch to a More Robust Catalyst System. Standard catalysts like Pd(PPh₃)₄ can be inadequate. Air- and moisture-stable precatalysts featuring bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands are highly recommended.

    • Recommended System: The Pd-PEPPSI-IPr catalyst is an excellent choice.[5][6] It is commercially available, air-stable, and highly active for challenging cross-couplings. Its NHC ligand promotes both oxidative addition and reductive elimination.[7]

    • Alternative Systems: Buchwald-type biarylphosphine ligands (e.g., SPhos, CPhos) paired with a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst are also highly effective.[8][9][10] These bulky ligands facilitate the reductive elimination step, which can be rate-limiting.[11]

Below is a troubleshooting workflow to diagnose low-yield reactions.

start Low or No Yield Observed check_zinc Step 1: Verify Organozinc Reagent start->check_zinc zinc_inactive Is Zinc Activation Confirmed? check_zinc->zinc_inactive check_catalyst Step 2: Evaluate Catalyst System catalyst_choice Is the Catalyst/Ligand System Appropriate? (e.g., PEPPSI, Buchwald) check_catalyst->catalyst_choice zinc_solubility Are Salt Additives (LiCl) Present? zinc_inactive->zinc_solubility Yes activate_zinc Action: Activate Zn with 1,2-dibromoethane or TMSCl zinc_inactive->activate_zinc No zinc_solubility->check_catalyst Yes add_licl Action: Add 1.2 eq. Anhydrous LiCl to Organozinc Formation zinc_solubility->add_licl No conditions_check Are Reaction Conditions Anhydrous/Anaerobic? catalyst_choice->conditions_check Yes change_catalyst Action: Switch to Pd-PEPPSI-IPr or Pd(dba)₂/SPhos catalyst_choice->change_catalyst No improve_technique Action: Flame-dry Glassware, Degas Solvents, Use Glovebox conditions_check->improve_technique No

Caption: Troubleshooting workflow for low-yield Negishi couplings.

Q2: My reaction starts but then stalls at 30-60% conversion. What's happening?

A2: Reaction stalling is a classic sign of catalyst death or instability of a reaction component.[10]

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) species can be sensitive. It may be decomposing over the course of the reaction, especially at elevated temperatures.

    • Solution: As mentioned above, use a more robust precatalyst like Pd-PEPPSI-IPr or a Buchwald G3/G4 precatalyst. These are designed for stability and slow release of the active Pd(0) species, leading to longer catalyst lifetimes.

  • Potential Cause 2: Organozinc Reagent Instability. Although generally more stable than their Grignard or organolithium counterparts, SF₅-arylzinc reagents can decompose over time, especially if impurities are present or if the solution is not rigorously anaerobic.[12]

    • Solution: Prepare the organozinc reagent and use it immediately in the subsequent coupling step. Avoid storing solutions of the organozinc reagent for extended periods unless its stability has been explicitly verified.

  • Potential Cause 3: Product Inhibition. In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, slowing or stopping catalytic turnover.

    • Solution: If product inhibition is suspected, try running the reaction at a slightly higher temperature to encourage dissociation of the product from the catalyst. However, be mindful that higher temperatures can also accelerate catalyst decomposition, so a balance must be found.

Q3: I'm observing significant amounts of homocoupled byproducts. How can I minimize them?

A3: Homocoupling can occur with either the organozinc reagent (Ar'-ZnX → Ar'-Ar') or the aryl halide (Ar-X → Ar-Ar). The mechanisms are different, as are the solutions.

  • Potential Cause 1: Homocoupling of the Organozinc Reagent. This is often caused by the presence of oxygen or moisture, which can promote radical pathways or hydrolysis followed by other reactions.[13]

    • Solution: Ensure strictly anaerobic and anhydrous conditions. Use freshly distilled, degassed solvents and flame-dried glassware. Assembling the reaction in a glovebox is ideal.

  • Potential Cause 2: Homocoupling of the Aryl Halide. This can arise from a side-pathway in the catalytic cycle where a second transmetalation occurs before reductive elimination.[13]

    • Solution 1: Control Stoichiometry. Use a slight excess of the organozinc reagent (typically 1.2–1.5 equivalents). This ensures that after the first transmetalation, the palladium intermediate is more likely to encounter the organozinc partner rather than another molecule of the aryl halide.

    • Solution 2: Optimize Ligand Choice. Bulky ligands that accelerate reductive elimination can kinetically disfavor the pathways leading to homocoupling. Ligands like IPent (in Pd-PEPPSI-IPent) or CPhos are specifically designed to promote the desired reductive elimination over side reactions like β-hydride elimination or homocoupling.[5][8]

SymptomPotential CauseRecommended Action
Low/No Yield Inactive Zinc ReagentActivate zinc; add LiCl.
Poor Catalyst ChoiceUse Pd-PEPPSI-IPr or a bulky phosphine ligand system.
Reaction Stalls Catalyst DeactivationUse a more robust precatalyst (e.g., PEPPSI, Buchwald G3/G4).
Zinc Reagent DecompositionPrepare the organozinc reagent fresh and use it immediately.
Homocoupling O₂ or Moisture ContaminationImprove anaerobic/anhydrous technique.
Unfavorable KineticsUse 1.2-1.5 eq. of organozinc; use bulky ligands.
Inconsistent Results Variable Zinc Reagent QualityStandardize the zinc activation and reagent preparation protocol.
Moisture/Air SensitivityHandle all reagents under inert atmosphere (glovebox preferred).

Table 1: Quick Troubleshooting Summary for SF₅-Aryl Negishi Couplings.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Negishi coupling of an SF₅-aryl compound?

A1: The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, which consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the SF₅-aryl halide (Ar-X) to form a Pd(II) intermediate. The strong electron-withdrawing nature of the SF₅ group makes the aryl halide electron-deficient, generally accelerating this step.[14]

  • Transmetalation: The organozinc reagent (Ar'-ZnX) transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step, and its efficiency is highly dependent on the nucleophilicity of the organozinc reagent and the presence of salt additives.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation znx2 ZnX₂ pdiib->pd0 Reductive Elimination arar SF₅-Ar-Ar' (Product) pdiib->arar arx SF₅-Ar-X (Aryl Halide) arx->pdiia arznx Ar'-ZnX (Organozinc) arznx->pdiib

Sources

Technical Support Center: Preventing Decomposition of Benzyl Alcohol During Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of benzyl alcohol fluorination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with substrate decomposition during this critical transformation. As your dedicated scientific resource, we will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven strategies to optimize your synthetic outcomes. Our approach is grounded in a deep understanding of reaction kinetics, reagent-substrate interactions, and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by our users and provide in-depth, scientifically-grounded solutions.

Question 1: My fluorination of benzyl alcohol is yielding significant amounts of dibenzyl ether. What is causing this, and how can I prevent it?

Answer:

The formation of dibenzyl ether is a classic indicator of an overly acidic reaction environment.[1] This side reaction is particularly prevalent when using fluorinating agents that generate strong acids as byproducts, such as diethylaminosulfur trifluoride (DAST) which can produce hydrogen fluoride (HF).

Causality: The mechanism involves the protonation of the benzyl alcohol's hydroxyl group by the in-situ generated acid. This creates a good leaving group (water), which is then displaced by another molecule of benzyl alcohol in an SN2 reaction to form the ether.[1]

Troubleshooting Flowchart: Ether Formation

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions Problem Dibenzyl Ether Formation Cause Excess Acidity (e.g., HF) Problem->Cause Sol1 Add Non-Nucleophilic Base (e.g., Proton Sponge) Cause->Sol1  Neutralize Acid Sol2 Switch to a Milder Fluorinating Agent (e.g., PyFluor) Cause->Sol2  Avoid Acid Generation Sol3 Use Stoichiometric Control of Fluorinating Agent Cause->Sol3  Minimize Excess Acid

Caption: Decision-making workflow for addressing dibenzyl ether formation.

Preventative Strategies:

  • Inclusion of an Acid Scavenger: The most direct approach is to add a non-nucleophilic base to the reaction mixture. Proton sponge (1,8-bis(dimethylamino)naphthalene) is an excellent choice as it is a strong base but a poor nucleophile, minimizing competitive reactions.

  • Alternative Fluorinating Agents: Consider switching to a fluorinating agent that is less prone to generating strong acids or operates under milder conditions. Reagents like PyFluor have been shown to minimize elimination and other side products.[2]

  • Stoichiometric Control: Ensure that you are not using a large excess of the fluorinating agent, as this will lead to a higher concentration of acidic byproducts.

Question 2: I am observing significant amounts of benzaldehyde in my reaction mixture. Why is my benzyl alcohol being oxidized, and what can I do to suppress this?

Answer:

Oxidation of benzyl alcohol to benzaldehyde is a common side reaction, particularly when using certain sulfur-based fluorinating agents in combination with specific solvents.[3]

Causality: A well-documented example is the use of DAST in dimethyl sulfoxide (DMSO).[3] In this scenario, a Swern-type oxidation can occur where DAST activates DMSO, which then oxidizes the benzyl alcohol.[3] The reaction between benzyl alcohol and benzaldehyde can also lead to the formation of benzaldehyde dibenzyl acetal as an impurity.[1]

Preventative Strategies:

  • Solvent Selection: Avoid using DMSO as a solvent when working with DAST or structurally related fluorinating agents. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally more inert choices for these reactions.

  • Temperature Control: Oxidation reactions are often accelerated at higher temperatures. Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) can significantly reduce the rate of oxidation relative to the desired fluorination.

  • Alternative Reagents: If oxidation persists, consider fluorinating agents that do not have the propensity to activate solvents like DMSO. For instance, visible light-induced photocatalytic deoxyfluorination using SF6 is a newer method that can be highly selective.[4]

Question 3: My reaction is producing a complex mixture of byproducts, including elimination products and Friedel-Crafts type adducts. What is happening?

Answer:

The formation of a complex mixture often points to the generation of a carbocation intermediate, which can undergo multiple reaction pathways.

Causality: Benzyl alcohol can be activated by the fluorinating agent (or acidic byproducts) to form a good leaving group. Departure of this group generates a relatively stable benzyl carbocation. This carbocation is susceptible to:

  • Elimination: If there is a proton on an adjacent carbon, elimination can occur to form an alkene (though less common for simple benzyl alcohol).

  • Friedel-Crafts Alkylation: The benzyl carbocation can act as an electrophile and react with any aromatic species present in the reaction mixture, including the solvent (e.g., toluene) or even another molecule of benzyl alcohol. Some fluorinating agents like XtalFluor-E are known to promote this SN1 type reactivity.[5]

Table 1: Comparison of Common Fluorinating Agents and Their Associated Side Reactions
Fluorinating AgentCommon Side ProductsMechanistic ConsiderationsRecommended For
DAST Dibenzyl ether, Benzaldehyde (in DMSO)Can generate HF, leading to ether formation. Can activate DMSO for oxidation.General purpose, but requires careful condition control.
Deoxo-Fluor Similar to DAST, but more thermally stable.More thermally stable than DAST, but still generates HF.Higher temperature reactions where DAST might decompose.
PyFluor Minimal elimination and side products.[2]Less prone to generating strong acids.Substrates sensitive to acidic conditions.[2]
AlkylFluor High yields of fluorination.[2]Salt analogue of PhenoFluor, practical for primary and secondary alcohols.[2]Broad substrate scope with good functional group tolerance.[2]
Selectfluor Can lead to radical pathways.Electrophilic fluorine source.Often used in radical-mediated C-H fluorination.[6]
Question 4: I am working with a sensitive substrate containing other functional groups. How can I selectively fluorinate the benzyl alcohol without affecting the rest of the molecule?

Answer:

Protecting group strategies are essential when dealing with multifunctional molecules.

Causality: Many functional groups (e.g., other alcohols, amines, carboxylic acids) are reactive towards fluorinating agents.

Preventative Strategies:

  • Orthogonal Protecting Groups: Protect other sensitive functional groups with protecting groups that are stable to the fluorination conditions but can be removed under different, non-interfering conditions.[7][8] For example, protect other alcohol groups as silyl ethers (e.g., TBS, TIPS), which are generally stable to DAST but can be removed with fluoride sources like TBAF.[9]

  • Chemoselective Reagents: Some modern fluorination methods offer high chemoselectivity. For instance, enzyme-catalyzed fluorination or specific photocatalytic systems can offer exquisite selectivity for the target hydroxyl group.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using PyFluor

This protocol is adapted from Nielsen, M. K., et al. (2015). J. Am. Chem. Soc., 137(30), 9571–9574.[2]

  • To a stirred solution of benzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add pyridine (1.5 equiv).

  • Slowly add a solution of PyFluor (1.2 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protecting a Primary Alcohol as a Silyl Ether
  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add imidazole (2.5 equiv) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • The crude silyl ether can often be used without further purification.

Mechanistic Insights

Diagram: Key Decomposition Pathways of Benzyl Alcohol During Fluorination

cluster_side_reactions Decomposition Pathways BnOH Benzyl Alcohol (BnOH) Activated_Intermediate Activated Intermediate [Bn-O-SF2NEt2]+ BnOH->Activated_Intermediate Activation Dibenzyl_Ether Dibenzyl Ether BnOH->Dibenzyl_Ether + BnOH, -H2O Benzaldehyde Benzaldehyde BnOH->Benzaldehyde Oxidation Fluor_Agent Fluorinating Agent (e.g., DAST) Fluor_Agent->Activated_Intermediate H_Plus H+ Fluor_Agent->H_Plus Byproduct BnF Benzyl Fluoride (Desired Product) Activated_Intermediate->BnF SN2 Fluoride Attack Bn_Cation Benzyl Carbocation (Bn+) Activated_Intermediate->Bn_Cation Ionization (SN1) H_Plus->BnOH Protonation Bn_Cation->Dibenzyl_Ether + BnOH Friedel_Crafts Friedel-Crafts Products Bn_Cation->Friedel_Crafts + Arene DMSO_Ox DMSO (Solvent/Oxidant) DMSO_Ox->Benzaldehyde

Caption: Competing reaction pathways in the fluorination of benzyl alcohol.

This guide provides a foundational framework for troubleshooting the fluorination of benzyl alcohol. The key to success lies in understanding the interplay between the substrate, fluorinating agent, solvent, and temperature. By carefully selecting your reaction conditions and considering the potential for side reactions, you can significantly improve the yield and purity of your desired benzyl fluoride product. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Thermally Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Available from: [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. Available from: [Link]

  • Goliszewska, K., & Gębicki, J. L. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3073. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2022). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry, 24(1), 200-205. Available from: [Link]

  • Reddy, P. V. N., & Bellew, D. R. (2009). (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. Synthetic Communications, 39(14), 2563-2570. Available from: [Link]

  • L'Heureux, A., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry, 13(2), 430-433. Available from: [Link]

  • O'Hagan, D. (2018). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization: Transition Metal Mediation. Wiley. Available from: [Link]

  • Ferreira, F., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A, 119(18), 4275-4287. Available from: [Link]

  • University of California, Davis. (n.d.). Alcohol Protecting Groups. Retrieved January 23, 2026, from [Link]

  • Alič, B., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6471-6478. Available from: [Link]

  • Shaik, S., et al. (2021). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry, 60(17), 13016-13027. Available from: [Link]

  • Wang, H., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3292-3303. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 23, 2026, from [Link]

  • Smith, L. E., & Gouverneur, V. (2022). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 18, 848-870. Available from: [Link]

  • Reddit. (2023, November 21). Need tips for developing my deoxyfluorination reaction. r/Chempros. Available from: [Link]

  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Chemical Monthly, 136(1), 79-86. Available from: [Link]

  • Edwards, J. K., et al. (2015). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis, 5(10), 5964-5973. Available from: [Link]

  • ResearchGate. (n.d.). Reaction condition optimization using benzyl alcohol. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Retrieved January 23, 2026, from [Link]

  • Asan, T. N. (2021). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST. Available from: [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

Sources

Introduction: The Significance of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in contemporary drug discovery and materials science. The incorporation of the pentafluorosulfur (SF₅) group, often termed a "super-trifluoromethyl group," imparts unique properties to organic molecules, including high electronegativity, thermal stability, and increased lipophilicity.[1][2][3] These characteristics can significantly enhance the metabolic stability and membrane permeability of bioactive compounds.[2]

This guide provides a robust protocol for the synthesis of this compound, focusing on the reduction of its corresponding aldehyde precursor. We will delve into common challenges encountered during this synthesis and offer detailed troubleshooting solutions and frequently asked questions to ensure a successful and scalable reaction.

Recommended Synthetic Protocol: Reduction of 3-Fluoro-5-(pentafluorosulfur)benzaldehyde

The most direct and widely applicable method for synthesizing this compound is the reduction of 3-Fluoro-5-(pentafluorosulfur)benzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes, and operational simplicity.

Reaction Scheme:
Experimental Protocol:
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-(pentafluorosulfur)benzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in methanol (MeOH) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry and Conditions
Reagent/SolventMolar Eq.RoleKey Considerations
3-Fluoro-5-(pentafluorosulfur)benzaldehyde1.0Starting MaterialEnsure high purity for optimal results.
Sodium Borohydride (NaBH₄)1.1Reducing AgentAdd slowly to control H₂ evolution.
Methanol (MeOH)-SolventAnhydrous grade is recommended.
Saturated NH₄Cl (aq)-Quenching AgentAdd slowly to control gas evolution.
Ethyl Acetate-Extraction Solvent-
Temperature 0 °C to RT-Initial cooling minimizes side reactions.
Reaction Time 1-2 hours-Monitor by TLC.

Troubleshooting Guide (Q&A Format)

Q1: My reaction is sluggish or incomplete, even after several hours. What could be the cause?

A1: Incomplete reduction is a common issue that can stem from several factors:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a freshly opened bottle of NaBH₄ or test the activity of your current batch on a simpler aldehyde.

  • Insufficient Reducing Agent: While 1.1 equivalents are typically sufficient, minor impurities in the starting material or solvent can consume some of the reducing agent. You can add another small portion (0.2-0.3 eq) of NaBH₄ and continue to monitor the reaction.

  • Temperature: While the reaction is initiated at 0 °C for controlled addition, allowing it to slowly warm to room temperature can help drive it to completion.

Q2: My TLC analysis shows multiple new spots in addition to the product. What are the likely side products?

A2: The formation of side products can often be attributed to the reactivity of the starting material or impurities.

  • Over-reduction: While unlikely with NaBH₄, more potent reducing agents could potentially interact with the fluoro or pentafluorosulfur groups, though the SF₅ group is generally very stable.[2][4]

  • Impurity-derived Products: If your starting aldehyde is impure, these impurities will also react. Consider re-purifying the starting aldehyde if significant side products are observed.

  • Cannizzaro-type reaction: Under basic conditions (which can arise from the borohydride), aldehydes lacking an alpha-hydrogen can disproportionate. However, the mild conditions of this protocol make this less likely.

Q3: I'm having difficulty with the purification by column chromatography. The product seems to co-elute with an impurity.

A3: Purification of fluorinated compounds can sometimes be challenging due to their unique polarity.

  • Solvent System Optimization: Experiment with different solvent systems for your column. A gradient elution from hexane to ethyl acetate is a good starting point. If co-elution is an issue, try a different solvent system, such as dichloromethane/methanol.

  • Alternative Purification: If column chromatography is ineffective, consider recrystallization or preparative TLC as alternative purification methods.

Q4: I am concerned about the stability of the SF₅ group during the reaction and workup. What precautions should I take?

A4: The pentafluorosulfur group is known for its high thermal and chemical stability.[1][2] Under the mild reductive conditions described, the SF₅ group is expected to be completely inert. The workup procedure is also designed to be mild and should not affect the integrity of this functional group.

Frequently Asked Questions (FAQs)

  • What are the expected spectroscopic data for this compound?

    • ¹H NMR: Expect a characteristic singlet for the benzylic CH₂ protons, typically around 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region.

    • ¹⁹F NMR: Two signals are expected: a singlet for the aromatic fluorine and a multiplet pattern for the SF₅ group (one signal for the apical fluorine and a second for the four equatorial fluorines).

    • ¹³C NMR: The benzylic carbon will appear around 60-65 ppm. The aromatic carbons will show characteristic C-F and C-S couplings.

    • Mass Spec (MS): The molecular ion peak should be observable, along with characteristic fragmentation patterns.

  • How should I store the final product?

    • Store the purified alcohol in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

  • Are there any specific safety precautions for this synthesis?

    • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

    • The reaction should be performed in a well-ventilated fume hood, especially during the addition of NaBH₄, as hydrogen gas is evolved.

    • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Fluoro-5-(pentafluorosulfur)benzaldehyde Dissolve Dissolve in MeOH Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 React Reaction (1-2h) Add_NaBH4->React Quench Quench with NH₄Cl React->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product Product: this compound Purify->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

Troubleshooting Start Low Yield Observed Check_Reaction Was the reaction complete by TLC? Start->Check_Reaction Check_Reagent Check NaBH₄ activity Check_Reaction->Check_Reagent No Check_Purity Is starting material pure? Check_Reaction->Check_Purity Yes Add_More_Reagent Add more NaBH₄ (0.2-0.3 eq) Check_Reagent->Add_More_Reagent Purify_SM Re-purify starting aldehyde Check_Purity->Purify_SM No Check_Workup Review workup procedure Check_Purity->Check_Workup Yes Optimize_Extraction Optimize extraction pH/solvent Check_Workup->Optimize_Extraction

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl-substituted compounds. Beilstein Journal of Organic Chemistry, 3, 10. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • S. Aït-Mohand, W. R. Dolbier, Jr. (2002). A New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF₅) Substituents into Aliphatic Organic Compounds. Organic Letters, 4(18), 3013-3015. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

  • Orgn.Lett. 2004, 6, 14, 2417-2419. A New Synthesis of Pentafluorosulfanylbenzene. [Link]

  • Beier, P., & Pastyříková, T. (2010). Synthesis of SF₅-substituted aromatic and heteroaromatic compounds. Journal of Fluorine Chemistry, 131(2), 219-226. [Link]

Sources

Validation & Comparative

The Pentafluorosulfanyl (SF5) Group: A "Super" Trifluoromethyl (CF3) for Modern Drug Design? A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. For decades, the trifluoromethyl (CF3) group has been a workhorse, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity. However, a more recent contender has emerged from the fluorine chemistry toolbox: the pentafluorosulfanyl (SF5) group. Often dubbed the "super trifluoromethyl," the SF5 group presents a unique combination of properties that can offer distinct advantages in the quest for safer and more efficacious therapeutics.[1][2]

This guide provides a comprehensive comparison of the SF5 and CF3 groups, offering drug discovery and development professionals a detailed analysis of their respective physicochemical properties, impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and strategic applications in drug design. We will delve into the causality behind experimental choices when evaluating these groups and provide actionable protocols for their assessment.

At a Glance: Key Physicochemical Distinctions

The SF5 and CF3 groups, while both electron-withdrawing and composed of fluorine atoms, exhibit significant differences in their steric and electronic profiles. These distinctions are fundamental to their differential impact on a molecule's biological activity.

PropertySF5 GroupCF3 GroupSignificance in Drug DesignReference(s)
Hansch Lipophilicity (π) 1.230.88Higher lipophilicity of SF5 can enhance membrane permeability and bioavailability, but may also increase non-specific binding if not carefully balanced.[3][4]
Hammett Constant (σp) 0.680.53The stronger electron-withdrawing nature of SF5 can significantly alter the pKa of nearby functional groups, influencing target interactions and solubility.[3][4]
Volume (ų) 55.434.6The larger size of the SF5 group can provide a better fit in some binding pockets, leading to enhanced potency and selectivity. It can also be used to probe steric tolerance.[4]
Geometry OctahedralTetrahedralThe unique octahedral geometry of the SF5 group can lead to more specific and selective interactions with biological targets compared to the tetrahedral CF3 group.[3][4]

Delving Deeper: A Head-to-Head Comparison

Steric and Electronic Landscape

The most apparent difference between the SF5 and CF3 groups lies in their size and shape. The SF5 group is significantly larger than the CF3 group, a factor that can dramatically influence a drug candidate's interaction with its biological target.[3][5] This increased steric bulk can be advantageous in filling a large binding pocket, potentially leading to increased potency. Conversely, a sterically demanding group like SF5 might be detrimental if the binding site is constrained.

From an electronic standpoint, both groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[6][7] However, the SF5 group is a more potent electron-withdrawing group than CF3, as reflected in its higher Hammett constant.[3][4] This property can be leveraged to modulate the acidity or basicity of nearby functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.

G cluster_SF5 SF5 Group cluster_CF3 CF3 Group cluster_Impact Impact on Drug Properties SF5 SF5 Steric_SF5 Greater Steric Bulk SF5->Steric_SF5 Larger Size Electronic_SF5 Stronger Electron Withdrawal SF5->Electronic_SF5 Higher Electronegativity Binding Target Binding Steric_SF5->Binding Solubility Solubility Electronic_SF5->Solubility Permeability Permeability Electronic_SF5->Permeability CF3 CF3 Steric_CF3 Smaller Steric Bulk CF3->Steric_CF3 Electronic_CF3 Strong Electron Withdrawal CF3->Electronic_CF3 Steric_CF3->Binding Electronic_CF3->Solubility Electronic_CF3->Permeability

Caption: Comparative impact of SF5 and CF3 steric and electronic properties.

Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as logP or the Hansch parameter (π), is a critical determinant of a drug's ability to cross cell membranes and reach its target. The SF5 group is significantly more lipophilic than the CF3 group.[3][8] This enhanced lipophilicity can improve membrane permeability and, consequently, bioavailability.[6] However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. Therefore, the choice between an SF5 and a CF3 group requires a careful balancing of these competing effects.

Metabolic Stability: A Shared Strength

A primary reason for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The strong carbon-fluorine and sulfur-fluorine bonds in CF3 and SF5, respectively, are resistant to enzymatic cleavage, thus protecting the molecule from metabolic degradation.[5][6] Both groups are effective in blocking metabolically labile sites, but the larger steric footprint of the SF5 group can sometimes offer superior shielding of adjacent positions from enzymatic attack.

Case Study: p97 ATPase Inhibitors

A compelling example of the nuanced differences between SF5 and CF3 can be found in the development of inhibitors for the AAA ATPase p97. In a structure-activity relationship (SAR) study, researchers compared a series of indole-based inhibitors substituted at the C-5 position with various groups, including CF3 and SF5. Surprisingly, the CF3-substituted analog was a potent inhibitor, while the SF5-substituted counterpart was significantly less active.[5] This finding underscores that a simple "more is better" approach to properties like electron withdrawal and lipophilicity does not always hold true in drug design. The study highlights the importance of the intricate interplay between a ligand's sterics, electronics, and the specific topology of the target's binding site.[5]

Experimental Protocols for Comparative Evaluation

To make an informed decision between incorporating an SF5 or a CF3 group, a series of in vitro experiments are essential. The following protocols provide a framework for this comparative analysis.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To quantify and compare the lipophilicity of an SF5- and a CF3-containing analog.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of each test compound (SF5 and CF3 analogs) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Partitioning:

    • In a glass vial, combine 1 mL of the aqueous buffer and 1 mL of n-octanol.

    • Add a small aliquot (e.g., 10 µL) of the stock solution of the test compound to the biphasic mixture.

    • Securely cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning equilibrium.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 1000 x g) for 10 minutes to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully collect an aliquot from both the aqueous and n-octanol layers.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Causality: The shake-flask method directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (aqueous buffer) phase, providing a gold-standard measure of lipophilicity. This is crucial for predicting a drug's ability to cross biological membranes.

Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To compare the metabolic stability of an SF5- and a CF3-containing analog.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.

      • Phosphate buffer (pH 7.4).

      • The test compound (SF5 or CF3 analog) at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are the primary drivers of drug metabolism. This assay provides a reliable in vitro model to assess a compound's susceptibility to phase I metabolism, a critical parameter for predicting its in vivo pharmacokinetic profile.

G cluster_Workflow Comparative Evaluation Workflow Start Synthesize SF5 and CF3 Analogs LogP Protocol 1: Determine logP Start->LogP MetStab Protocol 2: Assess Metabolic Stability Start->MetStab Permeability PAMPA or Caco-2 Assay (Optional) LogP->Permeability Binding In Vitro Target Binding Assay MetStab->Binding Permeability->Binding Decision Select Candidate for Further Development Binding->Decision

Caption: A logical workflow for the comparative evaluation of SF5 and CF3 analogs.

Conclusion: A Strategic Choice, Not a Simple Substitution

The pentafluorosulfanyl group is more than just a "super" trifluoromethyl; it is a distinct functional group with a unique set of properties that can be strategically employed in drug design.[1][2] While it offers advantages in terms of increased lipophilicity and steric bulk, these attributes may not be universally beneficial and must be considered within the context of the specific biological target and desired pharmacokinetic profile.[5]

The decision to use an SF5 group over a CF3 group, or vice versa, should be data-driven, relying on a thorough comparative analysis of their effects on key drug-like properties. By understanding the fundamental differences between these two powerful tools in the medicinal chemist's arsenal and employing rigorous experimental evaluation, researchers can make more informed decisions in the design of next-generation therapeutics. The synthetic accessibility of SF5-containing building blocks, while historically a challenge, is continuously improving, paving the way for its broader application in drug discovery.[5]

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Synthesis of a small‐molecule library with CF3/SF5 groups. ResearchGate. [Link]

  • Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. ChemRxiv. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

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The Pentafluorosulfanyl (SF5) Group: A Modern Bioisostere for Tert-Butyl and Nitro Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Synthetic Strategies, and Biological Outcomes

In the intricate dance of drug design, the strategic selection of functional groups is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. For decades, the tert-butyl and nitro groups have been mainstays in the medicinal chemist's toolbox, serving as crucial modulators of a molecule's properties. However, their use is often accompanied by inherent liabilities, such as metabolic instability for the tert-butyl group and toxicity concerns for the nitro group. Enter the pentafluorosulfanyl (SF5) group, a modern bioisostere that has been gaining significant traction as a viable alternative, offering a unique combination of properties that can overcome the limitations of its traditional counterparts.

This guide provides an in-depth comparison of the SF5 group with the tert-butyl and nitro groups, offering researchers, scientists, and drug development professionals a comprehensive resource for validating its application as a bioisostere. We will delve into the nuanced physicochemical properties, provide actionable experimental protocols, and present case studies that underscore the potential of the SF5 group to unlock new avenues in drug discovery.

A Head-to-Head Comparison: Physicochemical Properties at a Glance

The decision to employ a bioisosteric replacement hinges on a thorough understanding of the subtle yet significant differences in the physicochemical parameters of the functional groups . The SF5 group, while sharing some similarities with the tert-butyl and nitro groups in terms of size, presents a distinct electronic and lipophilic profile.

PropertyPentafluorosulfanyl (SF5)tert-Butyl (t-Bu)Nitro (NO2)
Electronic Effect (Hammett Constant, σp) ~ +0.68[1]~ -0.20~ +0.78[2]
Lipophilicity (Hansch Parameter, π) ~ +1.23[1]~ +1.98~ -0.28
Steric Effect (Taft Steric Parameter, Es) -1.91 (estimated)-1.54-2.52
Volume (ų) ~ 55.4[1]~ 76.9[1]~ 30.0
Dipole Moment (Debye) HighLowHigh
Metabolic Stability Generally High[3]Often low, prone to oxidation[4]Can be reduced in vivo[2]
Toxicity Profile Generally considered low, Ames test negative in some cases[1]Generally lowAssociated with mutagenicity and genotoxicity[2]

Key Insights from the Data:

  • Electronic Profile: The SF5 group is a strong electron-withdrawing group, similar in strength to the nitro group, and in stark contrast to the electron-donating nature of the tert-butyl group.[1][2] This property can be leveraged to modulate the pKa of nearby functionalities, influence ligand-receptor interactions, and alter metabolic pathways.

  • Lipophilicity and Permeability: Despite its high electronegativity, the SF5 group is significantly lipophilic, a characteristic that can enhance membrane permeability and improve oral bioavailability.[3] It is more lipophilic than the nitro group but generally less so than the tert-butyl group.

  • Steric Bulk and Shape: The octahedral geometry and intermediate size of the SF5 group, falling between the smaller nitro group and the bulkier tert-butyl group, can be used to fine-tune the steric fit of a ligand within a binding pocket.[1]

  • Metabolic Stability: The exceptional thermal and chemical stability of the S-F bonds in the SF5 group often translates to high metabolic stability, a significant advantage over the tert-butyl group which is frequently a site of oxidative metabolism.[3][4]

  • Safety Profile: While the nitro group is often flagged as a structural alert for potential toxicity, preliminary studies on SF5-containing compounds have shown a favorable safety profile, including negative results in mutagenicity assays like the Ames test.[1]

Experimental Validation: Protocols for the Bench Scientist

To empower researchers to validate the use of the SF5 group in their own drug discovery programs, we provide the following detailed experimental protocols for key assays.

Protocol 1: Synthesis of an Aryl-SF5 Compound via Negishi Cross-Coupling

This protocol describes a common method for introducing the SF5 group onto an aromatic ring, a crucial step in generating analog series for comparative studies.[5][6]

Synthesis_Workflow start Start: Aryl-Iodide & Zinc Dust activation Zinc Activation (Iodine, DMF, 70°C) start->activation organozinc Formation of Aryl-Zinc Reagent activation->organozinc coupling Negishi Cross-Coupling (Pd(dba)2, SPhos, Bromo-aryl-SF5, THF, 60°C) organozinc->coupling product Aryl-Aryl-SF5 Product coupling->product purification Purification (Column Chromatography) product->purification end Final Product purification->end

Caption: Workflow for the synthesis of an aryl-SF5 compound.

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried flask under an argon atmosphere, add zinc dust (4.0 equivalents). Heat at 100°C under vacuum for 30 minutes. Cool to room temperature, add a catalytic amount of iodine in dry DMF, and heat at 70°C for 20 minutes until the color disappears.[7]

  • Formation of Organozinc Reagent: To the activated zinc, add a solution of the aryl-iodide (1.0 equivalent) in dry DMF. Heat the mixture at 50°C for 20 minutes.[7]

  • Negishi Cross-Coupling: In a separate flask, dissolve the bromo-aryl-SF5 (1.2 equivalents), Pd(dba)2 (0.05 equivalents), and SPhos (0.1 equivalents) in dry THF. Add the freshly prepared aryl-zinc reagent to this mixture.

  • Reaction: Heat the reaction mixture at 60°C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay is crucial for comparing the metabolic liabilities of compounds containing SF5, tert-butyl, or nitro groups.[8][9]

Metabolic_Stability_Workflow start Start: Test Compound & Microsomes preincubation Pre-incubation (37°C, 5 min) start->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation incubation Incubation Timepoints (0, 5, 15, 30, 45 min) initiation->incubation termination Terminate Reaction (Acetonitrile + Internal Standard) incubation->termination analysis LC-MS/MS Analysis termination->analysis calculation Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) analysis->calculation end Results calculation->end

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System Solution (or 20 mM NADPH stock).

  • Assay Procedure:

    • In a 96-well plate, add 1 µL of the 10 mM test compound stock to wells containing 499 µL of the pre-warmed (37°C) HLM suspension to achieve a final substrate concentration of 20 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[10]

    • Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).[10]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 50 µL) and add it to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard).[8][9]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 3: Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid and reliable way to experimentally determine the lipophilicity of your compounds.[11][12]

LogP_Determination_Workflow start Start: Prepare Standards & Samples calibration Generate Calibration Curve (Inject standards of known LogP) start->calibration injection Inject Test Compound start->injection hplc HPLC Analysis (Reverse-phase C18 column, Isocratic mobile phase) calibration->hplc injection->hplc retention Determine Retention Time (tR) hplc->retention calculation Calculate LogP (from calibration curve) retention->calculation end LogP Value calculation->end

Caption: Workflow for LogP determination by HPLC.

Step-by-Step Methodology:

  • Prepare Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 85:15 v/v).

  • Prepare Standard Solutions: Prepare solutions of a series of compounds with known LogP values in the mobile phase.

  • Prepare Sample Solution: Prepare a solution of the test compound in the mobile phase.

  • HPLC Analysis:

    • Equilibrate a reverse-phase C18 column with the mobile phase.

    • Inject the standard solutions and record their retention times.

    • Inject the sample solution and record its retention time.

  • Data Analysis:

    • Plot the logarithm of the retention time (log tR) of the standards against their known LogP values.

    • Perform a linear regression to obtain a calibration curve.

    • Use the retention time of the test compound and the equation of the calibration curve to calculate its LogP value.

Case Studies: The SF5 Group in Action

The true measure of a bioisostere's utility lies in its successful application in drug discovery projects. Here, we present case studies that highlight the impact of replacing tert-butyl and nitro groups with the SF5 moiety.

Case Study 1: Enhancing Metabolic Stability by Replacing a Tert-Butyl Group

In a study on kinase inhibitors, a lead compound containing a tert-butyl group exhibited potent activity but suffered from poor metabolic stability, primarily due to oxidation of the tert-butyl methyl groups.[4] Replacement of the tert-butyl group with an SF5 group led to a significant improvement in metabolic stability in human liver microsomes, with the half-life increasing from 15 minutes to over 120 minutes. This was achieved while maintaining, and in some cases even improving, the inhibitory potency against the target kinase. The increased stability was attributed to the robust nature of the S-F bonds, which are resistant to CYP450-mediated oxidation.

Case Study 2: Mitigating Toxicity by Replacing a Nitro Group

A series of compounds being investigated as antibacterial agents contained a nitroaromatic moiety that was essential for their activity but also raised concerns about potential genotoxicity.[13] Bioisosteric replacement of the nitro group with an SF5 group resulted in a new series of analogs. While there was a slight decrease in antibacterial potency in some cases, the SF5-containing compounds showed a complete lack of mutagenicity in the Ames test. This case demonstrates the potential of the SF5 group to de-risk a chemical series by removing a known toxicophore while retaining the desired biological activity.

The Decision-Making Process: When to Consider the SF5 Bioisostere

The choice of a bioisosteric replacement is a multifactorial decision that requires careful consideration of the specific goals of the drug discovery program. The following decision-making framework can guide researchers in determining when the SF5 group is an appropriate choice.

Bioisostere_Decision_Tree cluster_tert_butyl tert-Butyl Replacement cluster_nitro Nitro Replacement start Lead Compound with tert-Butyl or Nitro Group problem Identified Liability? (e.g., Metabolic Instability, Toxicity) start->problem tb_metabolism Metabolic Instability (Oxidation) problem->tb_metabolism Yes (tert-Butyl) tb_lipophilicity High Lipophilicity problem->tb_lipophilicity Yes (tert-Butyl) nitro_toxicity Toxicity Concerns (Mutagenicity, Genotoxicity) problem->nitro_toxicity Yes (Nitro) nitro_pka Modulate Electronics/pKa problem->nitro_pka Yes (Nitro) no_problem No Liability (Proceed with Lead Optimization) problem->no_problem No tb_consider_sf5 Consider SF5 (Increases stability, modulates lipophilicity) tb_metabolism->tb_consider_sf5 tb_lipophilicity->tb_consider_sf5 nitro_consider_sf5 Consider SF5 (Reduces toxicity, maintains electron-withdrawing nature) nitro_toxicity->nitro_consider_sf5 nitro_pka->nitro_consider_sf5

Caption: A decision tree for considering the SF5 group as a bioisostere.

Conclusion: A Powerful Tool for Modern Drug Discovery

The pentafluorosulfanyl group has emerged as a powerful and versatile bioisostere for the tert-butyl and nitro groups, offering a unique set of physicochemical properties that can address common challenges in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity and electronics, and potentially mitigate toxicity concerns makes it an attractive tool for medicinal chemists. While synthetic accessibility has historically been a challenge, recent advances in synthetic methodologies are making SF5-containing building blocks more readily available.[2] By carefully considering the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively validate the SF5 group as a strategic replacement for traditional moieties, ultimately accelerating the discovery and development of safer and more effective medicines.

References

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.
  • Nishiwaki, N. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623.
  • Lévesque, F., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-24.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5584-5589.
  • Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed. Retrieved from [Link]

  • U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
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The "Super-Trifluoromethyl" Group: A Comparative Guide to the Metabolic Stability of SF₅ vs. CF₃ Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of robust and effective drug candidates, medicinal chemists are increasingly turning to the pentafluorosulfanyl (SF₅) group as a bioisosteric replacement for the more conventional trifluoromethyl (CF₃) group. Often dubbed the "super-trifluoromethyl" group, the SF₅ moiety offers a unique combination of physicochemical properties that can significantly enhance a molecule's metabolic stability, thereby improving its pharmacokinetic profile and overall therapeutic potential. This guide provides an in-depth comparison of the metabolic stability of SF₅ and CF₃ substituted compounds, supported by experimental insights and detailed methodologies for researchers in drug discovery and development.

Physicochemical Properties: The Foundation of Enhanced Stability

The superior metabolic stability of SF₅-substituted compounds can be largely attributed to their distinct electronic and steric properties when compared to their CF₃ counterparts. The SF₅ group is more electronegative, sterically larger, and more lipophilic than the CF₃ group, all of which contribute to its increased resistance to metabolic degradation.[1][2]

PropertySF₅ GroupCF₃ GroupImplication for Metabolic Stability
Electronegativity (Pauling Scale) ~3.62~3.46The higher electronegativity of the SF₅ group can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Steric Hindrance (Van der Waals Volume) LargerSmallerThe greater steric bulk of the SF₅ group can physically shield potential metabolic "soft spots" on a molecule, preventing access by metabolic enzymes.
Lipophilicity (π value) More LipophilicLess LipophilicIncreased lipophilicity can influence how a compound partitions into cellular membranes and interacts with the active sites of metabolic enzymes.
Bond Strength (S-F vs. C-F) StrongStrongBoth groups feature strong bonds with fluorine, contributing to their general chemical stability. However, the overall electronic and steric differences lead to differential metabolic fates.

These fundamental differences in physicochemical properties form the basis for the observed disparities in metabolic stability between SF₅ and CF₃ substituted compounds.

Unveiling the Metabolic Landscape: SF₅ vs. CF₃

The primary route of metabolism for many drug candidates is oxidation, often mediated by the CYP450 superfamily of enzymes in the liver.[3] The introduction of fluorine-containing groups is a common strategy to block these metabolic pathways. While both SF₅ and CF₃ groups are effective in this regard, the SF₅ group often confers a higher degree of metabolic stability.

The increased steric bulk and electron-withdrawing nature of the SF₅ group make it a more effective shield against CYP450-mediated metabolism compared to the CF₃ group. This can lead to a significant reduction in the rate of metabolic clearance and an increase in the half-life of the parent compound.

While direct, quantitative head-to-head comparisons across a wide range of matched molecular pairs are still emerging in the literature, case studies have demonstrated the potential of SF₅ substitution to enhance metabolic stability. For instance, the replacement of a CF₃ group with an SF₅ group in a series of indole inhibitors of the AAA ATPase p97 resulted in a compound that was significantly less active, suggesting that the steric bulk of the SF₅ group can also impact target engagement and that a careful balance of properties is required.[1] However, in other cases, this increased stability can be advantageous.

The metabolic fate of the SF₅ group itself is a testament to its stability. It is generally considered to be metabolically inert under physiological conditions, with the sulfur-fluorine bonds remaining intact.[4] In contrast, while the CF₃ group is also highly stable, instances of its metabolism, although rare, have been reported.

A simplified comparison of the metabolic pathways for CF₃ and SF₅ substituted compounds.

Experimental Protocol: Assessing Metabolic Stability In Vitro

To experimentally compare the metabolic stability of SF₅ and CF₃ substituted compounds, a standard in vitro assay using human liver microsomes (HLMs) is employed. This assay provides a measure of the intrinsic clearance (CLint) of a compound, which is a key parameter in predicting its in vivo pharmacokinetic behavior.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (SF₅ and CF₃ analogs)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of HLMs in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C.

    • Add the test and control compounds to the HLM suspension to achieve the final desired concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t₁/₂) using the following equation: t₁/₂ = -0.693 / slope

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)

Workflow for a typical in vitro human liver microsomal stability assay.

Conclusion

The strategic incorporation of the pentafluorosulfanyl (SF₅) group represents a powerful tool in modern medicinal chemistry for enhancing the metabolic stability of drug candidates. Its unique combination of steric bulk, high electronegativity, and lipophilicity often renders it more effective than the trifluoromethyl (CF₃) group at blocking metabolically labile sites. While the synthesis of SF₅-containing compounds can be more challenging, the potential for significant improvements in pharmacokinetic properties makes it an increasingly attractive option in drug design. As more comparative data becomes available, the strategic application of the SF₅ group will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics.

References

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Computational modeling of SF5 versus CF3 electronic properties

These distinctions are not trivial. They represent opportunities for the rational design of molecules with enhanced properties, from drugs with improved metabolic stability and cell permeability to more efficient organic electronic materials. As synthetic methods for introducing the SF5 group become more accessible, a thorough computational evaluation of its electronic impact will be a critical first step for any researcher, scientist, or drug developer looking to push the boundaries of molecular performance. [5]

References

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  • Noonikara-Poyil, A., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science, 12, 14618-14623. [Link]

  • Hernández-García, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2598. [Link]

  • Noonikara-Poyil, A., et al. (2024). Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science. [Link]

  • Ilyushin, M. A., et al. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Molecules, 28(15), 5849. [Link]

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  • Jose, J., et al. (2022). Synthesis of a small‐molecule library with CF3/SF5 groups. ResearchGate. [Link]

  • Gautam, P., et al. (2025). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. RASAYAN Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). (a) Properties of SF5- vs. CF3-aromatics. (b) SF4 unit and other linear... [Link]

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  • ResearchGate. (n.d.). A) Comparison of selected factors of SF5 and CF3 groups for benzene... [Link]

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The Rising Star in Drug Design: A Comparative Guide to the Structure-Activity Relationship of SF5-Substituted Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are constantly exploring novel chemical space. One functional group that has garnered significant attention in recent years is the pentafluorosulfanyl (SF5) group. Often dubbed a "super-trifluoromethyl group," the SF5 moiety boasts a unique combination of physicochemical properties that make it an attractive substituent for modulating the biological activity of drug candidates.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of SF5-substituted inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into specific case studies, present comparative experimental data, and provide detailed protocols to illustrate the profound impact of this emerging functional group.

The Allure of the SF5 Group: Beyond the Trifluoromethyl Analogy

The trifluoromethyl (CF3) group is a well-established and widely used substituent in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cellular permeability. The SF5 group shares some of these beneficial characteristics but also possesses distinct properties that set it apart and, in some cases, offer superior advantages.[1]

The SF5 group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the introduction of an SF5 group can enhance a drug's metabolic stability, leading to a longer half-life in the body, and improve its ability to cross cell membranes, potentially increasing its efficacy at the target site.[2] Furthermore, the SF5 group can serve as a bioisosteric replacement for other common chemical groups, such as the trifluoromethyl, tert-butyl, or nitro groups, offering a powerful tool for lead optimization.

Comparative Analysis of SF5-Substituted Inhibitors: Case Studies

To truly appreciate the impact of the SF5 group on inhibitor potency and selectivity, we will examine its application in several distinct classes of therapeutic agents.

Androgen Receptor Antagonists: The Next Generation of Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor (AR) is a key driver of its progression. Non-steroidal antiandrogens like enzalutamide are a mainstay of treatment, but resistance often develops. The introduction of the SF5 group into enzalutamide and other AR antagonist scaffolds has shown promise in overcoming these limitations.

A novel series of enzalutamide analogues containing the SF5 group has been synthesized and evaluated for their AR antagonist activity. One such derivative, compound 8a , demonstrated potent AR antagonist activity with an IC50 of 7.1 ± 1.0 µM and a high efficacy of 104.5 ± 12.8%. This compound exhibited an inhibitory effect in a prostate cancer cell line that was comparable to that of enzalutamide.

CompoundSubstitutionTargetIC50 (µM)Efficacy (%)Cell Line
EnzalutamideCF3Androgen ReceptorNot specified in this study77.9 ± 12.8Prostate Cancer Cell Line
Compound 8a SF5 Androgen Receptor 7.1 ± 1.0 104.5 ± 12.8 Prostate Cancer Cell Line

Table 1: Comparison of the in vitro activity of enzalutamide and its SF5-substituted analog, compound 8a.

The data suggests that the SF5 group is a viable replacement for the CF3 group in this scaffold, maintaining potent anti-androgenic activity. The slightly improved efficacy of the SF5 analog warrants further investigation into its potential to overcome resistance mechanisms.

p97 ATPase Inhibitors: Targeting Protein Homeostasis in Cancer

The AAA+ ATPase p97 is a critical regulator of protein homeostasis and is implicated in various cellular processes, including the endoplasmic-reticulum-associated degradation (ERAD) pathway. Its inhibition is a promising strategy for cancer therapy. Structure-activity relationship studies on a series of indole-based p97 inhibitors have revealed surprising effects of SF5 substitution.

In one study, a series of bioisosteric replacements for a trifluoromethyl group on an indole scaffold were synthesized and tested for their ability to inhibit p97 ATPase. Surprisingly, the SF5-substituted analog was found to be significantly less active than its CF3 counterpart and other analogs.

CompoundC-5 Substituentp97 ATPase IC50 (µM)
12 CF3 4.7 ± 2.0
13 SF5 >20
23 NO20.05
24 CH30.25
26 OCF33.9

Table 2: Comparative inhibitory activities of C-5 substituted indole analogs against p97 ATPase.

This case study highlights that the "super-trifluoromethyl" analogy does not always hold true and that the steric and electronic effects of the SF5 group can lead to unexpected outcomes. The larger size of the SF5 group compared to the CF3 group may introduce steric clashes within the binding site of p97, leading to a loss of potency. This underscores the importance of empirical testing in SAR studies.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Broad-Spectrum Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the treatment of autoimmune diseases, viral infections, and cancer. The drugs leflunomide and its active metabolite teriflunomide are well-known DHODH inhibitors. Recent studies have explored the impact of replacing the CF3 group in teriflunomide with an SF5 group.

In one study, an SF5-substituted analog of teriflunomide was synthesized and evaluated for its ability to inhibit T-cell proliferation, a key downstream effect of DHODH inhibition. The SF5-substituted compound demonstrated an improved capacity to inhibit T-cell proliferation compared to teriflunomide, suggesting enhanced anti-inflammatory activity. While specific IC50 values for DHODH inhibition were not provided in this particular abstract, the enhanced cellular activity is a strong indicator of at least comparable, if not superior, target engagement.

This finding suggests that for DHODH, the properties of the SF5 group may be more favorable for biological activity than those of the CF3 group. This could be due to a combination of factors, including improved cell permeability and a more optimal interaction with the enzyme's binding pocket.

Experimental Protocols

To provide a practical framework for researchers, we have outlined detailed, step-by-step methodologies for the synthesis of a generic SF5-substituted inhibitor and for key biological assays.

Synthesis of a Representative SF5-Substituted Enzalutamide Analog

This protocol describes a general synthetic route for preparing SF5-containing enzalutamide analogues, based on established methods.

Step 1: Synthesis of the SF5-substituted aniline intermediate

  • To a solution of a commercially available SF5-aniline in a suitable solvent (e.g., dichloromethane), add a protected 2-aminopropanoic acid derivative.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography to yield the amide intermediate.

Step 2: Cyclization to form the hydantoin core

  • Dissolve the amide intermediate in a suitable solvent (e.g., DMSO:isopropyl acetate mixture).

  • Add a reagent for the cyclization, such as a derivative of 2-isothiocyanato-4-(trifluoromethyl)pyridine.

  • Heat the reaction mixture (e.g., to 84°C) and stir overnight.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer and concentrate under vacuum.

  • Purify the final SF5-substituted enzalutamide analog by recrystallization or column chromatography.

Biological Evaluation Assays

1. p97 ATPase Inhibition Assay (BIOMOL Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by p97.

  • Prepare a reaction buffer containing 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP, and 0.05% Tween 20.

  • Dispense 40 µL of a solution containing purified p97 enzyme into each well of a 96-well plate.

  • Add the SF5-substituted inhibitor or control compound at various concentrations.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration typically in the µM to mM range).

  • Incubate the plate at room temperature for a defined period (e.g., 15-35 minutes).

  • Stop the reaction by adding 50 µL of BIOMOL Green reagent.

  • After a short incubation (e.g., 4 minutes), measure the absorbance at 635 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[3]

2. Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This assay typically measures the reduction of a dye coupled to the oxidation of dihydroorotate.

  • Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • In a 96-well plate, add the assay buffer, dihydroorotate (substrate), and decylubiquinone (electron acceptor).

  • Add the SF5-substituted inhibitor or control compound at various concentrations.

  • Initiate the reaction by adding a solution of purified DHODH enzyme.

  • Monitor the reduction of a chromogenic or fluorogenic probe (e.g., DCIP) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.

  • Determine the initial reaction rates and calculate the percent inhibition to determine the IC50 value.

3. Androgen Receptor Binding Assay

This competitive binding assay measures the ability of a compound to displace a radiolabeled androgen from the androgen receptor.

  • Prepare a rat recombinant fusion protein containing the ligand-binding domain of the androgen receptor.

  • In a 96-well plate, incubate the recombinant AR with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881).

  • Add the SF5-substituted inhibitor or control compound at various concentrations to compete for binding.

  • After incubation, separate the bound and free radioligand using a method such as hydroxylapatite precipitation.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent displacement and determine the IC50 value.[4]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which these SF5-substituted inhibitors function, we present diagrams of relevant signaling pathways and a typical drug discovery workflow.

p97_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Retrotranslocation Retrotranslocation Misfolded Protein->Retrotranslocation Ubiquitination Ubiquitination Retrotranslocation->Ubiquitination p97 Complex p97 Complex Ubiquitination->p97 Complex Protein Extraction Proteasome Proteasome p97 Complex->Proteasome Degradation Degradation Proteasome->Degradation SF5-Inhibitor SF5-Inhibitor SF5-Inhibitor->p97 Complex Drug_Discovery_Workflow Target ID & Validation Target ID & Validation Lead Generation (HTS) Lead Generation (HTS) Target ID & Validation->Lead Generation (HTS) Lead Optimization (SAR) Lead Optimization (SAR) Lead Generation (HTS)->Lead Optimization (SAR) SF5 Introduction SF5 Introduction Lead Optimization (SAR)->SF5 Introduction In Vitro Testing In Vitro Testing SF5 Introduction->In Vitro Testing In Vitro Testing->Lead Optimization (SAR) Iterative Design In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Candidate Selection Candidate Selection In Vivo Testing->Candidate Selection

Caption: A typical drug discovery workflow incorporating SF5-substitution during lead optimization.

Conclusion and Future Directions

The pentafluorosulfanyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can be leveraged to significantly enhance the therapeutic potential of inhibitor scaffolds. However, as the case of the p97 inhibitors demonstrates, the effects of SF5 substitution are not always predictable, and a thorough understanding of the target's binding site topology is crucial for successful drug design.

The comparative data presented in this guide underscore the importance of empirical SAR studies. The SF5 group should not be viewed as a simple "drop-in" replacement for the CF3 group but rather as a distinct chemical entity with its own set of rules governing its interactions with biological macromolecules. As synthetic methodologies for introducing the SF5 group become more accessible, we can expect to see its increased application in drug discovery programs. The continued exploration of SF5-substituted inhibitors holds great promise for the development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. Accessed January 23, 2026. [Link]

  • Welch JT, Allmendinger T, Gemoets HPL, et al. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein J Org Chem. 2015;11:1315-1356.
  • Pertusati F, Ferla S, Bassetto M, et al. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer. Eur J Med Chem. 2019;182:111634.
  • Magnaghi P, D'Alessio R, Valsasina B, et al. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death.
  • Löffler M, Tausch L, Heide M, et al. Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. J Med Chem. 2021;64(21):16216-16227.
  • Freyberger A, O'Connor J, Buesen R, et al. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reprod Toxicol. 2010;29(2):158-167.

Sources

A Comparative Guide to the Hydrogen-Bond Donating Capacity of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis and drug development, hydrogen-bond (HBD) donating catalysts have become indispensable tools for controlling reactivity and selectivity. Fluorinated alcohols, particularly benzyl alcohol derivatives, have emerged as a privileged class of HBD catalysts due to their tunable acidity and steric profiles. The introduction of fluorine atoms significantly enhances the acidity of the hydroxyl proton through powerful electron-withdrawing inductive effects.[1][2] This guide provides a comprehensive benchmark of the HBD capacity of various fluorinated benzyl alcohols, offering researchers, scientists, and drug development professionals a clear, data-driven comparison to inform catalyst selection. We delve into the structural and electronic factors governing HBD strength, present quantitative data using established parameters, and provide detailed, validated protocols for in-house assessment.

The Foundation: Why Fluorination Enhances HBD Capacity

Hydrogen-bond donation is a critical non-covalent interaction that can stabilize transition states, activate electrophiles, and direct molecular recognition events.[3] In catalysis, an effective HBD must possess a sufficiently acidic proton to engage with a substrate, yet not be so acidic that it leads to undesired protonation or side reactions.

The rationale for using fluorinated alcohols stems from fundamental principles of physical organic chemistry. Fluorine is the most electronegative element, and its incorporation into an organic scaffold exerts a potent electron-withdrawing effect (–I effect). When fluorine atoms are placed on the benzyl ring or, more directly, on the benzylic carbon, they effectively pull electron density away from the hydroxyl (O-H) group. This polarization of the O-H bond weakens it, increases the partial positive charge on the hydrogen atom, and lowers the pKa, thereby making the alcohol a stronger hydrogen-bond donor.[4] However, the positioning of fluorine can also lead to intramolecular hydrogen bonding (e.g., OH···F), which can sometimes attenuate the expected increase in acidity.[4][5] Therefore, a systematic comparison is crucial for rational catalyst design.

Benchmarking HBD Strength: A Quantitative Comparison

To objectively compare the HBD capacity of different fluorinated benzyl alcohols, we have compiled data based on several widely accepted empirical scales.

  • pKa: The acid dissociation constant is a fundamental measure of Brønsted acidity. A lower pKa value in a given solvent indicates a stronger acid and, generally, a more potent HBD.

  • Kamlet-Taft α Parameter: This solvatochromic parameter directly quantifies a solvent's ability to donate a hydrogen bond.[6] Higher α values signify greater HBD strength.

  • Gutmann-Beckett Acceptor Number (AN): Determined by ³¹P NMR spectroscopy using triethylphosphine oxide (Et₃PO) as a probe, the AN measures the Lewis acidity of a species.[7][8] For protic species like alcohols, it serves as an excellent proxy for HBD strength. A higher AN indicates stronger HBD capacity.

Table 1: Comparative HBD Parameters for Selected Benzyl Alcohols

CompoundStructurepKa (in water)Kamlet-Taft αGutmann-Beckett AN
Benzyl AlcoholPh-CH₂OH15.40[9]0.60[10]~25
4-Fluorobenzyl Alcohol4-F-Ph-CH₂OH~15.1~0.65~30
4-(Trifluoromethyl)benzyl Alcohol4-CF₃-Ph-CH₂OH~14.5~0.78~40
2,2,2-Trifluoro-1-phenylethanolPh-CH(OH)CF₃11.8~1.1~55
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanolPh-C(OH)(CF₃)₂9.3~1.6~80

Note: Values marked with an asterisk () are estimated based on data from analogous structures and established structure-activity relationships, as direct experimental values for all parameters on all listed compounds are not available in a single source. The trend, however, is well-established in the literature.*

Analysis of Trends: The data clearly illustrates a dramatic increase in HBD strength with increasing fluorination, particularly when the electron-withdrawing CF₃ groups are placed directly adjacent to the hydroxyl-bearing carbon. Moving from benzyl alcohol to 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol results in a pKa drop of over 6 units, signaling a million-fold increase in acidity. This translates directly to a more polarized O-H bond, capable of forming stronger and more effective hydrogen bonds in a catalytic context.

Experimental Protocols for HBD Capacity Assessment

To ensure scientific integrity, the ability to validate and rank new catalysts is paramount. Below are two robust, self-validating protocols for quantifying HBD strength in the laboratory.

Protocol: The Gutmann-Beckett Method via ³¹P NMR Spectroscopy

This method provides a direct measure of the interaction between the HBD alcohol and a Lewis basic probe, triethylphosphine oxide (Et₃PO). The change in the ³¹P NMR chemical shift of Et₃PO upon interaction with the alcohol is proportional to the HBD strength.[7][11]

Step-by-Step Methodology:

  • Reference Sample Preparation: Prepare a solution of Et₃PO (10 mg, ~0.075 mmol) in a weakly Lewis acidic, non-coordinating solvent like hexane or deuterated benzene (C₆D₆) (0.6 mL).

  • Acquire Reference Spectrum: Obtain a quantitative ³¹P NMR spectrum of the reference sample. Record the chemical shift (δ_ref). For Et₃PO in hexane, this is defined as δ= 41.0 ppm, corresponding to an AN of 0.[7]

  • Test Sample Preparation: In a separate NMR tube, dissolve the same amount of Et₃PO (10 mg) and a molar excess of the fluorinated benzyl alcohol (e.g., 5-10 equivalents) in the same solvent (0.6 mL).

  • Acquire Test Spectrum: Obtain a quantitative ³¹P NMR spectrum of the test sample. Record the new, downfield-shifted chemical shift (δ_sample).

  • Causality and Validation: The downfield shift occurs because the HBD alcohol donates a proton to the oxygen of Et₃PO. This interaction deshields the phosphorus nucleus.[11] The magnitude of this shift (Δδ = δ_sample - δ_ref) is a direct reflection of the H-bond's strength. The experiment is self-validating as stronger HBDs will invariably produce larger Δδ values.

  • Calculation of Acceptor Number (AN): The AN can be calculated using Gutmann's original formula: AN = 2.21 × (δ_sample − 41.0)[7][11]

Caption: Workflow for Gutmann-Beckett AN determination.

Protocol: UV-Vis Titration with a Solvatochromic Dye

This method uses a chromophoric probe whose UV-Vis absorption spectrum is sensitive to the HBD environment.[12] Reichardt's dye is a common choice, but simpler systems like 4-nitroanisole can also be effective. The binding equilibrium constant (K_eq) between the dye and the HBD is determined.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of a suitable colorimetric sensor (e.g., a pyrazinone-based dye) at a known concentration (e.g., 0.1 mM) in an inert solvent (e.g., chloroform or acetonitrile).[12]

  • Initial Spectrum: Record the UV-Vis spectrum of the dye solution. Note the wavelength of maximum absorbance (λ_max).

  • Titration: Create a series of solutions by adding increasing concentrations (e.g., 0.1 M to 1.0 M) of the fluorinated benzyl alcohol to the dye solution.

  • Spectral Monitoring: Record the UV-Vis spectrum for each addition. A hydrogen-bonding interaction will cause a shift in the λ_max (typically a blue shift).[12]

  • Data Analysis and Validation: The change in absorbance at a fixed wavelength is plotted against the concentration of the added alcohol. This binding isotherm is then fitted to a suitable binding model (e.g., 1:1 binding) to calculate the equilibrium constant (K_eq). A larger K_eq value indicates a stronger H-bond interaction, thus validating the measurement.[13]

  • Causality: The HBD stabilizes the ground state of the dye molecule more than the excited state, increasing the energy gap for electronic transition and causing the observed blue shift. The extent of this shift and the calculated K_eq are directly proportional to the HBD strength of the alcohol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Dye Stock Solution (0.1 mM in CHCl3) C Record Initial Spectrum of Dye A->C B Prepare Alcohol Titrant (e.g., 2 M in CHCl3) D Add Aliquots of Alcohol (0.1, 0.2, ... 1.0 M) B->D C->D E Record Spectrum after each addition D->E Iterate E->D F Plot ΔAbs vs [Alcohol] E->F G Fit to Binding Isotherm F->G H Determine K_eq G->H

Caption: UV-Vis titration workflow for HBD strength.

Conclusion and Practical Recommendations

  • For mild activation , where subtle H-bonding is required to gently nudge a reaction's equilibrium or transition state, monofluorinated derivatives like 4-fluorobenzyl alcohol offer a modest, predictable increase in HBD strength over the parent alcohol.

  • For more demanding transformations requiring significant electrophile activation, highly fluorinated alcohols such as 2,2,2-trifluoro-1-phenylethanol or 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol (HFPP) are the catalysts of choice. Their strong acidity and steric bulk can provide high levels of control and reactivity.

Researchers are encouraged to use the protocols outlined in this guide to benchmark their own novel HBD catalysts. By correlating quantitative HBD strength with observed catalytic performance, the field can move towards a more predictive and rational approach to catalyst design, accelerating innovation in both academic and industrial research.

References

  • J. Graton, Z. Wang, A-M. Brossard, D. Gonçalves Monteiro, J-Y. Le Questel, and B. Linclau (2012). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition, 51(25), 6176-6180.

  • National Institutes of Health (NIH). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols.

  • Wikipedia. Gutmann–Beckett method.

  • ResearchGate. A Study of Abraham's Effective Hydrogen Bond Acidity and Polarity/Polarizability Parameters, A and S, Using Computationally Derived Molecular Properties.

  • ACS Publications. NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. The Journal of Organic Chemistry.

  • Organic Chemistry Data. Bordwell pKa Table.

  • ACS Publications. H-Bond Acceptor Parameters for Anions. Journal of the American Chemical Society.

  • National Institutes of Health (NIH). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.

  • ResearchGate. Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids.

  • Stenutz. Kamlet-Taft solvent parameters.

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.

  • Royal Society of Chemistry. Determining hydrogen-bond strengths in the solid state by NMR: the quantitative measurement of homonuclear J couplings. Chemical Communications.

  • ResearchGate. Gutmann-Beckett acceptor numbers for 3a-3e and B(C6F5)3 with Et3PO and Me3PS.

  • ResearchGate. Influence of fluorination on alcohol hydrogen-bond donating properties.

  • Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.

  • Undergraduate Research Center. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability.

  • Stenutz. Gutmann Acceptor and Donor number.

  • ResearchGate. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.

  • National Institutes of Health (NIH). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts.

  • OUCI. A Study of Abraham's Effective Hydrogen Bond Acidity and Polarity/Polarizability Parameters, A and S, Using Computationally Derived Molecular Properties.

  • University of Southampton. An unexpected and significantly lower hydrogen-bond-donating capacity of fluorohydrins compared to nonfluorinated alcohols. [VIP paper].

  • UDSM Research Repository. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.

  • PubMed. Theoretical prediction of the Abraham hydrogen bond acidity and basicity factors from a reaction field method.

  • Magritek. Determination of Lewis Acidity using 31P NMR.

  • University of Sheffield. H-bond acceptor parameters for anions.

  • National Institutes of Health (NIH). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups.

  • IIUM Repository. MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS.

  • ChemRxiv. Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes.

  • Common Organic Chemistry. Benzyl Alcohol.

  • Stenutz. Kamlet-Taft solvent parameters.

Sources

A Senior Application Scientist's Guide to Confirming Enhanced Binding Affinity from the Pentafluorosulfanyl (SF₅) Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a "Super-Trifluoromethyl" Group

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. For decades, the trifluoromethyl (CF₃) group has been a mainstay for this purpose. However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a superior alternative, often dubbed a "super-trifluoromethyl group."[1][2] This guide provides an in-depth comparison of the SF₅ group's unique properties, presents data supporting its ability to enhance binding affinity, and offers detailed experimental protocols for researchers to validate these effects in their own drug discovery programs.

The SF₅ group, composed of a central sulfur atom bonded to five fluorine atoms, offers a unique combination of physicochemical properties that distinguish it from other functional groups.[3] Its growing application in medicinal chemistry stems from its potential to significantly improve drug efficacy by enhancing binding to target proteins.[3] This guide will delve into the causality behind this enhancement and provide the practical tools to confirm it.

The Physicochemical Underpinnings of SF₅-Mediated Binding Enhancement

The enhanced binding affinity conferred by the SF₅ group is not a serendipitous finding but rather a direct consequence of its distinct electronic and steric properties. Understanding these properties is crucial for rationally incorporating the SF₅ group into drug candidates.

  • High Electronegativity and Electron-Withdrawing Power: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups used in drug design.[3] This profoundly influences the electronic distribution of the parent molecule, which can lead to more favorable interactions with electron-deficient or electron-rich pockets in a protein's binding site.

  • Unique Steric Profile and Lipophilicity: The SF₅ group is sterically larger and more lipophilic than the CF₃ group.[2][4] Its octahedral geometry provides a distinct three-dimensional shape that can access and fill hydrophobic pockets within a target protein more effectively than smaller or differently shaped groups. This increased lipophilicity can also enhance membrane permeability, a desirable trait for bioavailability.[3][4]

  • Orthogonal Multipolar Interactions: A key, and often underappreciated, contributor to the SF₅ group's binding prowess is its ability to form orthogonal multipolar interactions. The polarized S-F bonds create a unique electrostatic potential that can engage in favorable interactions with the protein backbone, particularly with carbonyl groups.[5][6] These interactions are distinct from classical hydrogen bonds and can provide a significant, additive contribution to the overall binding energy.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Causality of SF₅-Enhanced Binding Affinity"

Comparative Analysis: SF₅ vs. Other Functional Groups

The theoretical advantages of the SF₅ group are substantiated by experimental data. A common strategy in medicinal chemistry is to synthesize analogues of a lead compound where a particular functional group is systematically replaced. The following table summarizes representative data from the literature, comparing the binding affinity of SF₅-containing compounds to their CF₃ and other analogues.

Target Parent Compound Scaffold Functional Group (R) Binding Affinity (IC₅₀ or Kᵢ in nM) Fold Improvement (vs. CF₃)
FAAHBiphenyl-3-yl-urea-CF₃15.0-
-SF₅ 2.5 6.0x
Cathepsin SDipeptidyl nitrile-CF₃1.2-
-SF₅ 0.2 6.0x
VEGFR2Oxindole-H>10,000-
-CF₃150-
-SF₅ 35 4.3x

Data is illustrative and compiled from various medicinal chemistry studies to demonstrate the trend.

As the data indicates, the substitution of a CF₃ group with an SF₅ group consistently leads to a significant improvement in binding affinity, often by a factor of 4 to 6. This enhancement can be the difference between a moderately active compound and a potent drug candidate.

Experimental Confirmation of Binding Affinity: A Self-Validating Approach

To rigorously confirm the enhanced binding affinity of an SF₅-containing ligand, it is essential to employ biophysical techniques that provide quantitative, reliable data. Here, we detail a step-by-step protocol for Surface Plasmon Resonance (SPR), a gold-standard method for real-time, label-free analysis of biomolecular interactions.[7]

Workflow for Binding Affinity Determination using SPR

G

Detailed Step-by-Step SPR Protocol

This protocol assumes the use of a standard SPR instrument with amine coupling chemistry for protein immobilization.

1. Materials and Reagents:

  • Purified target protein (>95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • SF₅-containing compound and analogues, dissolved in DMSO (stock) and serially diluted in running buffer.

  • SPR sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).

2. Experimental Procedure:

  • System Priming & Chip Equilibration:

    • Prime the SPR system with running buffer until a stable baseline is achieved. This removes air bubbles and ensures a consistent refractive index.

    • Perform a normalization step to correct for any variations between flow cells.

  • Protein Immobilization (Self-Validating Step):

    • Activate the sensor chip surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes. This creates reactive esters on the dextran matrix.

    • Inject the target protein (diluted in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a theoretical maximum response (Rmax) of ~50-100 RU for the small molecule analyte. This is a critical step to avoid mass transport limitations.

    • Deactivate any remaining reactive esters by injecting ethanolamine for 7 minutes. This blocks unreacted sites and prevents non-specific binding.

    • Validation: A successful immobilization is confirmed by a stable increase in the baseline response units (RU) on the active flow cell compared to the reference flow cell (which has been activated and deactivated without protein).

  • Analyte Binding Measurement:

    • Inject a series of concentrations of the SF₅-compound (e.g., 0.1 nM to 1 µM) over both the active and reference flow cells for a defined association time (e.g., 120 seconds). The reference flow cell serves as a crucial control to subtract bulk refractive index changes and non-specific binding.

    • Allow the dissociation of the compound by flowing running buffer for a defined time (e.g., 300 seconds). The duration should be sufficient to observe a significant portion of the dissociation phase.

    • After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. It is vital to test different regeneration conditions to find one that removes the analyte completely without denaturing the immobilized protein.

    • Repeat the process for each analogue (e.g., the CF₃-containing compound) under identical conditions to ensure a fair comparison.

3. Data Analysis and Interpretation:

  • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal.

  • Fit the resulting sensorgrams to an appropriate kinetic model (e.g., a 1:1 Langmuir binding model).

  • The fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ), where Kₐ = kₑ / kₐ .

  • A lower Kₐ value indicates a higher binding affinity. Compare the Kₐ values obtained for the SF₅-compound and its analogues to quantitatively confirm the enhancement in binding affinity.

Alternative & Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

To further bolster the findings from SPR, Isothermal Titration Calorimetry (ITC) is an excellent orthogonal method. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kₐ).[8][9] As a true in-solution technique, it is not susceptible to potential artifacts from protein immobilization.[8] A successful ITC experiment that shows a tighter Kₐ for the SF₅-analogue provides unequivocal confirmation of its enhanced binding affinity.[10]

Practical Considerations: Synthesis of SF₅-Containing Molecules

The increased adoption of the SF₅ group has been historically limited by synthetic accessibility.[1] However, recent advancements have made the incorporation of this moiety more practical. Common methods often involve the oxidative fluorination of diaryl disulfides or aryl thiols.[11][12] Researchers should consult recent literature for the most efficient synthetic routes relevant to their specific scaffold.[11][12][13][14][15][16]

Conclusion

The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. Its unique combination of steric, electronic, and lipophilic properties frequently translates into significant gains in binding affinity.[1][3] By employing rigorous and self-validating biophysical methods like SPR and ITC, researchers can confidently quantify this enhancement, paving the way for the development of more potent and effective therapeutics. The experimental frameworks provided in this guide offer a robust starting point for any research program looking to leverage the exceptional properties of the SF₅ group.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]

  • Zadran, S. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Online] Available at: [Link]

  • Lim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Online] Available at: [Link]

  • Constant, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Online] Available at: [Link]

  • Welch, E. J., et al. (2015). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Online] Available at: [Link]

  • Kondratyev, N. V., et al. (2015). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Online] Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Online] Available at: [Link]

  • Zhu, J., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Online] Available at: [Link]

  • Jakes, C., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. [Online] Available at: [Link]

  • Ghai, R., et al. (2012). Isothermal titration calorimetry in drug discovery. PubMed. [Online] Available at: [Link]

  • Kondratyev, N. V., et al. (2015). In Situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. [Online] Available at: [Link]

  • Chavant, V., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Online] Available at: [Link]

  • ResearchGate. (2025). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Request PDF. [Online] Available at: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. [Online] Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Online] Available at: [Link]

  • T. L. T. (2011). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A) Comparison of selected factors of SF5 and CF3 groups for benzene... [Online] Available at: [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Online] Available at: [Link]

  • Kaur, J., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Online] Available at: [Link]

  • Ryde, U. (2016). Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods. ACS Publications. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Online] Available at: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Online] Available at: [Link]

  • Alazet, S., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Online] Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Online] Available at: [Link]

  • J. P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online] Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Online] Available at: [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Online] Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. PMC - PubMed Central. [Online] Available at: [Link]

  • Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. [Online] Available at: [Link]

  • Davis, T. L., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data of Similar Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of fluorinated compounds is paramount. The unique properties conferred by fluorine atoms can dramatically alter a molecule's biological activity, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure and electronic environment of these molecules. This guide provides an in-depth comparison of the NMR data for a series of structurally related fluorinated benzyl alcohols, offering field-proven insights into the interpretation of their spectra.

The introduction of fluorine to the benzyl alcohol scaffold induces significant and predictable changes in the ¹H, ¹³C, and ¹⁹F NMR spectra. Understanding these shifts and coupling patterns is crucial for unambiguous structure verification and for gaining deeper insights into the electronic effects of fluorine substitution.

The Foundational Role of NMR in Characterizing Fluorinated Molecules

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For fluorinated organic molecules, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools. The ¹⁹F nucleus is particularly advantageous for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[1][2] This sensitivity makes ¹⁹F NMR an exceptional probe for detecting subtle structural and conformational changes.

The presence of fluorine also introduces characteristic spin-spin couplings to neighboring ¹H and ¹³C nuclei (J-coupling). These couplings, which are transmitted through the covalent bond framework, provide invaluable information about the connectivity of the molecule.[2][3]

Comparative Analysis of NMR Data

To illustrate the impact of fluorine substitution, we will compare the NMR data of benzyl alcohol with its ortho-, meta-, and para-fluorinated analogs, as well as a difluorinated example. All data presented here is for samples dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. It is important to note that chemical shifts can be influenced by the choice of solvent and the concentration of the sample.

Summarized ¹H, ¹³C, and ¹⁹F NMR Data
CompoundPosition of F¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)¹⁹F Chemical Shift (δ, ppm)J-Coupling Constants (Hz)
Benzyl Alcohol N/AH-2/6: 7.39 (d) H-3/5: 7.34 (t) H-4: 7.29 (t) -CH₂-: 4.67 (s) -OH: 1.85 (s)C-1: 140.9 C-2/6: 128.6 C-3/5: 127.6 C-4: 127.0 -CH₂-: 65.2N/AN/A
2-Fluorobenzyl Alcohol orthoH-3: 7.25-7.32 (m) H-4: 7.25-7.32 (m) H-5: 7.09 (t) H-6: 7.01 (t) -CH₂-: 4.76 (s) -OH: 1.90 (s)C-1: 128.1 (d) C-2: 161.4 (d) C-3: 115.3 (d) C-4: 129.8 (d) C-5: 124.4 (d) C-6: 129.4 (d) -CH₂-: 59.0-118.9¹J(C₂-F) = 245.5 ²J(C₁-F) = 14.2 ²J(C₃-F) = 21.8 ³J(C₄-F) = 3.3 ³J(C₆-F) = 8.3 ⁴J(C₅-F) = 1.3
3-Fluorobenzyl Alcohol metaH-2: 7.10 (d) H-4: 7.05 (d) H-5: 6.95 (t) H-6: 7.28-7.35 (m) -CH₂-: 4.69 (s) -OH: 1.83 (s)C-1: 143.5 (d) C-2: 114.5 (d) C-3: 163.0 (d) C-4: 114.8 (d) C-5: 130.2 (d) C-6: 122.7 (d) -CH₂-: 64.5 (d)-113.5¹J(C₃-F) = 243.4 ²J(C₂-F) = 21.2 ²J(C₄-F) = 21.2 ³J(C₅-F) = 8.1 ³J(C₁-F) = 7.6 ⁴J(C₆-F) = 3.1 ⁴J(CH₂-F) = 1.5
4-Fluorobenzyl Alcohol paraH-2/6: 7.31 (dd) H-3/5: 7.04 (t) -CH₂-: 4.65 (s) -OH: 1.75 (s)C-1: 136.7 (d) C-2/6: 128.8 (d) C-3/5: 115.4 (d) C-4: 162.4 (d) -CH₂-: 64.6-115.5¹J(C₄-F) = 245.0 ²J(C₃-F) = 21.4 ³J(C₂-F) = 8.1 ⁴J(C₁-F) = 3.2
2,4-Difluorobenzyl Alcohol ortho, paraH-3: 6.80-6.87 (m) H-5: 6.74-6.80 (m) H-6: 7.33 (q) -CH₂-: 4.70 (s) -OH: 1.91 (s)C-1: 123.6 (dd) C-2: 162.3 (dd) C-3: 104.0 (dd) C-4: 160.4 (dd) C-5: 111.8 (dd) C-6: 131.5 (dd) -CH₂-: 58.7 (d)F-2: -111.9 F-4: -115.4¹J(C₂-F₂) = 248.0 ¹J(C₄-F₄) = 249.0 ²J(C₁-F₂) = 13.0 ²J(C₃-F₂) = 13.0 ²J(C₃-F₄) = 23.0 ²J(C₅-F₄) = 23.0 ³J(C₆-F₂) = 8.0 ³J(C₅-F₂) = 3.0 ³J(C₁-F₄) = 4.0 ⁴J(CH₂-F₂) = 2.0

Note: Data is compiled from various sources and may have been recorded on spectrometers with different field strengths. Coupling constants are absolute values.

Interpreting the Spectral Data: A Deeper Dive

The data presented in the table reveals several key trends that are characteristic of fluorine substitution on an aromatic ring.

The Inductive and Mesomeric Effects of Fluorine

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly influences the electron density of the benzyl alcohol molecule. This effect is most pronounced at the carbon atom directly bonded to fluorine (the ipso-carbon) and diminishes with distance. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect (+M). The interplay of these opposing electronic effects governs the observed chemical shifts.

Impact on ¹³C Chemical Shifts
  • ¹J(C-F) Coupling: The most striking feature in the ¹³C NMR spectra of fluorinated benzyl alcohols is the large one-bond coupling constant between the fluorine atom and the directly attached carbon (¹J(C-F)), typically in the range of 240-250 Hz. This large coupling is a definitive indicator of a C-F bond.

  • Chemical Shift of the ipso-Carbon: The carbon atom directly bonded to fluorine (C-F) experiences a significant downfield shift (deshielding) due to the strong inductive effect of the fluorine atom.

  • Ortho, Meta, and Para Effects: The chemical shifts of the other aromatic carbons are also affected. In general, carbons ortho and para to the fluorine atom experience an upfield shift (shielding) due to the +M effect of fluorine, which increases electron density at these positions. The meta carbon is less affected by the resonance effect and primarily experiences the deshielding inductive effect, resulting in a slight downfield shift compared to the unsubstituted analog.

Impact on ¹H Chemical Shifts

The ¹H chemical shifts of the aromatic protons are also influenced by the position of the fluorine substituent. Protons ortho and para to the fluorine atom are generally shifted upfield due to the increased electron density from the +M effect. The magnitude of this shielding effect is typically greater for the ortho protons.

¹⁹F Chemical Shifts

The ¹⁹F chemical shifts are highly sensitive to the electronic environment. In the case of the fluorinated benzyl alcohols, the chemical shifts are all in a similar region, but subtle differences can be observed based on the substitution pattern. These shifts are typically reported relative to a standard such as CFCl₃.

Experimental Protocol for Acquiring High-Quality NMR Data

To ensure the acquisition of reliable and reproducible NMR data for fluorinated compounds, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. CDCl₃ is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid interfering signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, CFCl₃ is the primary reference, though other secondary standards can be used.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Tuning and Matching: Before acquiring data, the NMR probe must be tuned to the resonance frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F) and matched to the impedance of the spectrometer's electronics. This ensures optimal sensitivity and signal-to-noise.

  • Shimming: The magnetic field homogeneity across the sample needs to be optimized by a process called shimming. This is crucial for obtaining sharp spectral lines and high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use proton decoupling to simplify the spectrum and improve sensitivity.

    • Set a wider spectral width (e.g., 0-220 ppm) to encompass all carbon signals.

    • A larger number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

  • ¹⁹F NMR Acquisition:

    • Set a very wide spectral width to accommodate the large chemical shift dispersion of fluorine (e.g., +50 to -250 ppm).

    • Proton decoupling can be used to simplify the spectrum, but it is often informative to acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

3. Data Processing:

  • Fourier Transformation: The raw NMR data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum must be phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration of the signals.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

  • Integration: The area under each peak is integrated to determine the relative number of nuclei giving rise to that signal.

  • Peak Picking and Coupling Constant Measurement: The exact chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the J-coupling constants.

A streamlined workflow for acquiring high-quality NMR data of fluorinated compounds.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of fluorinated benzyl alcohols is a logical process of deduction, where the different pieces of information from each spectrum are pieced together to build a complete picture of the molecule's structure.

Spectral_Interpretation cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_19F ¹⁹F NMR H_Shifts Chemical Shifts (δ) Structure Structural Elucidation H_Shifts->Structure Proton Environment H_Integration Integration H_Integration->Structure Proton Count H_Coupling ¹H-¹H Coupling (J) H_Coupling->Structure Proton Connectivity C_Shifts Chemical Shifts (δ) C_Shifts->Structure Carbon Skeleton C_F_Coupling ¹³C-¹⁹F Coupling (J) C_F_Coupling->Structure C-F Connectivity F_Shifts Chemical Shifts (δ) F_Shifts->Structure Fluorine Environment F_H_Coupling ¹⁹F-¹H Coupling (J) F_H_Coupling->Structure H-F Proximity

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The compound 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol, with its unique aromatic and highly fluorinated structure, requires a nuanced and rigorous approach to its handling and disposal. The presence of the pentafluorosulfur (SF₅) group, a stable and highly electronegative moiety, alongside a fluorinated benzene ring, suggests that this compound may exhibit high thermal and chemical stability, and consequently, environmental persistence.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Part 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may be limited, we can infer a conservative hazard profile by examining its structural components: the benzyl alcohol core and the organofluorine substituents.

The benzyl alcohol backbone is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[1] The high fluorine content, particularly the robust S-F bonds, places this compound in a category of concern similar to other persistent organofluorine compounds, often referred to as "forever chemicals."[2] These substances are known for their resistance to environmental degradation, which can lead to bioaccumulation and long-term ecological risks.[3] Current wastewater treatment methods are often insufficient for removing such compounds, potentially impacting downstream drinking water supplies.[3]

For these reasons, this compound must be treated as a hazardous waste, with disposal methods focused on complete destruction or secure, long-term containment.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard AspectAssociated Risk & RationaleRecommended Precaution
Acute Toxicity Based on benzyl alcohol analogs, it may be harmful if swallowed or inhaled and cause skin and eye irritation.[1][4]Avoid ingestion and inhalation.[4] Use only in a well-ventilated area or chemical fume hood.[5]
Environmental The high fluorine content suggests significant environmental persistence. Organofluorine compounds are not readily biodegradable and can pose long-term risks to ecosystems.[3]Do not empty into drains or release into the environment.[4] Collect all spillage.[5]
Reactivity Incompatible with strong oxidizing agents and strong acids.[6]Store away from incompatible materials in a cool, dry place.[7]
Personal Protection Direct contact may cause skin and eye irritation.[6] Inhalation of vapors or mists should be avoided.[5]Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[4]

Part 2: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing this halogenated waste with other waste streams can complicate disposal, increase costs, and create safety hazards.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with a hazardous waste tag before any waste is added.[8] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Collection: Carefully transfer the waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Keep the waste container closed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

The following decision workflow provides a logical guide for segregating waste containing this compound.

Caption: Waste segregation decision workflow for this compound.

Part 3: Disposal and Decontamination Procedures

Disposal of this compound must be handled by a licensed professional waste disposal service.[7] The chemical stability that makes organofluorine compounds useful also makes them difficult to destroy safely.

Recommended Disposal Method:

The primary recommended disposal method is high-temperature incineration in a facility equipped with appropriate scrubbers and environmental controls.[9] This is necessary to break the strong carbon-fluorine and sulfur-fluorine bonds and to capture the resulting acidic gases (such as hydrogen fluoride).

  • Causality: Landfilling is not a recommended primary disposal method for liquid organofluorine waste. Because these compounds are not a RCRA-regulated hazardous waste, they could potentially be sent to unlined landfills, posing a risk of leaching into groundwater.[10][11] The U.S. Environmental Protection Agency (EPA) continues to research the effectiveness of various technologies for the destruction of per- and polyfluoroalkyl substances (PFAS), and high-temperature incineration remains a key technology under evaluation.[12]

Decontamination Protocol:

Any equipment, glassware, or surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Gross Decontamination: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) three times. Collect these rinses as "Halogenated Organic Waste."

  • Secondary Cleaning: After the solvent rinse, wash the equipment with soap and water. This aqueous wash can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert absorbent like vermiculite or sand.[4][13]

    • Carefully sweep or scoop the contaminated absorbent into a designated container for solid hazardous waste.[7]

    • Label the container as "Solid Hazardous Waste" and list all chemical contaminants.

    • Decontaminate the spill area using a solvent-moistened cloth (collecting the cloth as solid hazardous waste), followed by a soap and water wash.

Part 4: Regulatory and Compliance Imperatives

It is the waste generator's responsibility to properly characterize and manage hazardous waste in accordance with local, regional, and national regulations.[7] In the United States, this falls under the EPA's Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization: Due to its halogenated nature, waste containing this alcohol would likely be classified under the EPA hazardous waste code F002 if mixed with certain spent halogenated solvents.[14]

  • Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical composition, quantity, and date of disposal. When the waste is collected, you will sign a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.

By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, protect the environment from a persistent chemical threat, and maintain full regulatory compliance.

References

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Comprehensive Safety and Handling Guide for 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol. As a compound featuring the uniquely potent pentafluorosulfur (SF5) group, it demands a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance that prioritizes personnel safety and experimental integrity.

The Primacy of the Pentafluorosulfur (SF5) Group: A Unique Hazard Profile

The toxicology of this compound has not been extensively documented. Therefore, a conservative approach based on the known hazards of its constituent moieties is imperative. The primary driver of this compound's hazard profile is the pentafluorosulfur (SF5) group.

  • Extreme Inhalation Toxicity Analogy: The SF5 group is present in disulfur decafluoride (S₂F₁₀, or SF5-SF5), a colorless gas with toxicity significantly greater than phosgene.[1] The U.S. National Institute for Occupational Safety and Health (NIOSH) has set the Immediately Dangerous to Life or Health (IDLH) concentration for S₂F₁₀ at a mere 1 ppm, based on animal studies showing severe lung damage after a one-hour exposure at this level.[1] While the SF5 group is covalently bonded to a stable aromatic ring in the target compound, the potential for its release through unforeseen chemical or thermal decomposition pathways necessitates the highest level of respiratory protection.

  • Chemical and Thermal Stability: The SF5 group is known for its high stability.[2][3] However, this stability can make disposal challenging. Thermal decomposition, if it occurs, may produce highly toxic and corrosive byproducts such as sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF).[4]

  • Reactivity: While the aryl-SF5 bond is robust, precursors used to synthesize such compounds, like SF5Cl, are extremely reactive.[5][6] Users must be aware of the potential for residual starting materials or unforeseen side reactions that could generate more volatile and hazardous SF5-containing species.

Hazard Analysis of the Complete Structure

Beyond the dominant SF5 moiety, the fluorinated benzyl alcohol core contributes to the overall risk profile.

  • Fluorinated Aromatic Core: Organofluorine compounds present unique handling challenges. Combustion or incomplete incineration can release hydrogen fluoride (HF), a highly corrosive and toxic gas.

  • Benzyl Alcohol Backbone: Benzyl alcohol itself is classified as harmful if swallowed or inhaled and causes serious eye irritation.[7][8][9] While these are lesser hazards compared to the SF5 group, they contribute to the need for robust skin and eye protection.

Hazard Profile Summary
Hazard CategoryBasis of Concern & Potential ConsequencesSeverity
Acute Inhalation Toxicity Analogy to S₂F₁₀; potential for release of SF5-containing decomposition products. Could cause severe pulmonary edema and hemorrhage.[1][10]EXTREME
Eye Damage/Irritation Benzyl alcohol base is a known serious eye irritant.[8] Any contact with organofluorine compounds can be severely damaging.HIGH
Skin Irritation/Corrosion SF5 compounds can be corrosive to tissues upon direct contact.[11] Benzyl alcohol may cause allergic skin reactions.[8]MODERATE to HIGH
Thermal Decomposition High temperatures can lead to the formation of SF₄, SOF₂, and HF.[4][12]HIGH
Unknown Long-Term Effects Insufficient toxicological data exists for this specific molecule. A precautionary principle must be applied.UNKNOWN

The Hierarchy of Controls: An Operational Blueprint

A systematic approach to safety is essential. The hierarchy of controls provides a logical framework for minimizing risk, prioritizing the most effective measures first.

Elimination Elimination (Not applicable for research) Substitution Substitution (Often not feasible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, etc.)

Figure 1: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.
Engineering Controls (First Line of Defense)
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

  • Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to protect against fugitive emissions.

Administrative Controls (Safe Work Practices)
  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards outlined in this document and the developed SOPs.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[10] All personnel should know the location and proper use of spill kits.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for immediate protection.[13]

Required PPE for Handling this compound
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles AND a full-face shield.[14]Double-gloving: Nitrile (inner) + chemical-resistant (e.g., Neoprene) (outer).Flame-resistant lab coat buttoned completely.Not required if performed correctly in a fume hood.
Solution Prep & Transfer Chemical splash goggles AND a full-face shield.[14]Double-gloving: Nitrile (inner) + chemical-resistant (e.g., Neoprene) (outer).Flame-resistant lab coat AND a chemical-resistant apron.Not required if performed correctly in a fume hood.
Reaction Workup Chemical splash goggles AND a full-face shield.Double-gloving: Nitrile (inner) + chemical-resistant (e.g., Neoprene) (outer).Flame-resistant lab coat AND a chemical-resistant apron.Not required if performed correctly in a fume hood.
Large Spill Cleanup (>10g or 50mL) Full-face respirator.[15]Heavy-duty chemical resistant gloves (e.g., Butyl rubber).Liquid-tight chemical suit (Category III, Type 3/4/6).[16]Required: Full-face air-purifying respirator (APR) with combination ABEK/P3 cartridges or a self-contained breathing apparatus (SCBA).[11][16]

Procedural Guidance: Step-by-Step Operations

Protocol for Weighing and Transfer
  • Preparation: Don all required PPE as specified in the table above. Decontaminate the designated fume hood surface.

  • Tare Container: Place a tared, sealed container (e.g., a vial with a screw cap) onto the analytical balance inside the fume hood.

  • Aliquot Transfer: Carefully transfer the solid compound from the stock bottle to the tared container using a clean spatula. Keep the stock bottle as close to the receiving container as possible to minimize the risk of spills.

  • Seal and Clean: Immediately and securely seal both the stock bottle and the receiving container.

  • Decontaminate: Wipe the exterior of the containers and the spatula with a solvent-moistened cloth (e.g., ethanol or isopropanol). Place the used cloth into the designated solid hazardous waste container.

  • Transport: Transport the sealed container to the reaction location within secondary containment.

Emergency Response Protocols

cluster_spill Emergency Spill Response Workflow cluster_small Small, Contained Spill cluster_large Large or Uncontained Spill Start Spill Detected Assess Assess Size & Risk Is it >10g or >50mL? Is there an inhalation risk? Start->Assess SmallSpill Alert others in the immediate area. Restrict access. Assess->SmallSpill No Evacuate EVACUATE THE LAB IMMEDIATELY. Assess->Evacuate Yes PPE_Small Don appropriate PPE (double gloves, goggles, apron). SmallSpill->PPE_Small Absorb Cover with compatible absorbent (e.g., vermiculite, sand). PPE_Small->Absorb Collect Collect absorbed material into a sealed, labeled hazardous waste container. Absorb->Collect Decon Decontaminate the area. Collect->Decon Alert Alert others and activate emergency alarm. Evacuate->Alert Contact Contact Institutional EHS/ Emergency Response from a safe location. Alert->Contact

Figure 2: A decision-making workflow for responding to chemical spills.
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[10][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[18] Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[17] Seek immediate medical attention.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure safety. All waste containing this compound is considered hazardous.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated materials (gloves, weighing paper, absorbent pads, silica gel) in a dedicated, sealed, and clearly labeled container for halogenated organic solid waste.[14]

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Disposal Method:

    • Never attempt to dispose of this material down the drain or in regular trash.

    • All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[14]

    • The high stability of fluorinated compounds means that specialized high-temperature incineration is often the required disposal method to ensure complete destruction.[19]

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A solution of soapy water followed by a solvent rinse (e.g., ethanol or acetone) is generally effective.

    • For potential hydrolysis of the SF5 group, which can be extremely slow, a prolonged soak in a basic solution (e.g., dilute sodium hydroxide in a water/methanol mixture) may be considered for glassware, but this should be done with caution and appropriate secondary containment, as hydrolysis can release fluoride ions.[20]

By adhering to these stringent safety and handling protocols, you can mitigate the significant risks associated with this compound and ensure a safe laboratory environment for your critical research.

References

  • Sulfur pentafluoride - IDLH | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • PFAS and PPE: what is the current situation? (2023, November 30). Vandeputte. Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
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  • sulfur pentafluoride (S2F10). (n.d.). GazFinder. Retrieved from [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]

  • Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. (2021, September 23). ScienceDirect. Retrieved from [Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2025). ChemRxiv. Retrieved from [Link]

  • Toxic Study on the New Eco-Friendly Insulating Gas Trifluoromethanesulfonyl Fluoride: A Substitute for SF6. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. (2014, September 19). PubMed. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

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  • Pentafluorosulfur hypofluorite. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 184970-29-4). (n.d.). Cheméo. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. Retrieved from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford Department of Chemistry. Retrieved from [Link]

  • Bench-stable reagents for modular access to persulfuranyl scaffolds. (n.d.). ChemRxiv. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (n.d.). PubMed. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022, August 29). National Institutes of Health. Retrieved from [Link]

  • 2,3,4,5,6-Pentafluorobenzyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • What are the hydrolysis products of sulphur tetrafluoride? (2017, December 26). Quora. Retrieved from [Link]

  • Benzyl alcohol. (2024, February 27). Penta chemicals. Retrieved from [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

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  • SULFUR PENTAFLUORIDE. (2022, May 18). Occupational Safety and Health Administration. Retrieved from [Link]

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